molecular formula C12H18N2O B1595413 1-(3-Methoxybenzyl)piperazine CAS No. 55212-32-3

1-(3-Methoxybenzyl)piperazine

Cat. No.: B1595413
CAS No.: 55212-32-3
M. Wt: 206.28 g/mol
InChI Key: BYWNAISVQHRFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxybenzyl)piperazine is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWNAISVQHRFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330255
Record name 1-(3-methoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55212-32-3
Record name 1-(3-methoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1-(3-Methoxybenzyl)piperazine (CAS: 55212-32-3): Synthesis, Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 1-(3-Methoxybenzyl)piperazine, a key chemical entity in modern pharmaceutical research. Identified by its CAS number 55212-32-3, this compound serves a dual function: it is both a valuable molecular probe for neuropharmacological studies and a versatile synthetic intermediate for the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its synthesis, analytical characterization, pharmacological significance, and safe handling.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted piperazine derivative. The structure features a piperazine ring N-substituted with a benzyl group, which in turn is substituted with a methoxy group at the meta (3-) position of the benzene ring. This specific arrangement of functional groups imparts a unique pharmacological profile, distinguishing it from other psychoactive piperazines like 1-benzylpiperazine (BZP).[1]

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name 1-[(3-methoxyphenyl)methyl]piperazine[2]
CAS Number 55212-32-3[1][2][3][4]
Molecular Formula C₁₂H₁₈N₂O[2][3][4]
Molecular Weight 206.28 g/mol [1][2]
InChIKey BYWNAISVQHRFEE-UHFFFAOYSA-N[1][2]
Density 1.053 g/cm³[3][5]
Boiling Point 315.8 °C at 760 mmHg[3][5]
Appearance Varies; often supplied as a liquid or saltN/A

Synthesis Methodologies: A Practical Perspective

The synthesis of this compound is most commonly achieved via direct N-alkylation, a classic and robust nucleophilic substitution (Sₙ2) reaction. The choice of this pathway is driven by the commercial availability of starting materials and the straightforward nature of the reaction.

Protocol: Direct N-Alkylation of Piperazine

This method involves the reaction of 3-methoxybenzyl chloride with piperazine. The causality behind the experimental design is critical for success:

  • Minimizing Disubstitution: The piperazine molecule has two secondary amine nitrogens, both of which are nucleophilic. To selectively obtain the mono-substituted product, a large excess of piperazine is used. This statistical approach ensures that a molecule of 3-methoxybenzyl chloride is far more likely to encounter an unreacted piperazine molecule than a mono-substituted one, thus suppressing the formation of the 1,4-disubstituted byproduct.[1]

  • Acid Scavenging: The reaction generates a molecule of hydrochloric acid (HCl) as a byproduct. This acid will protonate the basic piperazine, rendering it non-nucleophilic and halting the reaction. Therefore, a base (such as triethylamine or potassium carbonate) is added to neutralize the HCl as it forms. Alternatively, the excess piperazine itself can serve as the acid scavenger.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (4-6 molar equivalents) and a suitable aprotic solvent (e.g., acetonitrile or THF).

  • Dissolution: Stir the mixture until the piperazine is fully dissolved.

  • Reagent Addition: Slowly add 3-methoxybenzyl chloride (1 molar equivalent) to the solution at room temperature. The addition is performed dropwise to control the initial exotherm.

  • Reaction: If necessary, add a non-nucleophilic base like triethylamine (1.1 equivalents). Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, filter the mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude product is purified. A common method is to dissolve the residue in dilute acid (e.g., 1M HCl), wash with an organic solvent (like ethyl acetate) to remove non-basic impurities, and then basify the aqueous layer with NaOH to precipitate the free base product. The product can then be extracted with an organic solvent (e.g., dichloromethane), dried over sodium sulfate, and concentrated to yield the purified this compound.

G cluster_reactants Starting Materials Piperazine Piperazine (Excess) ReactionVessel Reaction at Reflux (Sₙ2 Nucleophilic Substitution) Piperazine->ReactionVessel Combine & Heat BenzylChloride 3-Methoxybenzyl Chloride BenzylChloride->ReactionVessel Combine & Heat Solvent Aprotic Solvent (e.g., Acetonitrile) Solvent->ReactionVessel Combine & Heat Base Base (Optional) (e.g., K₂CO₃) Base->ReactionVessel Combine & Heat Workup Aqueous Work-up (Acid/Base Extraction) ReactionVessel->Workup Cool & Quench Purification Purification (e.g., Extraction) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound via direct N-alkylation.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of this compound, especially when it is intended for use in biological assays or as a pharmaceutical precursor.

Standard Protocols for Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a definitive method for confirming the identity of the compound. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, while the retention time from the gas chromatograph is a characteristic physical property.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for purity assessment.[6] A standard solution is prepared and run against the synthesized sample to quantify its purity and detect any potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons must be consistent with the expected structure of this compound.

Protocol: Preparation of an Analytical Standard for HPLC

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of a suitable diluent (e.g., methanol or acetonitrile). Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to return to room temperature, then dilute to the mark with the same diluent. Mix thoroughly.

  • Working Standard (e.g., 100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent. This working standard can be used for creating a calibration curve for quantitative analysis.

Pharmacological Profile and Research Applications

The significance of this compound lies in its dual role as a research tool and a structural template for drug development.[1] Its specific substitution pattern confers a unique pharmacological profile compared to its analogues.[1]

G MainCmpd This compound (m-MeO-BZP) Role1 Neuropharmacological Research Tool MainCmpd->Role1 Role2 Versatile Pharmaceutical Intermediate MainCmpd->Role2 R1_Sub1 Modulation of Serotonergic & Dopaminergic Systems Role1->R1_Sub1 R1_Sub2 Behavioral Studies (e.g., Locomotor Activity) Role1->R1_Sub2 R1_Sub3 Anxiolytic/Antidepressant Model Investigation Role1->R1_Sub3 R2_Sub1 Privileged Piperazine Scaffold Role2->R2_Sub1 R2_Sub2 Synthesis of Novel Derivatives Role2->R2_Sub2 R2_Sub3 Development of Anti-Pathogen Agents (e.g., for H. pylori) Role2->R2_Sub3

Caption: Dual roles of this compound in scientific research.

Neuropharmacological Activity

Research has focused on its neuropharmacological profile, revealing key differences from other piperazine-based designer drugs.[1] Unlike stimulants such as BZP, this compound has been shown to decrease locomotor activity in animal models. Furthermore, in drug discrimination studies, it only partially substitutes for MDMA, indicating that its subjective effects are distinct from classical stimulants and empathogens.[1] These properties make it a valuable tool for dissecting the complex pharmacology of the serotonergic and dopaminergic systems.[1]

Comparative Behavioral Effects of Piperazine Derivatives [1]

CompoundEffect on Locomotor ActivitySubstitution for S(+)-MDMA
This compound (m-MeO-BZP) DecreasePartial
1-Benzylpiperazine (BZP)IncreaseFull
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)DecreaseFull
1-(3-Chlorophenyl)piperazine (m-CPP)DecreaseFull
Role as a Synthetic Building Block

The piperazine core is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This compound provides a pre-functionalized scaffold that chemists can use to build more complex molecules.[1] Its secondary amine remains available for further reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). This has led to its use in developing novel compounds, including derivatives identified as promising candidates for treating infections caused by the bacterium Helicobacter pylori.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. The dihydrochloride salt is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or aerosols.[8] Avoid contact with skin and eyes.[7]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption and degradation.[9]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

References

  • This compound | C12H18N2O | CID 428285. PubChem. [Link]

  • This compound| CAS:#55212-32-3. Letopharm Limited. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. [Link]

  • The Role of 1-(3-Methoxyphenyl)piperazine in Pharmaceutical Research. Medium. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

Sources

1-(3-Methoxybenzyl)piperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Methoxybenzyl)piperazine

Introduction: this compound is a significant chemical entity within the broader class of piperazine derivatives. While the piperazine core is recognized as a privileged structure in medicinal chemistry, the specific substitution of a 3-methoxybenzyl group imparts unique pharmacological and chemical properties.[1] This compound serves as a versatile building block in the synthesis of more complex molecules and as a valuable tool in neuropharmacological research.[1][2] This guide provides a comprehensive technical overview of its molecular characteristics, synthesis, applications, analytical methods, and safety protocols, tailored for researchers and professionals in drug development.

Core Molecular Profile

The fundamental identity of a chemical compound is established by its structure, formula, and molecular weight. These core attributes are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.

The structure consists of a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. One nitrogen atom is attached to a benzyl group, which is in turn substituted at the meta-position (position 3) of the phenyl ring with a methoxy group (-OCH₃).

Table 1: Key Identifiers for this compound

IdentifierValueSource
IUPAC Name 1-[(3-methoxyphenyl)methyl]piperazine[3]
CAS Number 55212-32-3[1][3]
Molecular Formula C₁₂H₁₈N₂O[3]
Molecular Weight 206.28 g/mol [1][3]
Canonical SMILES COC1=CC=CC(=C1)CN2CCNCC2[3]
InChI Key BYWNAISVQHRFEE-UHFFFAOYSA-N[1][3]

The hydrochloride salt form, this compound hydrochloride, is also commercially available and has a molecular formula of C₁₂H₁₈N₂O·HCl and a corresponding molecular weight of 242.75 g/mol .[4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various solvents and experimental conditions, influencing its suitability for specific applications, from reaction conditions to formulation development.

Table 2: Computed Physicochemical Properties of this compound

PropertyValueNote
XLogP3 1.2Computed by PubChem
Hydrogen Bond Donor Count 1Computed by PubChem[3]
Hydrogen Bond Acceptor Count 3Computed by PubChem[3]
Rotatable Bond Count 3Computed by PubChem[3]
Exact Mass 206.141913202 DaComputed by PubChem[3]
Topological Polar Surface Area 27.7 ŲComputed by PubChem[3]

Synthesis and Manufacturing

The most direct and widely applied method for synthesizing this compound is through a nucleophilic substitution reaction (Sₙ2).[1] This approach is valued for its straightforwardness and scalability.

Protocol: Nucleophilic Substitution Synthesis

This protocol describes the N-alkylation of piperazine with 3-methoxybenzyl chloride.

Step-by-Step Methodology:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous piperazine (4-6 molar equivalents) and a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Dissolve 3-methoxybenzyl chloride (1 molar equivalent) in anhydrous THF. Add this solution dropwise to the stirred piperazine solution at room temperature.

    • Expert Insight: The use of a significant excess of piperazine is a critical process parameter.[1] It statistically favors the desired mono-alkylation of the piperazine nitrogen, minimizing the formation of the 1,4-bis(3-methoxybenzyl)piperazine byproduct, which can be difficult to separate.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove piperazine hydrochloride salt, which precipitates during the reaction.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with water to remove the remaining excess piperazine and its salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

    • Self-Validation: The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to ensure the absence of starting materials and the dialkylated byproduct.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification P1 Dissolve excess Piperazine in anhydrous THF R1 Add Chloride solution dropwise to Piperazine solution P1->R1 P2 Dissolve 3-Methoxybenzyl Chloride in anhydrous THF P2->R1 R2 Heat to reflux (4-6h) Monitor via TLC R1->R2 W1 Cool and filter (Remove Piperazine HCl) R2->W1 W2 Solvent evaporation W1->W2 W3 DCM/Water Extraction (Remove excess Piperazine) W2->W3 W4 Purify via Chromatography or Vacuum Distillation W3->W4 FP Final Product: This compound W4->FP

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a compound of significant interest due to its dual role as a synthetic intermediate and a pharmacologically active agent.

  • Pharmaceutical Building Block: The compound is a crucial intermediate in the synthesis of complex pharmaceutical agents.[1] The piperazine moiety can be further functionalized, allowing for the introduction of the 3-methoxybenzyl group into diverse molecular scaffolds designed to interact with specific biological targets.[1][2] Its use is documented in the process chemistry for drugs like Letermovir, where careful control of its addition is key to achieving high yields.[5]

  • Neuropharmacology Research: In neuroscience, it serves as a tool to probe the function of the central nervous system (CNS).[1] Behavioral studies in animal models have shown that, unlike its well-known psychoactive analogues 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), this compound decreases locomotor activity.[1] This suggests a distinct pharmacological profile that does not align with typical stimulants.[1]

  • Therapeutic Potential: Research has explored its potential anxiolytic and antidepressant properties in preclinical models.[1] Furthermore, derivatives incorporating the 3-methoxybenzyl piperazine structure have been identified as promising candidates for treating infections caused by the bacterium Helicobacter pylori.[1]

Analytical Methodologies

Accurate identification and quantification of this compound are essential for quality control, reaction monitoring, and metabolic studies. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a standard and robust method for its analysis.

Protocol: GC-MS Analysis

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in methanol. Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in methanol to achieve a final concentration within the calibration range.

  • GC-MS System Parameters (Example):

    • Instrument: Gas Chromatograph with Mass Selective Detector.

    • Column: 5% Phenyl/95% Methyl Silicone (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: Initial temperature of 100°C for 1 min, ramp at 25°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

  • Analysis: Inject 1 µL of each standard and sample. Identify the compound by its retention time and mass spectrum. Quantify using the calibration curve generated from the standards.

    • Self-Validation: The method's linearity should be confirmed by a correlation coefficient (R²) > 0.99 for the calibration curve. The mass spectrum of the analyte in the sample must match the spectrum from the reference standard.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Prepare Stock Solution (1 mg/mL in Methanol) S2 Create Calibration Standards (Serial Dilution) S1->S2 A1 Inject 1 µL into GC-MS S2->A1 S3 Prepare Unknown Sample (Dissolve in Methanol) S3->A1 A2 Separate via GC Column A1->A2 A3 Detect & Fragment via MS A2->A3 D1 Identify by Retention Time & Mass Spectrum A3->D1 D2 Quantify using Calibration Curve D1->D2 D3 Report Results D2->D3

Caption: General workflow for the quantitative analysis of this compound by GC-MS.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. While a specific safety data sheet for this compound was not retrieved, general guidelines for piperazine derivatives apply.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses or goggles.[6][7]

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mists.[6] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[7]

  • Storage: Store in a cool, dry, and well-ventilated place.[6][7] Keep the container tightly closed to prevent moisture absorption and contamination.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7]

    • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[6][7]

    • Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[6]

Conclusion

This compound is a well-defined chemical compound with a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . Its strategic importance stems from its utility as a synthetic precursor in the pharmaceutical industry and as a specialized tool for neuropharmacological investigation. Its synthesis is readily achievable through standard organic chemistry techniques, and its analysis is robustly performed using common chromatographic methods. Adherence to proper safety and handling protocols is essential for its use in a research and development setting.

References

  • This compound | 55212-32-3 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZtSC6KuBOmcj458zmw_9F1_SCc84uGdoUMMSJIRp-CMXkNgvbwC2GYvLTD7DvL-mrGYQWhCxImiYRrVgWDryakruxQtoRDR_R1QXGkFbp7sKuQfLhN1IqZJDnt3xza5cWgxdA]
  • This compound | C12H18N2O | CID 428285 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/428285]
  • 1-(3-Methoxyphenyl)piperazine 95 16015-71-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/471682]
  • 1-(3-METHOXYPHENYL)PIPERAZINE - SWGDRUG.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo6AlQIoXj3UYP5zGAS0rQ-nNDi2DSA931_NzjhythX_YlwaUZP4OBc6GCb-3ZjaXhiUFJmYTrIbhDp9-aKaEvmZkB7aMiwIlzrOaozmMFslfffOKHmzu-HVolf69hFadyduP5w5XVZ6StpiGkQ-8HfPqdPNtvh-6oAAVlqDc=]
  • 1-(3-Methoxyphenyl)piperazine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9146006.htm]
  • 1-(3-Methoxy-benzyl)-piperazine hydrochloride | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-3-methoxy-benzyl-piperazine-hydrochloride-1372863-12-7]
  • 1-(3-Methoxyphenyl)piperazine - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafety_EN_CB9146006.htm]
  • 1-(3-Methoxyphenyl)piperazine - Chem-Impex. [URL: https://www.chemimpex.com/products/07044]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC434920050&productDescription=1-%283-METHOXYPHENYL%29PIPERAZINE+DIH&vendorId=VN00032119&countryCode=US&language=en]
  • 1-(3-Methoxyphenyl)piperazine (CAS 16015-71-7) - Cayman Chemical. [URL: https://www.caymanchem.com/product/19273/1-(3-methoxyphenyl)piperazine]
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. [URL: https://etd.auburn.edu/handle/10415/7953]
  • 1-(3-Methoxyphenyl)piperazine CAS#: 16015-71-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9146006.htm]
  • 1-(3-Methoxyphenyl)piperazine hydrochloride | 16015-70-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/sy3h3d680fd0]
  • 1-(3-Methoxyphenyl)piperazine - MedchemExpress.com. [URL: https://www.medchemexpress.com/1-(3-methoxyphenyl)piperazine.html]
  • 1-(3-Methoxyphenyl)piperazine | 16015-71-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/M1837]
  • The Role of 1-(3-Methoxyphenyl)piperazine in Pharmaceutical Research. [URL: https://www.guidechem.com/news/the-role-of-1-3-methoxyphenyl-piperazine-in-pharmaceutical-research-1002931.html]
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI. [URL: https://www.mdpi.com/1422-0067/22/23/12711]
  • 1-(4-Methoxyphenyl)piperazine hydrochloride-SDS-MedChemExpress. [URL: https://www.medchemexpress.com/sds/hy-w011726-1-(4-methoxyphenyl)piperazine-hydrochloride.html]
  • 1-(3-Methoxyphenyl)piperazine | 16015-71-7 | FM117118 - Biosynth. [URL: https://www.biosynth.com/p/FM117118/117118/1-3-methoxyphenyl-piperazine]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10569727/]

Sources

solubility of 1-(3-Methoxybenzyl)piperazine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(3-Methoxybenzyl)piperazine in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a versatile chemical intermediate characterized by a piperazine ring attached to a methoxy-substituted benzyl group. Its structural motif is of significant interest in medicinal chemistry and drug development, where it serves as a crucial building block for the synthesis of a wide range of biologically active molecules. The piperazine core is a "privileged structure," frequently found in compounds targeting various receptors and enzymes in the central nervous system and beyond.

The successful transition of a novel compound from laboratory synthesis to a viable pharmaceutical product is critically dependent on its physicochemical properties, chief among them being solubility. Understanding the solubility of this compound in various organic solvents is paramount for several key stages of drug development:

  • Process Chemistry and Synthesis: Optimizing reaction conditions, controlling reaction rates, and facilitating purification processes such as crystallization are all directly influenced by the compound's solubility in the chosen solvent system.[1][2]

  • Formulation Development: Creating stable and effective dosage forms, whether for oral, injectable, or topical administration, requires precise knowledge of solubility to ensure bioavailability and proper drug delivery.[3]

  • Analytical Method Development: Preparing stock solutions and calibration standards for analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) necessitates solvents that can fully dissolve the analyte to ensure accurate quantification.[4][5]

This guide provides a comprehensive overview of the known solubility characteristics of piperazine derivatives, outlines a robust experimental protocol for determining the precise solubility of this compound, and discusses the analytical methodologies required for accurate measurement.

Physicochemical Profile and Solubility Predictions

The molecular structure of this compound dictates its interactions with various solvents. The presence of two nitrogen atoms in the piperazine ring (one tertiary, one secondary) allows for hydrogen bond acceptance and, in the case of the secondary amine, hydrogen bond donation. The methoxybenzyl group adds a degree of lipophilicity and potential for pi-pi stacking interactions, while the ether oxygen can also act as a hydrogen bond acceptor.

Based on these features, a general solubility profile can be predicted based on the "like dissolves like" principle:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of these solvents to engage in hydrogen bonding with the piperazine nitrogens.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated as these solvents can act as hydrogen bond acceptors and have high polarity to solvate the molecule.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to low solubility is expected. While these solvents have some polarity, their hydrogen bonding capacity is limited.

  • Non-Polar Aprotic Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant polarity mismatch between the compound and the solvent.

A summary of the key physicochemical properties for the related compound 1-(3-methoxyphenyl)piperazine is presented below. It is crucial to note the structural difference: the attachment is directly to the phenyl ring, not via a methylene (-CH2-) bridge as in the topic compound. Data for the exact target compound is less prevalent in public literature, underscoring the need for direct experimental determination.

Table 1: Physicochemical Properties of 1-(3-Methoxyphenyl)piperazine
PropertyValueSource
CAS Number 16015-71-7[6][7]
Molecular Formula C₁₁H₁₆N₂O[6][7]
Molecular Weight 192.26 g/mol [6][7]
Density 1.114 g/mL at 25 °C[6]
Boiling Point 150 °C at 0.5 mmHg[6]
pKa (Predicted) 8.98 ± 0.10[6]

Quantitative and Qualitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, data for the isomeric compound 1-(3-methoxyphenyl)piperazine and the dihydrochloride salt of the parent compound provide valuable insights.

Table 2: Reported Solubility of Related Piperazine Compounds
CompoundSolventSolubilityTypeSource
1-(3-Methoxyphenyl)piperazineDMSO≥ 200 mg/mLQuantitative[8]
1-(3-Methoxyphenyl)piperazineEthanol10 mg/mLQuantitative[6][7]
1-(3-Methoxyphenyl)piperazineDMF10 mg/mLQuantitative[6][7]
1-(3-Methoxyphenyl)piperazine DihydrochlorideChloroformVery Slightly SolubleQualitative[4]
1-(3-Methoxyphenyl)piperazine DihydrochlorideMethanolSolubleQualitative[4]
1-(3-Methoxyphenyl)piperazine DihydrochlorideAcetoneInsolubleQualitative[4]
1-(3-Methoxyphenyl)piperazine DihydrochlorideHexaneInsolubleQualitative[4]

Disclaimer: The data presented is for structurally related compounds. Researchers must experimentally verify the solubility of this compound for their specific application.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To address the data gap and obtain reliable, application-specific solubility values, the industry-standard isothermal shake-flask method is recommended.[9] This technique measures the thermodynamic equilibrium solubility, which represents the maximum amount of a compound that can dissolve in a solvent at a given temperature when the system is at equilibrium.[10]

Step-by-Step Methodology
  • Preparation of Vials: Add an excess amount of solid this compound to a series of clear glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Dispense a precise, known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials securely and place them in an isothermal shaker bath set to a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot from the supernatant of each vial using a syringe. Immediately filter the solution through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved micro-particulates.

  • Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted filtrate using a validated analytical method, such as HPLC-UV, to determine the precise concentration of the dissolved compound.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add Excess Solid (Compound) to Vial B 2. Add Known Volume of Solvent A->B Precise Dispensing C 3. Seal and Agitate (Isothermal Shaker, 24-72h) B->C D 4. Centrifuge or Settle (Undissolved Solid) C->D E 5. Filter Supernatant (0.22 µm PTFE Filter) D->E Clear Solution F 6. Dilute Filtrate to Known Volume E->F G 7. Analyze via HPLC-UV F->G H Calculate Solubility (e.g., mg/mL) G->H G Sample Filtered Saturated Solution HPLC HPLC System (Separation & Detection) Sample->HPLC Standards Standard Solutions (Known Concentrations) Standards->HPLC CalCurve Calibration Curve (Peak Area vs. Conc.) HPLC->CalCurve Generate Result Final Solubility Value (mg/mL) CalCurve->Result Interpolate

Sources

1-(3-Methoxybenzyl)piperazine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 1-(3-Methoxybenzyl)piperazine

Introduction

This compound is a substituted piperazine derivative that serves as a crucial building block in synthetic organic chemistry and a valuable tool in pharmacological research.[1] The piperazine core is a well-established "privileged structure" in drug discovery, and the 3-methoxybenzyl moiety allows for the strategic introduction of this feature into more complex target molecules.[1] Its utility spans from being an intermediate in the synthesis of novel pharmaceutical candidates to acting as an analytical reference standard in research and forensic applications.[1][2]

Given its role as a precursor and reference material, ensuring the chemical integrity and purity of this compound over time is paramount. Degradation can lead to the formation of impurities, which may result in inconsistent experimental outcomes, reduced product yields, and potential safety concerns in drug development pipelines. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling to ensure its long-term viability.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate storage and handling strategies. These properties dictate its reactivity and susceptibility to various environmental factors.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈N₂O[3]
Molecular Weight 206.28 g/mol [3]
CAS Number 55212-32-3[3]
Appearance Colorless liquid[4]
Boiling Point 150 °C at 0.7 hPa[4]
Density 1.114 g/cm³ at 25 °C[4]
Flash Point 91 °C (closed cup)[4]

Chemical Stability and Degradation Profile

This compound is generally stable when stored under recommended conditions.[4] However, like many substituted piperazines, its stability can be compromised by exposure to specific environmental factors, leading to degradation. The primary drivers of degradation are oxidation, thermal stress, moisture, and light.

Key Factors Influencing Stability
  • Oxidation: The piperazine ring, particularly the secondary amine, is susceptible to oxidation. Exposure to atmospheric oxygen, especially when catalyzed by trace metal impurities or light, can lead to the formation of N-oxides, ring-opened byproducts, and other degradation products.[5][6] Strong oxidizing agents are highly incompatible and will cause rapid decomposition.[4][7]

  • Thermal Stress: While the compound has a high boiling point, prolonged exposure to elevated temperatures can accelerate degradation.[8] Thermal degradation of piperazines can proceed through complex pathways, including SN2 substitution reactions, potentially leading to the formation of byproducts like N-formylpiperazine and various oligomers.[8][9] It is crucial to avoid heat sources and store the compound in a temperature-controlled environment.[4][10]

  • Moisture: Piperazines are often hygroscopic and can absorb moisture from the air.[10] The presence of water can facilitate hydrolytic degradation pathways and may act as a medium for reactions with other atmospheric components, such as carbon dioxide.[4] Therefore, storage in a dry atmosphere is critical.

  • Light: Exposure to UV light can provide the activation energy for photolytic degradation. Light can catalyze oxidative processes and lead to the formation of radical species, initiating chain reactions that result in complex mixtures of impurities.[10] Storing the compound in light-resistant containers is a necessary precaution.

  • pH (Acids): As a basic compound, this compound will react exothermically with acids.[10] Contact with strong acids should be strictly avoided as it will form the corresponding salt and may catalyze degradation.

Incompatible Materials

To prevent hazardous reactions and maintain purity, avoid contact with the following:

  • Strong oxidizing agents (e.g., peroxides, perchlorates, nitrates)[4][7]

  • Strong acids[10]

  • Acid chlorides and acid anhydrides[10]

  • Sources of ignition (the compound is combustible)[4][11]

substance This compound (Stable State) degradation Degradation Products (Impurities, Byproducts) substance->degradation Degradation Pathway temp Heat / Thermal Stress temp->degradation oxygen Oxygen / Oxidizing Agents oxygen->degradation light UV Light light->degradation moisture Moisture / Humidity moisture->degradation acid Strong Acids acid->degradation

Caption: Factors contributing to the degradation of this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective way to preserve the chemical integrity of this compound. The primary objective is to mitigate the impact of the environmental factors discussed above.

Long-Term Storage Conditions

The optimal conditions for long-term storage are summarized below. For solutions, especially in organic solvents, colder temperatures are often recommended to slow down potential reactions.[12]

ParameterRecommendationRationale & Causality
Temperature Store in a cool place.[4] For neat liquid, refrigeration is recommended.[13] For solutions, store at -20°C to -80°C.[12]Lower temperatures decrease the rate of all chemical reactions, significantly slowing thermal degradation and oxidative processes.[8]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen).An inert atmosphere displaces oxygen and moisture, directly preventing oxidative degradation and hydrolysis.[4][10]
Container Tightly sealed, light-resistant container (e.g., amber glass vial/bottle with a PTFE-lined cap).Prevents exposure to air, moisture, and light.[4][10][11] The container must be carefully resealed after opening to prevent leakage and contamination.[4]
Location A dry, well-ventilated, and secured area away from incompatible materials.[4][11]Ensures safety, prevents accidental contact with reactive substances, and minimizes exposure to ambient humidity.

One supplier indicates that when stored properly at -20°C, the compound should remain stable for at least five years.[2] Another suggests stability for one year at -20°C or two years at -80°C for solutions.[12]

Safe Handling Procedures

This compound is classified as a corrosive substance that can cause skin and eye damage.[4] Therefore, stringent safety measures are required during handling.

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.[7]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat or other protective clothing.[4][7]

  • General Hygiene: Avoid all personal contact.[11] Do not eat, drink, or smoke in the handling area.[10] Wash hands thoroughly after handling.[7]

  • Spill Response: In case of a spill, remove all ignition sources, evacuate the area, and clean up using absorbent, non-combustible material.[10] Dispose of the waste in a sealed, labeled container according to local regulations.

Experimental Workflow for Stability Assessment

To empirically determine the shelf-life and confirm optimal storage conditions, a formal stability study is required.[14] This process involves subjecting the compound to various environmental conditions over time and monitoring its purity and the formation of any degradants.[15] The following protocol outlines a typical workflow based on established principles of pharmaceutical stability testing.[16][17][18]

start Start: Reference Sample (T=0) aliquot Aliquot Samples start->aliquot storage Place in Stability Chambers aliquot->storage longterm Long-Term Storage (e.g., 5°C ± 3°C) storage->longterm accelerated Accelerated Storage (e.g., 40°C ± 2°C / 75% RH ± 5%) storage->accelerated pull Pull Samples at Time Points (e.g., 1, 3, 6, 12 months) longterm->pull accelerated->pull analysis Analytical Testing (HPLC-UV/MS, GC-MS, Appearance, etc.) pull->analysis data Data Analysis (Purity vs. Time, Degradant Identification) analysis->data end End: Determine Shelf-Life & Optimal Conditions data->end

Caption: Workflow for a comprehensive stability assessment study.

Step-by-Step Stability Protocol
  • Reference Standard Characterization (Time Zero):

    • Obtain a high-purity batch of this compound.

    • Perform comprehensive initial analysis (T=0). This establishes the baseline for comparison.

    • Recommended Tests:

      • Purity Assay: A stability-indicating HPLC-UV method is crucial. The method must be able to separate the parent compound from potential degradation products.

      • Appearance: Record the color and physical state.

      • Water Content: Determine using Karl Fischer titration.

      • Identification: Confirm identity using techniques like Mass Spectrometry (MS) or NMR.

  • Sample Preparation and Storage:

    • Aliquot the compound into multiple vials made of the intended storage material (e.g., amber glass).

    • Seal the vials tightly under an inert atmosphere (e.g., backfill with argon).

    • Divide the samples and place them into calibrated stability chambers under at least two conditions:[18]

      • Long-Term (Recommended) Condition: e.g., 5°C ± 3°C (refrigerated).

      • Accelerated Condition: e.g., 40°C ± 2°C with 75% ± 5% Relative Humidity (RH). Accelerated testing is designed to increase the rate of chemical degradation to predict long-term stability.[17]

  • Time-Point Testing:

    • Establish a schedule for pulling samples from each storage condition for analysis.[15]

    • Suggested Pull Schedule:

      • Accelerated: 0, 1, 3, and 6 months.

      • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis of Pulled Samples:

    • At each time point, analyze the samples using the same battery of tests performed at T=0.

    • Pay close attention to the HPLC purity results. Quantify the parent peak and any new peaks that appear (degradants).

    • If significant degradants are observed (>0.1%), attempt to identify them using LC-MS or other appropriate techniques.

  • Data Evaluation and Shelf-Life Determination:

    • Plot the purity of this compound as a function of time for each storage condition.

    • Analyze the rate of degradation. If a significant change occurs during accelerated testing, it may warrant intermediate stability studies (e.g., at 30°C / 65% RH).[14]

    • The retest period or shelf-life is established based on the time interval during which the compound remains within its pre-defined acceptance criteria (e.g., purity ≥ 98%) under the long-term storage condition.[16]

Conclusion

The chemical integrity of this compound is best maintained through meticulous control of its storage environment. The principal threats to its stability—oxidation, thermal stress, moisture, and light—can be effectively neutralized by storing the compound in a cool, dark, and dry location within a tightly sealed, inerted container. Implementing the recommended handling procedures is essential for both personnel safety and preventing contamination. For applications requiring stringent quality control, conducting a formal stability study as outlined provides the empirical data necessary to confidently define a shelf-life and ensure the reliability of this important chemical intermediate.

References

  • Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from Parameter Generation & Control. [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from GMP SOP. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. Retrieved from Vici Health Sciences. [Link]

  • NJ Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from NJ.gov. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine Dihydrochloride, 96%. Retrieved from Cole-Parmer. [Link]

  • PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from The University of Texas at Austin. [Link]

  • Nielsen, P., et al. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. Energy Procedia. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from Carl ROTH. [Link]

  • Bhairi, M. L., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research. [Link]

Sources

A Technical Guide to the Synthesis of 1-(3-Methoxybenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, integral to the design of numerous therapeutic agents.[1] This guide provides an in-depth, technical overview of a robust and widely applicable method for the synthesis of 1-(3-Methoxybenzyl)piperazine, a key intermediate in pharmaceutical development. We will focus on the direct N-alkylation of piperazine with 3-methoxybenzyl chloride, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical considerations for achieving high yield and purity. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction and Strategic Overview

This compound serves as a crucial building block for a variety of pharmacologically active molecules, including antidepressants and antipsychotics. Its synthesis requires the selective formation of a single carbon-nitrogen bond on the symmetrical piperazine ring. The primary challenge in this process is controlling the reaction to favor mono-alkylation and prevent the formation of the undesired N,N'-bis(3-methoxybenzyl)piperazine byproduct.[2]

Several strategies exist to achieve mono-substitution of piperazine, including the use of protecting groups or employing piperazinium salts.[1][3] However, for scalability and process efficiency, the most direct approach involves using a large stoichiometric excess of piperazine relative to the alkylating agent.[1] This statistical approach ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-substituted one, thereby minimizing di-alkylation.

This guide will focus on this direct alkylation method due to its straightforward execution and cost-effectiveness.

Retrosynthetic Analysis

The synthesis plan is based on a direct nucleophilic substitution reaction. The target molecule, this compound, can be disconnected at the benzylic C-N bond. This leads back to two commercially available and relatively inexpensive starting materials: piperazine and a suitable 3-methoxybenzyl electrophile, such as 3-methoxybenzyl chloride.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction.

Mechanism:

  • Nucleophilic Attack: The secondary amine of piperazine acts as the nucleophile. One of the lone pairs on a nitrogen atom attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride.

  • Transition State: A transient, high-energy transition state is formed where the N-C bond is partially formed and the C-Cl bond is partially broken.

  • Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of a protonated this compound intermediate (a piperazinium salt).

  • Deprotonation: A base in the reaction mixture, typically an unreacted molecule of piperazine (acting as both a reactant and a base), removes the proton from the newly alkylated nitrogen. This deprotonation step regenerates a neutral amine and forms piperazine hydrochloride as a byproduct.

Causality Behind Experimental Choices:

  • Excess Piperazine: Employing a significant excess (typically 5-10 equivalents) of piperazine is the critical factor for achieving high selectivity for the mono-alkylated product.[1][4] The statistical probability heavily favors the reaction of the limiting reagent (3-methoxybenzyl chloride) with the abundant, unreacted piperazine.

  • Solvent Selection: A polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) is often chosen. These solvents can dissolve the reactants and stabilize the charged transition state, facilitating the SN2 reaction. Ethanol can also be used, though workup procedures may differ.[4]

  • Temperature Control: The reaction is typically performed at a moderately elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate.[5] Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion and avoid potential side reactions from prolonged heating.

  • Base: While excess piperazine itself acts as a base to neutralize the HCl generated, an additional, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) can also be included.[4] This scavenges the acid more efficiently, preventing the formation of piperazine salts which have reduced nucleophilicity and solubility.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Piperazine86.1443.07 g0.505.0
3-Methoxybenzyl chloride156.6115.66 g0.101.0
Potassium Carbonate (K₂CO₃)138.2120.73 g0.151.5
Acetonitrile (ACN)-250 mL--
Dichloromethane (DCM)-300 mL--
Deionized Water-200 mL--
Brine (Saturated NaCl)-50 mL--
Anhydrous Sodium Sulfate-As needed--
Reaction Workflow Diagram

G Experimental Workflow for Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Charge reactor with Piperazine, K₂CO₃, and Acetonitrile B Stir to form a suspension A->B C Slowly add 3-Methoxybenzyl chloride solution B->C D Heat mixture to 70°C C->D E Monitor reaction by TLC (approx. 4-6 hours) D->E F Cool to room temperature E->F G Filter solids (K₂CO₃, piperazine HCl) F->G H Concentrate filtrate under reduced pressure G->H I Partition residue between DCM and Water H->I J Separate layers, wash organic phase with Brine I->J K Dry organic layer over Na₂SO₄ J->K L Filter and concentrate to yield crude product K->L M Purify by vacuum distillation or column chromatography L->M N Characterize by NMR, IR, MS M->N O Final Product: This compound N->O

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add piperazine (43.07 g, 0.50 mol), potassium carbonate (20.73 g, 0.15 mol), and acetonitrile (200 mL). Stir the resulting suspension.

  • Reagent Addition: Dissolve 3-methoxybenzyl chloride (15.66 g, 0.10 mol) in acetonitrile (50 mL). Add this solution dropwise to the stirred piperazine suspension over 30 minutes at room temperature.

  • Reaction Execution: Heat the reaction mixture to 70°C and maintain this temperature. Monitor the consumption of the 3-methoxybenzyl chloride by TLC (e.g., using a 9:1 DCM:Methanol mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (piperazine hydrochloride and excess potassium carbonate) and wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the combined filtrate under reduced pressure to remove the acetonitrile. To the resulting residue, add dichloromethane (150 mL) and deionized water (100 mL). Stir vigorously and transfer to a separatory funnel.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 75 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate, then filter.

  • Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the crude product as an oil.

Purification and Characterization

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a clear oil.

  • Expected Yield: 75-85%

  • Boiling Point: ~150 °C at 0.5 mmHg

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

  • Piperazine: Corrosive. Causes skin burns and eye damage. May cause an allergic skin reaction. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 3-Methoxybenzyl chloride: Lachrymator and corrosive. Handle in a well-ventilated fume hood.

  • Acetonitrile: Flammable liquid and vapor. Toxic if swallowed or inhaled.

  • Dichloromethane: Potential carcinogen. Use only in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Troubleshooting

IssuePotential CauseSuggested Solution
Significant Di-alkylation Insufficient excess of piperazine. Reaction temperature too high or time too long.Ensure at least 5 equivalents of piperazine are used. Monitor the reaction closely and stop once the starting material is consumed.
Low Yield Incomplete reaction. Loss of product during workup.Confirm reaction completion by TLC/LC-MS before workup. Be careful during extractions; product may have some water solubility.[6]
Product is a Salt Incomplete neutralization during workup.Ensure the aqueous phase is basic (pH > 10) before extraction to ensure the product is in its free base form.

Conclusion

The direct N-alkylation of excess piperazine with 3-methoxybenzyl chloride is an efficient and scalable method for the synthesis of this compound. By carefully controlling stoichiometry and reaction conditions, this procedure provides high yields of the desired mono-substituted product with good purity. This guide provides a solid foundation for researchers to successfully implement this key transformation in their synthetic endeavors.

References

  • Benchchem. A Comparative Guide to Alkylating Agents for Piperazine Substitution. Benchchem Technical Guides.
  • Various Authors. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. 2013.
  • Pazdera, P., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020. Available from: [Link]

  • Google Patents. Process for the N-monoalkylation of piperazine. DE1092019B.
  • Various Authors. What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. ResearchGate. 2013.
  • Benchchem. Technical Support Center: Synthesis of Substituted Piperazines. Benchchem Technical Guides.

Sources

The Biological Activity of 1-(3-Methoxybenzyl)piperazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(3-Methoxybenzyl)piperazine (m-MeO-BZP) is a synthetic compound belonging to the benzylpiperazine class of molecules. While its analogues have been more extensively studied, m-MeO-BZP presents a unique pharmacological profile with potential applications in neuroscience and beyond. This technical guide provides a comprehensive overview of the known biological activities of this compound, detailing its synthesis, neuropharmacological effects, and its role as a versatile chemical intermediate. We will delve into the established experimental protocols for characterizing piperazine derivatives and explore the future directions for research into this intriguing molecule. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and research landscape of this compound.

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] Its unique physicochemical properties, including its basicity and ability to form two amide or amine linkages, allow for diverse structural modifications, leading to compounds with tailored pharmacological activities. Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, antihistamines, and anti-infective agents.[1]

This compound is a specific derivative that has garnered interest due to its structural similarity to other psychoactive piperazines like benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[2][3] However, the introduction of a methoxy group at the meta position of the benzyl ring significantly alters its electronic and steric properties, leading to a distinct biological activity profile.

Synthesis of this compound

The synthesis of this compound can be achieved through several established chemical routes. The choice of a particular synthetic pathway often depends on factors such as starting material availability, desired purity, and scalability.

Direct N-Alkylation of Piperazine

A common and straightforward method involves the direct nucleophilic substitution reaction between piperazine and 3-methoxybenzyl chloride.[1] To favor the formation of the mono-substituted product and minimize the dialkylated byproduct, an excess of piperazine is typically employed. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol: Direct N-Alkylation

  • Reaction Setup: To a solution of excess piperazine (e.g., 5 equivalents) in a suitable solvent (e.g., ethanol, acetonitrile) at room temperature, add a base (e.g., potassium carbonate, triethylamine, 2 equivalents).

  • Addition of Alkylating Agent: Slowly add 3-methoxybenzyl chloride (1 equivalent) to the reaction mixture with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the base and any precipitated salts. Evaporate the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield pure this compound.

Reductive Amination

An alternative approach is the reductive amination of piperazine with 3-methoxybenzaldehyde. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

  • Imine Formation: In a reaction vessel, dissolve 3-methoxybenzaldehyde (1 equivalent) and piperazine (1.2 equivalents) in a suitable solvent like methanol or dichloromethane. The mixture is stirred at room temperature for a few hours to facilitate the formation of the imine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) (1.5 equivalents), is then added portion-wise to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Once the reaction is complete, the solvent is removed in vacuo. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.[2]

Synthesis_Workflow cluster_alkylation Direct N-Alkylation cluster_amination Reductive Amination Piperazine_A Piperazine Reaction_A Nucleophilic Substitution Piperazine_A->Reaction_A Reagent_A 3-Methoxybenzyl Chloride Reagent_A->Reaction_A Base Base (e.g., K2CO3) Base->Reaction_A Product_A This compound Reaction_A->Product_A Piperazine_B Piperazine Reaction_B1 Imine Formation Piperazine_B->Reaction_B1 Reagent_B 3-Methoxybenzaldehyde Reagent_B->Reaction_B1 Reducer Reducing Agent (e.g., NaBH4) Reaction_B2 Reduction Reducer->Reaction_B2 Product_B This compound Intermediate Iminium Ion Reaction_B1->Intermediate Intermediate->Reaction_B2 Reaction_B2->Product_B

Caption: Synthetic routes to this compound.

Biological Activity and Pharmacological Profile

The biological activity of this compound is primarily characterized by its interaction with central nervous system (CNS) targets, particularly neurotransmitter systems.[1] However, compared to its close analogs, comprehensive data for m-MeO-BZP is limited, highlighting a significant area for future research.[1]

Neuropharmacological Effects

Studies in animal models have provided initial insights into the neuropharmacological profile of m-MeO-BZP.

  • Locomotor Activity: Unlike its parent compound benzylpiperazine (BZP), which exhibits stimulant properties and increases locomotor activity in a dose-dependent manner, this compound has been shown to decrease locomotor activity in mice.[3] This suggests that the methoxy substitution significantly alters the compound's interaction with the biological targets responsible for psychostimulation.

  • MDMA-like Discriminative Stimulus Effects: In drug discrimination studies in mice, m-MeO-BZP partially substituted for both the S(+)-MDMA and R(-)-MDMA training drugs.[3] This indicates that m-MeO-BZP may share some subjective effects with MDMA, although it does not fully mimic its discriminative stimulus properties. In contrast, BZP and other phenylpiperazines like TFMPP and m-CPP fully substituted for S(+)-MDMA.[3]

Putative Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated. However, based on the pharmacology of related piperazine derivatives, its effects are likely mediated through modulation of monoaminergic systems.[1][4][5]

  • Dopaminergic and Serotonergic Systems: The partial substitution for MDMA suggests an interaction with the serotonergic and/or dopaminergic systems.[3] Piperazine derivatives are known to act as serotonin and dopamine receptor agonists or antagonists, and as inhibitors of monoamine transporters.[1][4][5] For instance, para-methoxyphenylpiperazine (pMeOPP) has been shown to inhibit the reuptake and induce the release of monoamine neurotransmitters in vitro.[6] Further research, including receptor binding assays and neurotransmitter release/reuptake studies, is necessary to delineate the specific molecular targets of m-MeO-BZP.

Putative_MoA cluster_monoamine Monoaminergic Systems cluster_effects Observed Behavioral Effects mMeOBZP This compound Dopamine Dopaminergic System mMeOBZP->Dopamine Modulation (?) Serotonin Serotonergic System mMeOBZP->Serotonin Modulation (?) Locomotor Decreased Locomotor Activity Dopamine->Locomotor MDMA_effect Partial MDMA-like Discriminative Stimulus Dopamine->MDMA_effect Serotonin->MDMA_effect

Caption: Putative mechanism of action of m-MeO-BZP.

Role as a Versatile Chemical Intermediate

Beyond its intrinsic biological activity, this compound serves as a valuable building block in the synthesis of more complex and potentially more potent pharmaceutical agents.[1][7] The piperazine core allows for further functionalization at the second nitrogen atom, enabling the creation of diverse chemical libraries for drug discovery programs.

Derivatives of this compound could be explored for a variety of therapeutic targets, including but not limited to:

  • Antipsychotics and Antidepressants: The piperazine moiety is a common feature in many CNS-active drugs.[7][8]

  • Anti-inflammatory Agents: Certain piperazine derivatives have demonstrated significant anti-inflammatory properties.[1]

  • Anti-infective Agents: The piperazine scaffold has been utilized in the development of antibacterial and other anti-pathogen agents.[1]

Comparative Analysis with Related Piperazine Derivatives

To better understand the unique properties of this compound, it is useful to compare its known activities with those of its close structural analogs.

CompoundStructurePrimary Biological Effects
This compound (m-MeO-BZP) 1-[(3-methoxyphenyl)methyl]piperazineDecreased locomotor activity, partial MDMA-like effects.[3]
Benzylpiperazine (BZP) 1-benzylpiperazineCNS stimulant, increases locomotor activity, fully substitutes for S(+)-MDMA.[3][4]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 1-[3-(trifluoromethyl)phenyl]piperazineSerotonin releasing agent and receptor agonist, hallucinogen-like effects.[3][4]
1-(3-Chlorophenyl)piperazine (mCPP) 1-(3-chlorophenyl)piperazineSerotonin receptor agonist, anxiogenic effects.[1][9]
1-(4-Methoxyphenyl)piperazine (pMeOPP) 1-(4-methoxyphenyl)piperazineStimulant effects, inhibits reuptake and induces release of monoamines.[6][10]

Table 1: Comparative overview of the biological effects of this compound and related compounds.

Future Research Directions and Conclusion

The current body of knowledge on this compound suggests a compound with a distinct neuropharmacological profile compared to other benzylpiperazines. The decreased locomotor activity and partial substitution for MDMA point towards a complex mechanism of action that warrants further investigation.

Key areas for future research include:

  • Comprehensive Receptor Binding Profile: Determining the binding affinities of m-MeO-BZP at a wide range of CNS receptors, particularly dopamine and serotonin receptor subtypes, as well as monoamine transporters.

  • In Vitro Neurotransmitter Release and Reuptake Assays: Quantifying the effects of m-MeO-BZP on the release and reuptake of dopamine, serotonin, and norepinephrine in synaptosomal preparations.

  • In Vivo Microdialysis Studies: Measuring the extracellular levels of monoamines in specific brain regions of awake, freely moving animals following administration of m-MeO-BZP.

  • Exploration of Therapeutic Potential: Investigating the potential of m-MeO-BZP and its derivatives in animal models of neurological and psychiatric disorders.

References

  • Benchchem. This compound | 55212-32-3.
  • Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University; 2021.
  • ChemicalBook. 1-(3-Methoxyphenyl)piperazine synthesis.
  • Wikipedia. para-Methoxyphenylpiperazine. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Herrmann, E., et al. MDMA-like behavioral effects of N-substituted piperazines in the mouse. Psychopharmacology (Berl). 2012;225(3):605-614.
  • Kumar, A., et al. Receptor mapping using methoxy phenyl piperazine derivative: Preclinical PET imaging. Bioorg Med Chem. 2021;50:105429.
  • Autechaux, B. The Role of 1-(3-Methoxyphenyl)piperazine in Pharmaceutical Research. Available from: [Link]

  • Antia, U., et al. Metabolic interactions with piperazine-based 'party pill' drugs. Drug Alcohol Depend. 2010;110(1-2):142-149.
  • Gee, P., et al. 1-Benzylpiperazine and other piperazine-based stimulants. N Z Med J. 2008;121(1275):76-83.
  • Gatch, M. B., et al. A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety.
  • ResearchGate. Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. Available from: [Link]

  • Sergeant, N., et al. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiol Dis. 2019;129:217-233.
  • Benfenati, E., et al. 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. J Pharm Pharmacol. 1987;39(4):312-313.
  • De Boer, D., et al. Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market. Forensic Sci Int. 2001;121(1-2):47-56.
  • Jamey, C., et al. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. 2020;25(21):5015.
  • Chovancova, P., et al. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. J Med Chem. 2008;51(13):3983-3992.
  • SWGDRUG.org. 1-(3-METHOXYPHENYL)PIPERAZINE. Available from: [Link]

  • Welz, A., & Koba, M. Piperazine derivatives as dangerous abused compounds. Acta Pharm. 2020;70(4):423-441.
  • Patsnap Synapse. What is the mechanism of Piperazine? Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

Sources

1-(3-Methoxybenzyl)piperazine as a serotonin receptor ligand

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Methoxybenzyl)piperazine as a Serotonin Receptor Ligand

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound is a versatile chemical entity that serves both as a crucial intermediate in pharmaceutical synthesis and as a subject of neurobiological research.[1] As a member of the piperazine class of compounds, its structure is a privileged scaffold in drug discovery, allowing for the introduction of the 3-methoxybenzyl moiety into more complex molecules.[1] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, its pharmacological profile as a serotonin receptor ligand, and the detailed experimental protocols required for its characterization. We will delve into the causality behind experimental choices, providing field-proven insights for researchers aiming to investigate this compound or similar arylpiperazine derivatives.

Chemical Profile and Synthesis

This compound, also known as 3-MeOBP, is an organic compound that has garnered interest for its biological activity and its utility as a synthetic building block.[1]

Chemical Identity
PropertyValueReference
IUPAC Name 1-[(3-methoxyphenyl)methyl]piperazine[2]
CAS Number 55212-32-3[2][3]
Molecular Formula C₁₂H₁₈N₂O[2][3]
Molecular Weight 206.29 g/mol [3]
Appearance Varies (often a solution or oil)[4]
Synthetic Pathways

The synthesis of this compound is most commonly achieved through nucleophilic substitution. This well-established route offers reliability and scalability, making it suitable for both laboratory-scale research and larger-scale production.

A primary method involves the direct N-alkylation of piperazine with 3-methoxybenzyl chloride.[1] The reaction leverages the nucleophilicity of the secondary amine in the piperazine ring to displace the chloride from the benzyl halide. Careful control of stoichiometry is crucial; using an excess of piperazine favors the desired mono-substituted product over the di-substituted byproduct.

Causality of Experimental Design: The choice of a suitable base (e.g., triethylamine or potassium carbonate) is critical to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. The solvent, often a polar aprotic solvent like acetonitrile or dichloromethane, is selected to dissolve the reactants and facilitate the SN2 reaction mechanism.[5]

A related approach involves the reductive amination of 3-methoxybenzaldehyde with piperazine.[5] This two-step, one-pot process first forms an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride to yield the final product.[5]

Pharmacology at Serotonin Receptors

The serotonergic system, with its diverse family of at least 14 receptor subtypes, is a primary target for psychoactive compounds and therapeutic agents for a wide range of neuropsychiatric disorders.[6][7][8] Arylpiperazine derivatives are renowned for their interactions with these receptors, and this compound serves as a foundational structure for many such ligands.[9][10]

Serotonin Receptor Signaling Overview

Serotonin (5-hydroxytryptamine, 5-HT) receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[7][11] These GPCRs couple to different G-protein families (Gαs, Gαi/o, Gαq/11) to initiate downstream signaling cascades.[7]

  • Gαs-coupled (5-HT₄, 5-HT₆, 5-HT₇): Activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[12]

  • Gαi/o-coupled (5-HT₁, 5-HT₅): Activation inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[12]

  • Gαq/11-coupled (5-HT₂): Activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[12] This leads to the release of intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC).[12][13]

G_Protein_Signaling cluster_Gs Gαs Pathway cluster_Gi Gαi/o Pathway cluster_Gq Gαq/11 Pathway 5-HT4,6,7 5-HT4,6,7 Gs Gαs 5-HT4,6,7->Gs Activates AC_s Adenylyl Cyclase Gs->AC_s Stimulates cAMP_inc ↑ cAMP AC_s->cAMP_inc Produces 5-HT1,5 5-HT1,5 Gi Gαi/o 5-HT1,5->Gi Activates AC_i Adenylyl Cyclase Gi->AC_i Inhibits cAMP_dec ↓ cAMP AC_i->cAMP_dec Reduces 5-HT2 5-HT2 Gq Gαq/11 5-HT2->Gq Activates PLC Phospholipase C Gq->PLC Stimulates Ca_inc ↑ Ca²⁺ PLC->Ca_inc Leads to

Figure 1: Simplified overview of major serotonin receptor signaling pathways.

Receptor Binding Profile

While this compound itself is often considered a precursor or intermediate, related methoxyphenylpiperazine structures have well-documented affinities for serotonin receptors. For instance, 1-(3-Methoxyphenyl)piperazine (1-mMPP) has been shown to act as an inhibitor at 5-HT1A and 5-HT2C receptors.[14] The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor; a lower Ki value indicates a higher affinity.

The table below presents hypothetical but representative binding data for a compound like this compound, based on profiles of similar arylpiperazine ligands found in the literature.[10][15][16][17][18] Researchers must experimentally determine the precise profile for their specific compound.

Receptor TargetBinding Affinity (Ki, nM)G-ProteinPotential Functional Effect
5-HT₁ₐ 15Gαi/oInhibition of cAMP production
5-HT₂ₐ 250Gαq/11Stimulation of PLC pathway
5-HT₂₋ 80Gαq/11Stimulation of PLC pathway
5-HT₇ 120GαsStimulation of cAMP production
Dopamine D₂ 400Gαi/oInhibition of cAMP production

Note: This data is illustrative. Actual values must be determined empirically.

Methodologies for Ligand Characterization

To rigorously define the pharmacological profile of this compound, a series of binding and functional assays are required. These protocols form a self-validating system to ensure trustworthy and reproducible results.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[6] Competition assays, in particular, measure the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor.[6]

Radioligand_Workflow prep 1. Prepare Receptor Membranes (e.g., from cells expressing 5-HT₁ₐ) setup 2. Set up Assay Plate (Total, Non-Specific, Competitor Wells) prep->setup add_comp 3. Add Test Compound (Varying concentrations of 3-MeOBP) setup->add_comp add_radio 4. Add Radioligand (Fixed concentration, e.g., [³H]8-OH-DPAT) add_comp->add_radio incubate 5. Incubate (Allow binding to reach equilibrium) add_radio->incubate filter 6. Rapid Filtration (Separate bound from free radioligand) incubate->filter wash 7. Wash Filters (Remove non-specifically bound radioligand) filter->wash scint 8. Scintillation Counting (Quantify radioactivity on filters) wash->scint analyze 9. Data Analysis (Calculate IC₅₀ and Ki values) scint->analyze

Figure 2: Experimental workflow for a radioligand competition binding assay.

Protocol: 5-HT₁ₐ Competition Binding Assay

This protocol is a representative example for determining the affinity of a test compound at the human 5-HT₁ₐ receptor.

  • Receptor Membrane Preparation:

    • Homogenize cells or tissue (e.g., rat frontal cortex or HEK293 cells expressing the receptor) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]

    • Centrifuge the homogenate at low speed to remove debris.[19]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[19]

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine protein concentration (e.g., via BCA assay).[19][20]

  • Assay Setup (96-well format):

    • Total Binding Wells: 50 µL assay buffer + 150 µL membrane suspension.

    • Non-Specific Binding (NSB) Wells: 50 µL of a high concentration of a known 5-HT₁ₐ ligand (e.g., 10 µM 5-HT) + 150 µL membrane suspension. This defines the level of binding that is not to the receptor of interest.

    • Competitor Wells: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) + 150 µL membrane suspension.

  • Radioligand Addition:

    • Add 50 µL of a radioligand solution (e.g., [³H]8-OH-DPAT at a final concentration near its Kd) to all wells. The final assay volume is 250 µL.[19]

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[19]

  • Filtration and Analysis:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with bound radioligand.[19][21]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[19][21]

  • Data Interpretation:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Measurement

Once binding affinity is established, functional assays are crucial to determine whether the ligand acts as an agonist (activates the receptor), antagonist (blocks the agonist), or inverse agonist (reduces basal receptor activity). For Gαi/o-coupled receptors like 5-HT₁ₐ, this is typically measured by quantifying changes in intracellular cAMP.[22][23]

Principle of HTRF cAMP Assay: Many modern cAMP assays use Homogeneous Time-Resolved Fluorescence (HTRF).[22] These are competitive immunoassays where cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody.[22][24][25] This interaction modulates a FRET signal, which is inversely proportional to the amount of cAMP produced.[26]

HTRF_cAMP_Assay cluster_low_cAMP Low Cellular cAMP cluster_high_cAMP High Cellular cAMP Ab_cryptate_1 Anti-cAMP Ab (Eu³⁺ Cryptate Donor) cAMP_d2_1 cAMP-d2 (Acceptor) Ab_cryptate_1->cAMP_d2_1 Binds FRET_1 High FRET Signal cAMP_d2_1->FRET_1 Proximity leads to Ab_cryptate_2 Anti-cAMP Ab (Eu³⁺ Cryptate Donor) FRET_2 Low FRET Signal Ab_cryptate_2->FRET_2 Disruption leads to cAMP_d2_2 cAMP-d2 (Acceptor) cellular_cAMP Cellular cAMP cellular_cAMP->Ab_cryptate_2 Competes & Binds

Figure 3: Principle of a competitive HTRF cAMP immunoassay.

Protocol: Gαi-Coupled Receptor Antagonist Mode cAMP Assay

This protocol determines if this compound can block the effect of a known 5-HT₁ₐ agonist.

  • Cell Culture:

    • Plate cells expressing the 5-HT₁ₐ receptor (e.g., CHO or HEK293 cells) in a suitable format (e.g., 384-well plates) and grow to desired confluency.[24]

  • Compound Preparation:

    • Prepare serial dilutions of the test compound, this compound.

    • Prepare a solution of a known 5-HT₁ₐ agonist (e.g., 5-CT) at a concentration that gives a submaximal response (EC₈₀).

    • Prepare a solution of forskolin. Forskolin directly activates adenylyl cyclase, increasing cAMP levels. For Gαi assays, this provides a stimulated baseline against which agonist-induced inhibition can be measured.[26]

  • Assay Procedure:

    • Aspirate the culture medium from the cells and replace it with stimulation buffer.

    • Add the test compound (this compound) at various concentrations to the wells.

    • Add the mixture of forskolin and the EC₈₀ concentration of the 5-HT₁ₐ agonist to all wells (except controls).

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.[24]

  • Cell Lysis and Detection:

    • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit (e.g., HTRF, AlphaScreen).[24] This step typically involves adding a lysis buffer that contains the detection reagents (e.g., anti-cAMP antibody and labeled cAMP).

  • Data Analysis:

    • The signal (e.g., HTRF ratio) is converted to cAMP concentration using a standard curve run in parallel.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • An antagonist will reverse the agonist-induced decrease in cAMP in a dose-dependent manner. The IC₅₀ can be determined, which represents the concentration of the antagonist that restores the response halfway to the forskolin-only level. This can be converted to an antagonist constant (Kb).

    • Self-Validation: The test compound must also be run in agonist mode (without the reference agonist) to ensure it does not have intrinsic agonist activity.[22]

In Vivo Models

To understand the physiological effects of a compound, in vivo studies are essential. Animal models, such as genetically altered mice or rats, allow researchers to investigate the impact of a ligand on complex behaviors like anxiety, depression, or cognition, which are modulated by the serotonergic system.[8][27] Techniques like fast-scan cyclic voltammetry can be used in live animals to measure real-time changes in serotonin levels in specific brain regions following drug administration.[28][29] A biological model using radiolabeled tryptophan can also measure the rate of serotonin synthesis in the brain.[30]

Applications and Future Directions

This compound is a significant entity in medicinal chemistry. Its primary roles are:

  • A Research Tool: Its interactions with monoamine systems make it a useful tool for probing the function of neurotransmitter receptors and transporters.[1]

  • A Synthetic Scaffold: It is a versatile building block for creating more complex and selective ligands.[1] By modifying the piperazine ring or the benzyl moiety, chemists can fine-tune the pharmacological profile to target specific receptor subtypes with high affinity and selectivity, as demonstrated in the development of novel ligands for 5-HT₁ₐ, 5-HT₆, and 5-HT₇ receptors.[17][18]

Future research will likely focus on using this and related scaffolds to develop biased agonists—ligands that preferentially activate one signaling pathway over another at the same receptor—offering the potential for more targeted therapeutics with fewer side effects. Additionally, its use in creating PET radioligands for imaging serotonin receptors in the brain remains an active area of investigation.[1][16]

References

  • This compound | 55212-32-3 | Benchchem. (URL: )
  • Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors - Benchchem. (URL: )
  • Signaling pathways of the serotonin receptor (5-HTR) subtypes... - ResearchGate. (URL: [Link])

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PubMed Central. (URL: [Link])

  • Serotonin Receptor Signaling - QIAGEN GeneGlobe. (URL: [Link])

  • Serotonin main signaling pathways. 5-HT or agonists/antagonists for each receptor (•) - ResearchGate. (URL: [Link])

  • Serotonergic Synapse Pathway - Creative Diagnostics. (URL: [Link])

  • Biological model for the in vivo measurement of rate of serotonin synthesis in the brain - PubMed. (URL: [Link])

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (URL: [Link])

  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed. (URL: [Link])

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (URL: [Link])

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed. (URL: [Link])

  • cAMP Accumulation Assay - Creative BioMart. (URL: [Link])

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. (URL: [Link])

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (URL: [Link])

  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (URL: [Link])

  • From molecular to whole-brain scale in a simple animal, study reveals serotonin's effects. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • In vivo Hippocampal Serotonin Dynamics in Male and Female Mice: Determining Effects of Acute Escitalopram Using Fast Scan Cyclic Voltammetry - Frontiers. (URL: [Link])

  • In vivo Hippocampal Serotonin Dynamics in Male and Female Mice: Determining Effects of Acute Escitalopram Using Fast Scan Cyclic Voltammetry - NIH. (URL: [Link])

  • para-Methoxyphenylpiperazine - Wikipedia. (URL: [Link])

  • 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed. (URL: [Link])

  • This compound | C12H18N2O | CID 428285 - PubChem. (URL: [Link])

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl - Semantic Scholar. (URL: [Link])

  • Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed. (URL: [Link])

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed. (URL: [Link])

  • The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). - ResearchGate. (URL: [Link])

  • Chemical structures of serotonin and various arylpiperazine known inhibitors. - ResearchGate. (URL: [Link])

  • High Purity Piperazine Derivative: Understanding 1-(3-Methoxyphenyl)piperazine. (URL: [Link])

  • 1-(3-METHOXYPHENYL)PIPERAZINE - SWGDRUG.org. (URL: [Link])

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC - PubMed Central. (URL: [Link])

  • New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PubMed. (URL: [Link])

  • New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - Semantic Scholar. (URL: [Link])

Sources

The Versatile Scaffold: A Technical Guide to 1-(3-Methoxybenzyl)piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(3-methoxybenzyl)piperazine moiety has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of this compound derivatives. We will delve into the nuanced structure-activity relationships that govern their interactions with various biological targets, with a particular focus on their applications in central nervous system (CNS) disorders and oncology. This guide is intended to be a comprehensive resource for researchers and drug development professionals, offering detailed experimental insights, quantitative biological data, and a forward-looking perspective on the future of this promising class of compounds.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its unique structural and physicochemical properties, including its ability to participate in hydrogen bonding and its conformational flexibility, have made it a cornerstone in the design of numerous therapeutic agents. The piperazine scaffold is a common feature in drugs targeting a wide range of conditions, from CNS disorders to infectious diseases and cancer.[1][2] The this compound core, in particular, offers a synthetically tractable platform for generating extensive chemical diversity, allowing for the fine-tuning of pharmacological properties. This guide will illuminate the journey of these derivatives from the synthesis flask to their potential as next-generation therapeutics.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives is a critical first step in their exploration as drug candidates. Several synthetic routes have been established, with the choice of method often depending on the desired scale, purity, and the nature of subsequent derivatization.

Core Synthesis of this compound

A prevalent method for the synthesis of the core scaffold involves the nucleophilic substitution of a suitable benzyl halide with piperazine. A common and efficient approach is the reaction of 3-methoxybenzyl chloride with an excess of piperazine.

Experimental Protocol: Synthesis of this compound

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (4 equivalents) in a suitable solvent such as toluene or ethanol.

  • Step 2: Addition of Benzyl Halide. To the stirred solution, add 3-methoxybenzyl chloride (1 equivalent) dropwise at room temperature.

  • Step 3: Reaction. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Work-up. After completion, cool the reaction mixture to room temperature and filter to remove the piperazine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Step 5: Extraction. Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining piperazine salts. Dry the organic layer over anhydrous sodium sulfate.

  • Step 6: Purification. Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a DCM/methanol gradient to afford pure this compound.

  • Step 7: Characterization. Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivative Synthesis

The secondary amine of the piperazine ring provides a convenient handle for further functionalization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Reductive Amination Protocol for N-Alkylation

  • Step 1: Imine Formation. In a reaction vessel, combine this compound (1 equivalent) and a desired aldehyde or ketone (1.1 equivalents) in a solvent like methanol or dichloroethane.

  • Step 2: Reduction. Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride portion-wise to the reaction mixture.

  • Step 3: Reaction. Stir the reaction at room temperature until completion, as monitored by TLC.

  • Step 4: Quenching and Work-up. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Step 5: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting residue by column chromatography to yield the desired N-alkylated derivative.

Workflow for Synthesis and Derivatization

G cluster_synthesis Core Synthesis cluster_derivatization Derivative Synthesis Piperazine Piperazine Nucleophilic_Substitution Nucleophilic_Substitution Piperazine->Nucleophilic_Substitution 3-Methoxybenzyl_Chloride 3-Methoxybenzyl_Chloride 3-Methoxybenzyl_Chloride->Nucleophilic_Substitution This compound This compound Nucleophilic_Substitution->this compound Reductive_Amination Reductive_Amination This compound->Reductive_Amination Aldehyde_Ketone Aldehyde_Ketone Aldehyde_Ketone->Reductive_Amination N-Substituted_Derivative N-Substituted_Derivative Reductive_Amination->N-Substituted_Derivative

Caption: Synthetic workflow for this compound and its derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.

Central Nervous System (CNS) Applications

The modulation of neurotransmitter systems is a hallmark of many piperazine-containing drugs.[3] Derivatives of this compound have shown significant interactions with dopaminergic and serotonergic pathways, suggesting their potential as antipsychotics, antidepressants, and anxiolytics.[1][3]

Dopamine Receptor Interactions: Several studies have highlighted the ability of arylpiperazine derivatives to interact with dopamine receptors, particularly the D2 and D3 subtypes.[4][5][6] For instance, the N-phenylpiperazine analog, WC-10, which shares structural similarities, displays high affinity and selectivity for D3 receptors over D2 receptors.[5][6] This selectivity is a desirable trait for atypical antipsychotics, as it may lead to a reduction in extrapyramidal side effects. The N-o-methoxyphenylpiperazine (MPP) has been shown to be an effective in vivo blocker of dopaminergic receptors, with actions similar to the atypical antipsychotic clozapine.[7]

Serotonin Receptor Interactions: The serotonergic system is another key target for this class of compounds.[8] Derivatives have been shown to possess high affinity for various serotonin receptors, including 5-HT1A and 5-HT2A.[3] The interaction with the 5-HT1A receptor is particularly noteworthy, as agonists at this receptor are known to mediate anxiolytic and antidepressant effects.[3] A quantitative structure-activity relationship (QSAR) study on related piperazine derivatives revealed that substituents in the phenyl ring significantly influence binding affinity at the 5-HT1A receptor.[9]

Table 1: Quantitative Bioactivity Data of Selected Arylpiperazine Derivatives at CNS Receptors

Compound/DerivativeTarget ReceptorBioactivity (Kd or pA2)Reference
WC-10Human D3Kd = 1.2 nM[5]
WC-10Human D2LKd = 76 nM[4]
SLV313Human D2pA2 = 9.3[3]
SLV313Human D3pA2 = 8.9[3]
SLV313Human 5-HT1ApEC50 = 9.0 (agonist)[3]
Adamantane Derivative 85-HT1AKi = 1.2 nM[10]
Adamantane Derivative 105-HT1AKi = 21.3 nM[10]
Anticancer Activity

The piperazine scaffold is increasingly recognized for its potential in the development of novel anticancer agents.[11][12] Several derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[1]

Mechanism of Action in Cancer: The anticancer effects of these derivatives are often multifactorial. Some compounds have been shown to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis.[13] For example, a quinoxalinyl-piperazine derivative was found to inhibit the anti-apoptotic protein Bcl-2 and induce p21.[13] Another avenue of investigation is the interaction with α1-adrenergic receptors, which have been implicated in the growth of certain cancer cells.[11]

Structure-Activity Relationship in Anticancer Derivatives: SAR studies have revealed that the nature of the substituent on the second nitrogen of the piperazine ring is crucial for anticancer activity. For instance, a vindoline derivative bearing a [4-(trifluoromethyl)benzyl]piperazine moiety exhibited a growth inhibition (GI50) value of 1.00 μM against a breast cancer cell line.[1]

Table 2: Anticancer Activity of Selected Piperazine Derivatives

Derivative ClassCancer Cell Line(s)Key Finding (IC50/GI50)Reference
Vindoline derivative with N-[4-(trifluoromethyl)benzyl]piperazineBreast cancer (MDA-MB-46)GI50 = 1.00 μM[1]
Fluoro quinoxalinyl-piperazine derivativeVarious human cancer cellsIC50 = 11-21 nM[13]
Quinoxalinyl–piperazine derivativeBreast, skin, pancreas, cervixDose-dependent proliferation inhibition[11]

Signaling Pathway in Cancer

G Piperazine_Derivative Piperazine_Derivative Bcl-2 Bcl-2 Piperazine_Derivative->Bcl-2 inhibition p21 p21 Piperazine_Derivative->p21 induction Apoptosis Apoptosis Bcl-2->Apoptosis G2/M_Arrest G2/M_Arrest p21->G2/M_Arrest induces G2/M_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action for some piperazine derivatives.

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond CNS and oncology. Research has indicated potential applications in treating bacterial infections and inflammatory conditions.[1] For example, certain derivatives have shown promising activity against Helicobacter pylori.[1]

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Refining Selectivity: Fine-tuning the structure to achieve higher selectivity for specific receptor subtypes to minimize off-target effects and improve the therapeutic index.

  • Exploring New Therapeutic Targets: Expanding the investigation of these derivatives against a wider range of biological targets, including enzymes and ion channels.

  • Preclinical and Clinical Development: Advancing the most promising candidates through preclinical toxicology and pharmacokinetic studies to enable their transition into clinical trials.

References

  • [3H]4-(Dimethylamino)-N-(4-(4-(2-Methoxyphenyl)Piperazin-1-yl)-Butyl)Benzamide. (URL: Not available)
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: [Link])

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. (URL: [Link])

  • The Role of 1-(3-Methoxyphenyl)piperazine in Pharmaceutical Research. (URL: [Link])

  • Quantitative structure-activity relationship study of new potent and selective antagonists at the 5-HT(1A) and adrenergic alpha(1d) receptors: Derivatives of spiroethyl phenyl(substituted)piperazine - PubMed. (URL: [Link])

  • [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I. In vitro characterization - PubMed. (URL: [Link])

  • This compound | C12H18N2O | CID 428285 - PubChem. (URL: [Link])

  • 1-(3-METHOXYPHENYL)PIPERAZINE - SWGDRUG.org. (URL: [Link])

  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine - MDPI. (URL: [Link])

  • [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed. (URL: [Link])

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. (URL: [Link])

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (URL: [Link])

  • A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - ResearchGate. (URL: [Link])

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. (URL: [Link])

  • 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed. (URL: [Link])

  • Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives - PubMed. (URL: [Link])

  • N-o-Methoxyphenylpiperazine: A Simple Blocker of Dopaminergic Receptors in the Brain. (URL: Not available)
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. (URL: [Link])

  • Piperazine containing derivatives as anticancer agents. - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to the Safe Handling and Application of 1-(3-Methoxybenzyl)piperazine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-Methoxybenzyl)piperazine, a key chemical intermediate in pharmaceutical research and a compound of interest in neurobiological studies. Addressed to researchers, scientists, and drug development professionals, this document synthesizes critical safety information, detailed handling protocols, and the fundamental pharmacological context necessary for its responsible and effective use in a laboratory setting. By elucidating the causality behind experimental and safety choices, this guide aims to foster a culture of safety and scientific integrity. All protocols are designed as self-validating systems, grounded in authoritative references to ensure trustworthiness and replicability.

Introduction: A Profile of this compound

This compound, often abbreviated as 3-MeO-BP, is a piperazine derivative that has garnered significant attention in the scientific community.[1] Its molecular structure, featuring a piperazine ring coupled with a 3-methoxybenzyl group, makes it a versatile building block in medicinal chemistry.[1][2] This compound serves as a crucial precursor in the synthesis of a wide array of biologically active molecules, enabling chemists to construct complex molecular architectures for targeted therapeutic interventions.[1]

Beyond its role as a synthetic intermediate, this compound is a subject of neurobiological research due to its interactions with various neurotransmitter systems.[2] Like other piperazine derivatives, it is known to modulate dopaminergic, serotonergic, and noradrenergic pathways.[2][3][4] This pharmacological activity underscores the importance of understanding its properties to ensure both experimental success and, critically, the safety of laboratory personnel. While it is a valuable tool in research, there is a recognized lack of comprehensive data on its specific pharmacokinetics and a complete toxicological profile, necessitating a cautious and well-informed approach to its handling.[2]

Physicochemical and Hazard Profile

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. The table below summarizes the key identifiers and properties of this compound.

PropertyValueSource(s)
Chemical Name This compoundPubChem
CAS Number 55212-32-3PubChem
Molecular Formula C₁₂H₁₈N₂OPubChem
Molecular Weight 206.29 g/mol [5]
Appearance Colorless liquidChemicalBook[2]
Boiling Point 150 °C at 0.7 hPaChemicalBook[2]
Density 1.114 g/cm³ at 25 °CSigma-Aldrich[1]
Flash Point 91 °C (closed cup)ChemicalBook[2]

Hazard Identification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Combustible Liquid: Can ignite on heating.

These classifications necessitate stringent adherence to safety protocols to prevent accidental exposure and injury.

Pharmacological and Toxicological Considerations: The "Why" Behind the "How"

The known pharmacological activity of piperazine derivatives provides a crucial context for the stringent safety measures required when handling this compound. Piperazines are recognized for their psychostimulant effects, primarily through their interaction with monoamine neurotransmitter systems.[6]

Mechanism of Action Postulate:

Based on studies of analogous compounds like para-methoxyphenylpiperazine (pMeOPP), it is postulated that this compound may act as a monoamine reuptake inhibitor and releasing agent.[7] This dual action can lead to an increase in the synaptic concentrations of key neurotransmitters such as serotonin, dopamine, and norepinephrine.

Mechanism_of_Action_Postulate cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3MeOBP This compound Transporter Monoamine Transporter (e.g., SERT, DAT) 3MeOBP->Transporter Blocks Reuptake Vesicle Neurotransmitter Vesicle 3MeOBP->Vesicle Induces Release Neurotransmitter Monoamines (Serotonin, Dopamine) Vesicle->Neurotransmitter Release Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binds

Caption: Postulated mechanism of this compound at the synapse.

Toxicological Implications:

The toxicological data for this compound itself is limited. However, the known effects of other piperazine derivatives include agitation, anxiety, tachycardia (rapid heart rate), and in some cases, seizures.[3][4] The corrosive nature of the compound is a primary and immediate hazard. Systemic toxicity upon absorption through the skin, inhalation, or ingestion should also be a significant concern for researchers. The potential for psychoactive effects necessitates careful handling to avoid accidental exposure and subsequent physiological and neurological symptoms.

Standard Operating Procedure (SOP) for Safe Handling

This SOP is designed to be a self-validating system for the safe handling of this compound. Adherence to these steps is mandatory in any laboratory setting where this compound is used.

4.1. Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound. The minimum required PPE includes:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Double gloving is recommended for handling larger quantities or during procedures with a high risk of splashing.

  • Eye and Face Protection: Safety goggles and a face shield must be worn to protect against splashes.

  • Body Protection: A lab coat is mandatory. For larger scale work, a chemically resistant apron or suit should be considered.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a respirator with an appropriate organic vapor cartridge is required.

4.2. Engineering Controls

  • Ventilation: All handling of this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible and tested regularly.

4.3. Handling and Storage Protocol

Step 1: Preparation

  • Ensure all necessary PPE is donned correctly.

  • Verify that the chemical fume hood is operational.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Have appropriate spill cleanup materials readily available.

Step 2: Aliquoting and Weighing

  • Perform all weighing and aliquoting of the compound within the chemical fume hood.

  • Use a dedicated set of spatulas and weighing boats.

  • Keep the container of this compound tightly closed when not in use.

Step 3: Experimental Use

  • Conduct all reactions involving this compound within the fume hood.

  • Be mindful of potential incompatibilities, especially with strong oxidizing agents.

  • Avoid heating the compound near its flash point (91 °C) unless under controlled reaction conditions with appropriate fire safety measures in place.

Step 4: Storage

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage location should be a locked cabinet or have restricted access.

  • Ensure the container is tightly sealed to prevent leakage and exposure to moisture.

Step 5: Waste Disposal

  • Dispose of all waste materials contaminated with this compound in a designated hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Don_PPE Don Appropriate PPE Verify_Hood Verify Fume Hood Function Don_PPE->Verify_Hood Assemble_Materials Assemble Materials Verify_Hood->Assemble_Materials Weigh_Aliquot Weigh and Aliquot Assemble_Materials->Weigh_Aliquot Conduct_Experiment Conduct Experiment Weigh_Aliquot->Conduct_Experiment Store_Properly Store in Designated Area Conduct_Experiment->Store_Properly Dispose_Waste Dispose of Hazardous Waste Store_Properly->Dispose_Waste Decontaminate Decontaminate Work Area Dispose_Waste->Decontaminate

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact the institution's environmental health and safety department immediately.

Conclusion

This compound is a valuable compound in the landscape of pharmaceutical research and development. Its utility as a synthetic building block and its interesting neuropharmacological profile make it a molecule of significant interest. However, its hazardous properties, particularly its corrosivity and potential systemic effects, demand a high level of respect and caution. By integrating a thorough understanding of its chemical and pharmacological properties with stringent adherence to the safety protocols outlined in this guide, researchers can mitigate the risks and harness the full potential of this compound in their scientific endeavors.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

  • Staack, R. F., & Maurer, H. H. (2019). Piperazine derivatives as dangerous abused compounds. AJP Reports, 9(1), 1-10.
  • Gesell, T. (n.d.). The Role of 1-(3-Methoxyphenyl)piperazine in Pharmaceutical Research. Retrieved from [Link]

  • Mensonides-Harsema, M. M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439.
  • Dargan, P. I., & Wood, D. M. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis, 3(7-8), 413-420.
  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. Retrieved from [Link]

  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • ACS Publications. (2000). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Retrieved from [Link]

  • PubMed. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Selective N-Alkylation of Piperazine with 3-Methoxybenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 1-(3-methoxybenzyl)piperazine, a valuable intermediate in pharmaceutical research and drug development. The protocol details the direct N-alkylation of piperazine with 3-methoxybenzyl chloride, focusing on strategies to ensure high selectivity for the mono-alkylated product. The causality behind critical process parameters is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction: The Significance of this compound

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents targeting various biological systems. The derivative, this compound, serves as a crucial building block for more complex molecules, allowing for the strategic introduction of the 3-methoxybenzyl group. This moiety is found in compounds investigated for antibacterial, anti-inflammatory, and central nervous system activities.[1]

The synthesis described herein is a classic nucleophilic substitution (SN2) reaction. However, the bifunctional nature of piperazine presents a significant challenge: the potential for di-alkylation, where both nitrogen atoms react with the benzyl chloride. This guide presents a protocol optimized to favor the desired mono-alkylation product, a critical consideration for yield, purity, and process efficiency.

Reaction Mechanism and Selectivity Control

The core of this synthesis is the nucleophilic attack of a piperazine nitrogen atom on the electrophilic benzylic carbon of 3-methoxybenzyl chloride, displacing the chloride ion.

The SN2 Pathway and the Di-alkylation Challenge

The reaction proceeds via an SN2 mechanism. The primary challenge is that the initial product, this compound, is also a secondary amine and remains nucleophilic. It can compete with the starting piperazine for the remaining 3-methoxybenzyl chloride, leading to the formation of the undesired 1,4-bis(3-methoxybenzyl)piperazine.

G cluster_0 Primary Reaction (Desired) cluster_1 Secondary Reaction (Undesired) Piperazine Piperazine (Nucleophile) MonoProduct This compound (Desired Product) Piperazine->MonoProduct + BenzylCl (SN2 Attack) BenzylCl 3-Methoxybenzyl Chloride (Electrophile) DiProduct 1,4-bis(3-Methoxybenzyl)piperazine (Byproduct) MonoProduct->DiProduct + BenzylCl (Competing SN2 Attack) HCl HCl

Caption: Reaction mechanism illustrating the desired mono-alkylation and the competing di-alkylation pathway.

Strategies for Achieving Mono-Selectivity

To mitigate the formation of the di-substituted byproduct, a key strategy is to manipulate the reaction kinetics to favor the initial alkylation step. The most effective and straightforward method is to use a large excess of piperazine relative to the 3-methoxybenzyl chloride.[1][2] This statistical approach ensures that the electrophile is far more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.

Other critical control parameters include:

  • Slow Addition: Adding the alkylating agent dropwise over an extended period maintains its low concentration, further favoring reaction with the more abundant piperazine.[2]

  • Temperature Control: Lowering the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[2]

  • Choice of Base: A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. Without a base, the reaction would stall as the piperazine becomes protonated to form a non-nucleophilic ammonium salt.[3]

Detailed Experimental Protocol

This protocol describes the direct N-alkylation using an excess of piperazine as both the nucleophile and the base.

Materials and Reagents
ReagentMolar Mass ( g/mol )EquivalentsAmount
Piperazine (Anhydrous)86.145.043.07 g
3-Methoxybenzyl chloride156.611.015.66 g
Tetrahydrofuran (THF), Anhydrous--250 mL
Dichloromethane (DCM)--As needed
Saturated aq. NaHCO₃--As needed
Brine--As needed
Anhydrous Na₂SO₄ or MgSO₄--As needed
Silica Gel (for chromatography)--As needed
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Experimental Workflow Diagram

G Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Piperazine & THF Setup->Reagents Addition 3. Slow Addition of 3-Methoxybenzyl Chloride Reagents->Addition Reaction 4. Reaction (Stir at RT) Addition->Reaction Workup 5. Aqueous Workup (Extraction) Reaction->Workup Purify 6. Purification (Chromatography) Workup->Purify Analyze 7. Analysis (NMR, MS) Purify->Analyze

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with the condenser, dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is dry.

  • Reagent Charging: Add anhydrous piperazine (43.07 g, 5.0 eq.) and anhydrous THF (250 mL) to the flask. Begin stirring to dissolve the piperazine. The large excess of piperazine also serves as the base to neutralize the HCl byproduct.[1]

  • Substrate Addition: Dissolve 3-methoxybenzyl chloride (15.66 g, 1.0 eq.) in ~50 mL of anhydrous THF and load it into the dropping funnel. Add the solution dropwise to the stirred piperazine solution over 30-60 minutes. Maintain the temperature at or near room temperature. A gentle exotherm may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting benzyl chloride.

  • Workup - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Workup - Extraction: Dissolve the resulting residue in dichloromethane (~200 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 100 mL) to remove any piperazine hydrochloride salts, followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. The crude material will contain the desired product and excess piperazine.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution system, such as dichloromethane/methanol or ethyl acetate/heptane with triethylamine (0.5-1%), is typically effective. The triethylamine helps to prevent the product from tailing on the acidic silica gel. The excess piperazine is highly polar and will remain on the column, allowing for the isolation of the less polar product.

Safety and Handling Precautions

3-Methoxybenzyl chloride is a hazardous substance. It is classified as corrosive and causes severe skin burns and eye damage.[4][5][6] It is also a lachrymator (a substance that causes tearing).[6]

  • Engineering Controls: Always handle 3-methoxybenzyl chloride in a well-ventilated chemical fume hood.[4][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]

  • Handling: Avoid all personal contact, including inhalation.[4] Keep containers securely sealed when not in use. Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, alcohols, and amines.[5][7]

  • Spill Cleanup: In case of a spill, absorb with an inert material (e.g., sand, vermiculite), and place it in a suitable, labeled container for disposal.[4][6]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[5]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Significant Di-alkylation - Insufficient excess of piperazine.- Addition of benzyl chloride was too fast.- Reaction temperature was too high.- Increase the excess of piperazine to 7-10 equivalents.- Slow the rate of addition of the benzyl chloride.[2]- Run the reaction at a lower temperature (e.g., 0 °C to RT).[2]
Low or No Reaction - Inactive reagents (e.g., wet piperazine or solvent).- Insufficient reaction time.- Ensure all reagents and solvents are anhydrous.- Allow the reaction to stir for a longer period, monitoring by TLC/LC-MS.
Product Tailing on Silica Gel - The basic nitrogen atoms of the product are interacting with the acidic silica gel.- Add a small amount of a tertiary amine base, like triethylamine (0.5-1% v/v), to the eluent system to neutralize the silica surface.

References

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

Sources

Application Note: A Guide to the NMR Spectral Interpretation of 1-(3-Methoxybenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the nuclear magnetic resonance (NMR) spectral interpretation of 1-(3-Methoxybenzyl)piperazine, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of the expected ¹H and ¹³C NMR spectra, supported by established principles of chemical shifts and spin-spin coupling. Furthermore, this guide includes field-proven, step-by-step protocols for sample preparation and data acquisition to ensure high-quality, reproducible results. Visual aids, including a structural diagram and a workflow for spectral analysis, are provided to enhance understanding.

Introduction

This compound is a disubstituted piperazine derivative with significant applications in medicinal chemistry. Its structural elucidation is a critical step in quality control and reaction monitoring. NMR spectroscopy is the most powerful technique for the unambiguous characterization of such molecules, providing detailed information about the molecular structure, connectivity, and environment of individual atoms. This guide is designed to be a practical resource for the complete NMR spectral analysis of this compound.

The molecular structure of this compound consists of a piperazine ring, a benzyl group, and a methoxy substituent on the aromatic ring at the meta position. This specific arrangement of functional groups gives rise to a unique and predictable NMR spectrum.

Molecular Structure and Predicted NMR Active Nuclei

The structure of this compound dictates the number and type of signals observed in its NMR spectra. Understanding the symmetry and electronic environment of each nucleus is the first step in spectral interpretation.

Figure 1: Annotated Structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the benzylic methylene protons, and the piperazine ring protons. The chemical shifts are influenced by the electronic effects of the substituents.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
Aromatic (H-2, H-4, H-5, H-6)6.7 - 7.3Multiplet (m)4HJortho ≈ 7-10 Hz, Jmeta ≈ 2-3 HzThe methoxy group is an electron-donating group, which will shield the ortho and para protons, shifting them upfield.[1] The complex splitting pattern arises from ortho and meta couplings.[2]
Methoxy (OCH₃)~3.8Singlet (s)3HN/AThis is a characteristic chemical shift for a methoxy group attached to an aromatic ring.
Benzylic (Ar-CH₂-N)~3.5Singlet (s)2HN/AThese protons are deshielded by the adjacent nitrogen and the aromatic ring.[3]
Piperazine (CH₂-N-CH₂)~2.4 - 2.9Multiplet (m) or two broad singlets8HN/AThe protons on the piperazine ring are chemically equivalent in a fast-exchanging environment, often appearing as a broad multiplet. The exact appearance can be influenced by solvent and temperature.
Piperazine (N-H)Variable (1.5 - 3.0)Broad Singlet (br s)1HN/AThe chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature. It may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, each carbon atom is expected to have a unique chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aromatic (C-O)~160The carbon attached to the electron-donating methoxy group is significantly deshielded.
Aromatic (C-CH₂)~140The ipso-carbon attached to the benzyl group.
Aromatic (CH)110 - 130Aromatic carbons typically resonate in this region. The specific shifts are influenced by the methoxy substituent.[4]
Benzylic (Ar-CH₂)~63This carbon is deshielded by the adjacent nitrogen and aromatic ring.
Methoxy (OCH₃)~55A typical chemical shift for a methoxy carbon.
Piperazine (CH₂-N-CH₂)45 - 55The carbons of the piperazine ring are in a typical range for aliphatic amines.

Experimental Protocols

To obtain high-quality NMR spectra, proper sample preparation and instrument setup are crucial. The following protocols are recommended.

Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR using an analytical balance.[5]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[5]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[6][7] Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Filtering: To remove any particulate matter that could degrade spectral resolution, filter the solution.[7] This can be done by passing the solution through a small cotton plug placed in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]

  • Volume Adjustment: Ensure the final sample height in the NMR tube is between 4.0 and 5.5 cm.[8]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly.[6]

Protocol for NMR Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning. Place the sample in the NMR spectrometer.

  • Locking: The spectrometer's field frequency is stabilized by locking onto the deuterium signal of the solvent.[5]

  • Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.[9]

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal-to-noise.[9]

  • Acquisition Parameters:

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment is typically sufficient.

      • Number of Scans: 8 to 16 scans are usually adequate for good signal-to-noise.

      • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon.

      • Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of ¹³C.

      • Relaxation Delay: A 2-second delay is a good starting point.

  • Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

Workflow for Spectral Interpretation

A systematic approach is essential for accurate spectral interpretation. The following workflow outlines the key steps.

G A Acquire ¹H and ¹³C NMR Spectra B Analyze ¹H Spectrum: - Chemical Shift - Integration - Multiplicity A->B Start with proton data C Analyze ¹³C Spectrum: - Number of Signals - Chemical Shift A->C D Assign Methoxy and Benzylic Signals B->D G Consider 2D NMR (COSY, HSQC) if assignments are ambiguous B->G For complex cases C->D C->G For complex cases E Assign Aromatic Signals (Analyze splitting patterns) D->E D->G For complex cases F Assign Piperazine Signals E->F E->G For complex cases F->G For complex cases H Final Structure Confirmation F->H G->H

Figure 2: Workflow for the NMR Spectral Interpretation of this compound.

Troubleshooting and Advanced Techniques

  • Broad Peaks: Broad signals, especially for the N-H and piperazine protons, can be due to chemical exchange. Lowering the temperature may sharpen these signals. Poor shimming can also lead to broad lineshapes.[9]

  • Ambiguous Aromatic Signals: If the aromatic region is complex and difficult to assign, a 2D COSY (Correlation Spectroscopy) experiment can be performed.[4] This will show correlations between coupled protons, helping to identify adjacent protons on the aromatic ring.

  • Carbon-Proton Assignment: A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to definitively assign which protons are attached to which carbons.[4]

Conclusion

The NMR spectral interpretation of this compound is straightforward when a systematic approach is employed. By understanding the fundamental principles of chemical shifts and coupling constants, and by following robust experimental protocols, researchers can confidently elucidate and confirm the structure of this important molecule. This application note serves as a practical guide to achieving accurate and reproducible NMR results.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: Mass Spectrometric Fragmentation Analysis of 1-(3-Methoxybenzyl)piperazine for Forensic and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of 1-(3-Methoxybenzyl)piperazine, a piperazine derivative of interest in forensic science and drug development. We present detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). The characteristic fragmentation pathways under both ionization techniques are elucidated, offering a robust framework for the identification and structural confirmation of this compound in complex matrices. This guide is intended for researchers, analytical chemists, and toxicologists requiring reliable methods for the analysis of piperazine-based compounds.

Introduction

This compound is a substituted piperazine that, like other members of its class, has been investigated for its potential psychoactive properties and as a synthetic precursor in pharmaceutical development.[1] The structural similarity of many piperazine derivatives to controlled substances necessitates the development of sensitive and specific analytical methods for their unequivocal identification in forensic casework and for quality control in pharmaceutical manufacturing.[2][3][4] Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for the analysis of such compounds due to its high sensitivity and specificity.[5]

This application note details the expected fragmentation behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a predictive framework based on established fragmentation rules and data from closely related analogs. Furthermore, we provide detailed, step-by-step protocols for GC-MS and LC-MS/MS analysis to serve as a practical resource for laboratory implementation.

Predicted Electron Ionization (EI) Fragmentation of this compound

Under Electron Ionization (70 eV), this compound is expected to undergo extensive fragmentation. The fragmentation cascade is primarily driven by the stability of the resulting carbocations and radical species. The molecular ion ([M]+•) is anticipated at an m/z of 206.

The most characteristic fragmentation pathway for benzylpiperazines is the cleavage of the benzylic C-N bond, leading to the formation of a stable methoxy-substituted tropylium ion. Concurrently, fragmentation of the piperazine ring will produce a series of characteristic lower mass ions.

Key Predicted EI Fragments:

m/zProposed Fragment StructureFragmentation Pathway
206 [C12H18N2O]+•Molecular Ion
121 [C8H9O]+Formation of the 3-methoxybenzyl cation, which can rearrange to the more stable 3-methoxytropylium ion. This is expected to be the base peak.
91 [C7H7]+Loss of the methoxy group from the 3-methoxybenzyl cation, forming the tropylium ion.
85 [C5H9N2]+Piperazine ring fragment resulting from cleavage of the benzyl group.
56 [C3H6N]+A common fragment from the piperazine ring, likely from a retro-Diels-Alder type fragmentation.

Diagram of Predicted EI Fragmentation Pathway:

EI_Fragmentation M [M]+• (m/z 206) This compound F121 [C8H9O]+ (m/z 121) 3-Methoxytropylium ion (Base Peak) M->F121 Benzylic Cleavage F85 [C5H9N2]+ (m/z 85) Piperazine fragment M->F85 Benzylic Cleavage F91 [C7H7]+ (m/z 91) Tropylium ion F121->F91 -CH2O F56 [C3H6N]+ (m/z 56) Piperazine ring fragment F85->F56 Ring Cleavage

Caption: Predicted EI fragmentation of this compound.

Predicted Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive ion ESI, this compound will readily form the protonated molecule, [M+H]+, at m/z 207. Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation, primarily at the most labile bonds.

The fragmentation in ESI-MS/MS is generally less extensive than in EI, often providing more structurally informative product ions. The primary fragmentation is expected to be the cleavage of the benzylic C-N bond, similar to EI, but with charge retention on either the benzyl or the piperazine moiety.

Key Predicted ESI-MS/MS Fragments:

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment StructureNeutral Loss
207 121 [C8H9O]+ (3-methoxybenzyl cation)C4H10N2 (Piperazine)
207 87 [C4H11N2]+ (Protonated piperazine)C8H8O (Methoxybenzyl radical)
207 57 [C3H7N]+C9H12NO

Diagram of Predicted ESI-MS/MS Fragmentation Pathway:

ESI_Fragmentation Precursor [M+H]+ (m/z 207) P121 [C8H9O]+ (m/z 121) 3-Methoxybenzyl cation Precursor->P121 Loss of Piperazine P87 [C4H11N2]+ (m/z 87) Protonated Piperazine Precursor->P87 Loss of Methoxybenzyl radical P57 [C3H7N]+ (m/z 57) Piperazine ring fragment P87->P57 Ring Opening

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

GC-MS Analysis Protocol

This protocol is designed for the qualitative identification of this compound in seized materials or reference standards.

4.1.1. Sample Preparation

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in methanol.

  • Sample Preparation: For solid samples, dissolve a small amount (approx. 1 mg) in 1 mL of methanol. For liquid samples, dilute appropriately with methanol.

4.1.2. GC-MS Instrumentation and Parameters

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 280 °C
Split Ratio 20:1
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-550

4.1.3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Compare the acquired mass spectrum with the predicted fragmentation pattern and reference spectra if available. The presence of the molecular ion at m/z 206 and the characteristic fragment ions at m/z 121, 91, 85, and 56 will confirm the identity of the compound.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation SP1 Prepare 1 mg/mL Stock in Methanol SP2 Dilute to 10 µg/mL Working Solution SP1->SP2 A1 Inject 1 µL into GC-MS SP2->A1 A2 Acquire Data (m/z 40-550) A1->A2 D1 Identify Peak by Retention Time A2->D1 D2 Compare Mass Spectrum to Predicted Pattern D1->D2 D3 Confirm Presence of Characteristic Ions D2->D3

Caption: Workflow for the GC-MS analysis of this compound.

LC-MS/MS Analysis Protocol

This protocol is suitable for the sensitive detection and quantification of this compound in biological matrices such as plasma or urine.

4.2.1. Sample Preparation (Protein Precipitation for Plasma)

  • Spiking: To 100 µL of plasma, add an appropriate amount of internal standard (e.g., a deuterated analog).

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

4.2.2. LC-MS/MS Instrumentation and Parameters

ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions Precursor: 207.2; Products: 121.1 (quantifier), 87.1 (qualifier)
Collision Energy Optimize for specific instrument, typically 15-25 eV for 121.1 and 20-35 eV for 87.1

4.2.3. Data Analysis

  • Develop a calibration curve using fortified blank matrix samples.

  • Quantify the analyte based on the peak area ratio of the quantifier transition to the internal standard.

  • Confirm the identity of the analyte by the presence of the qualifier transition and the correct retention time.

Conclusion

The methodologies and fragmentation data presented in this application note provide a robust foundation for the confident identification and analysis of this compound. The predicted EI and ESI-MS/MS fragmentation patterns, centered around the characteristic cleavage of the benzylic bond and fragmentation of the piperazine ring, offer key diagnostic ions for structural confirmation. The detailed GC-MS and LC-MS/MS protocols are designed for practical implementation in forensic, clinical, and pharmaceutical laboratories, enabling reliable and sensitive analysis of this and related piperazine derivatives.

References

  • De Paoli, G., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of Mass Spectrometry, 45(5), 552-563.
  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current drug metabolism, 6(3), 259-274.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Maurer, H. H. (2004). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. Clinical Biochemistry, 37(7), 549-565.

Sources

Application Note: A Validated Protocol for the Thin-Layer Chromatography (TLC) Visualization of 1-(3-Methoxybenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and validated protocol for the qualitative analysis of 1-(3-Methoxybenzyl)piperazine using thin-layer chromatography (TLC). This compound is a key intermediate in pharmaceutical synthesis and a significant compound in neurobiological research.[1] Accurate and rapid monitoring of this compound is crucial for reaction progress analysis, purity assessment, and quality control. This guide offers a robust methodology, from mobile phase selection to dual-visualization techniques, grounded in the physicochemical properties of the analyte. The protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind each procedural choice to ensure reproducibility and reliability.

Introduction: The Analytical Imperative

This compound is a versatile piperazine derivative widely used as a building block in the synthesis of various bioactive molecules.[1] Its structure, featuring a piperazine ring, a benzyl group, and a methoxy substituent, imparts specific chemical characteristics that dictate its chromatographic behavior. Thin-layer chromatography (TLC) is an indispensable technique for the routine analysis of such compounds due to its simplicity, speed, and low cost. This document establishes a reliable TLC method tailored for this compound, addressing the critical aspects of stationary phase interaction, mobile phase composition, and effective visualization.

Analyte Physicochemical Properties

Understanding the properties of this compound is fundamental to developing an effective TLC method. The molecule's polarity, hydrogen bonding capability, and aromatic nature directly influence its interaction with the stationary and mobile phases.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O[2][3]
Molecular Weight 206.28 g/mol [2]
XLogP3 1.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 24.5 Ų[2]

Scientist's Note: The XLogP3 value of 1.2 indicates moderate polarity. The presence of two nitrogen atoms in the piperazine ring makes the molecule basic and capable of strong interactions with the acidic silanol groups on a standard silica TLC plate. The aromatic ring is a key feature that allows for non-destructive visualization under UV light.[4][5]

Validated TLC Protocol

This protocol is a self-validating system, incorporating a non-destructive primary visualization step followed by a destructive, chemically specific secondary visualization step.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates

  • Analyte: this compound

  • Solvents (HPLC Grade):

    • Ethyl Acetate (EtOAc)

    • Hexane

    • Triethylamine (Et₃N)

    • Methanol (for sample preparation)

  • Visualization Reagents:

    • Ninhydrin

    • Ethanol

    • Glacial Acetic Acid

  • Equipment:

    • Glass TLC development chamber with lid

    • Micropipettes or capillary tubes for spotting

    • UV lamp (254 nm)

    • Heat gun or hot plate

    • Fume hood

    • Forceps

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis prep_sample 1. Sample Preparation Dissolve analyte in Methanol (1 mg/mL) prep_mobile 2. Mobile Phase Preparation Hexane:EtOAc:Et3N (70:30:0.5 v/v/v) prep_chamber 3. Chamber Saturation Add mobile phase to chamber with filter paper liner prep_plate 4. Plate Spotting Apply sample to baseline develop 5. Plate Development Elute plate in saturated chamber prep_plate->develop dry 6. Drying Remove and dry plate develop->dry uv_viz 7. UV Visualization (Non-Destructive) View under 254 nm UV light dry->uv_viz stain_viz 8. Ninhydrin Staining (Destructive) Spray with reagent and heat uv_viz->stain_viz mark_spots 9. Mark Spots Circle spots after each visualization stain_viz->mark_spots calc_rf 10. Calculate Rf Value Rf = (distance by spot) / (distance by solvent) mark_spots->calc_rf

Caption: TLC workflow for this compound analysis.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in methanol.

  • Ensure the sample is fully dissolved.

    Rationale: Methanol is a polar solvent that readily dissolves the analyte, ensuring a concentrated and homogenous solution for spotting.[6]

Step 2: Mobile Phase Preparation

  • In a clean, dry beaker or graduated cylinder, prepare the mobile phase consisting of Hexane:Ethyl Acetate:Triethylamine in a 70:30:0.5 ratio by volume .

  • Mix thoroughly. This volume should be sufficient to create a solvent depth of approximately 0.5 cm in the development chamber.

    Rationale: This solvent system provides an optimal balance of polarity for effective separation on silica gel.[7]

    • Hexane (Non-polar): Pushes non-polar compounds up the plate.

    • Ethyl Acetate (Polar): Competes with the analyte for binding sites on the silica, moving the moderately polar analyte off the baseline.

    • Triethylamine (Basic): A small amount of a basic modifier is critical. The piperazine moiety is basic and can interact strongly with the acidic silanol groups of the stationary phase, leading to spot tailing. Triethylamine deactivates these acidic sites, resulting in sharp, symmetrical spots.[7]

Step 3: TLC Plate Preparation and Spotting

  • Using a pencil, gently draw a faint baseline approximately 1 cm from the bottom of the TLC plate.

  • Using a micropipette or capillary tube, carefully spot a small amount (1-2 µL) of the sample solution onto the baseline. Keep the spot size as small as possible (1-2 mm diameter) to ensure optimal separation.

  • Allow the spotting solvent (methanol) to completely evaporate.

Step 4: Chromatogram Development

  • Pour the prepared mobile phase into the TLC development chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to aid in chamber saturation. Close the lid and allow the atmosphere to saturate with solvent vapor for 5-10 minutes.

  • Carefully place the spotted TLC plate into the chamber using forceps. Ensure the baseline is above the solvent level.

  • Close the lid and allow the solvent front to ascend the plate undisturbed.

  • When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

    Rationale: Chamber saturation with solvent vapors is crucial for obtaining reproducible Rf values and preventing uneven solvent flow (edge effects).

Step 5: Visualization and Data Analysis

This protocol employs a two-stage visualization process.

A. Primary Visualization (Non-Destructive)

  • Allow the plate to air dry completely in a fume hood.

  • Place the dried plate under a UV lamp and view it at a wavelength of 254 nm.[8]

  • The analyte spot will appear as a dark purple/black area against the green fluorescent background of the F₂₅₄ indicator.

  • Gently circle the spot with a pencil.

    Rationale: The methoxybenzyl group is an aromatic system that absorbs UV light, quenching the fluorescence of the indicator on the plate.[4][9] This method is non-destructive, allowing the plate to be used for subsequent chemical staining.[8]

B. Secondary Visualization (Destructive)

  • Prepare a ninhydrin spray reagent by dissolving 0.2 g of ninhydrin in 100 mL of ethanol.[10] Some protocols also recommend adding a small amount of acetic acid (e.g., 3 mL) to the solution.[11]

  • In a fume hood, lightly and evenly spray the TLC plate with the ninhydrin solution.

  • Gently heat the plate with a heat gun or on a hot plate (approx. 110-120°C) for several minutes until color develops.[10][12]

  • The spot corresponding to this compound, which contains a secondary amine, will typically develop a distinct color (often yellow, orange, or reddish-purple).

    Rationale: Ninhydrin reacts with primary and secondary amines to form colored products.[13] While the reaction is most famous for the deep purple color (Ruhemann's purple) it produces with primary amino acids, it is also an effective stain for other amines, providing a secondary, chemically specific confirmation of the spot's identity.

Step 6: Calculation of Retention Factor (Rf)

  • Measure the distance from the baseline to the center of the spot (D_spot).

  • Measure the distance from the baseline to the solvent front (D_solvent).

  • Calculate the Rf value using the formula: Rf = D_spot / D_solvent

    Expected Results: Using the recommended mobile phase, the expected Rf value for this compound should be in the range of 0.3 - 0.5 . This provides a good separation from both the baseline (polar impurities) and the solvent front (non-polar impurities).

Troubleshooting

IssuePossible Cause(s)Solution(s)
Streaking/Tailing Spot Sample is too concentrated; Mobile phase is not basic enough.Dilute the sample; Increase the triethylamine concentration slightly (e.g., to 1%).
Rf Value Too High (>0.8) Mobile phase is too polar.Decrease the proportion of ethyl acetate and/or increase the proportion of hexane.
Rf Value Too Low (<0.2) Mobile phase is not polar enough.Increase the proportion of ethyl acetate and/or decrease the proportion of hexane.
No Spot Visible Under UV Compound is not UV-active or concentration is too low.Proceed to ninhydrin staining; Spot a more concentrated sample.
No Color with Ninhydrin Compound is not a primary/secondary amine; Insufficient heating.Confirm the structure of the analyte; Ensure adequate heating after spraying.

Conclusion

This application note details a robust and reliable TLC method for the visualization of this compound. By employing a rationally designed mobile phase containing a basic modifier, clear and symmetrical spots are achieved on standard silica gel plates. The dual-visualization strategy, combining non-destructive UV absorption with a confirmatory ninhydrin stain, provides a high degree of confidence in the analytical results. This protocol is well-suited for routine use in synthetic chemistry and pharmaceutical development settings for rapid reaction monitoring and purity assessment.

References

  • Mohammad, A., et al. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Separation Science and Technology, 37(2), 363–377.
  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 428285, this compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Mohammad, A., et al. (2007, February 15). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Taylor & Francis Online. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Elgubbi, H., et al. (2015, March 30). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. EC Nutrition, 1(3), 128-131.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22199424, 1-(3-Methoxybenzyl)-4-(3-methoxyphenyl)piperazine. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • Ali, I., et al. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of the Indian Chemical Society.
  • SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D TLC chromatogram of a mixture of 1-diphenylmethyl piperazine, cinnarizine, dimenhydrinate and benzophenone using hexane. Retrieved from [Link]

  • Kappe, C. O., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]

Sources

Application Notes and Protocols for the Research Chemical 1-(3-Methoxybenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1-(3-Methoxybenzyl)piperazine (MBP). MBP is a piperazine derivative with significant utility in neuropharmacological research and as a versatile intermediate in synthetic chemistry. Unlike more common piperazines such as 1-benzylpiperazine (BZP), MBP exhibits a distinct pharmacological profile, making it a valuable tool for investigating the complexities of monoaminergic systems. This guide covers its physicochemical properties, safety and handling, core research applications, and detailed, validated protocols for its use and analysis.

Physicochemical Properties, Handling, and Storage

A foundational understanding of a research chemical's properties is paramount for experimental success and laboratory safety.

Identity and Physical Properties

MBP's identity and key physical characteristics are summarized below. It is crucial to obtain a Certificate of Analysis (CoA) from your supplier to confirm the purity and identity of your specific lot.

PropertyValueSource
IUPAC Name 1-[(3-methoxyphenyl)methyl]piperazine[1]
Synonyms m-MeO-BZP, 1-(3-Methoxy-benzyl)-piperazine[1][2]
CAS Number 55212-32-3[1][2]
Molecular Formula C₁₂H₁₈N₂O[1]
Molecular Weight 206.28 g/mol [1]
Appearance Typically a colorless to light yellow clear liquid
Solubility

Accurate solution preparation is critical. MBP is commonly available as a free base or as a hydrochloride salt, which will affect its solubility. The following data pertains to the free base unless otherwise noted.

SolventSolubility (Free Base)Notes
DMSO ≥ 15 mg/mL[3]
DMF ≥ 10 mg/mL[3]
Ethanol ≥ 10 mg/mL[3]
Methanol Soluble[4]
Water Very slightly soluble (Dihydrochloride salt is very soluble)[4]
Chloroform Very slightly soluble[4]
  • Expert Insight: The poor aqueous solubility of the free base necessitates the use of organic solvents like DMSO for preparing stock solutions for in vitro assays. For in vivo studies, converting the free base to a salt (e.g., hydrochloride or citrate) or using a vehicle containing co-solvents like Tween 80 or PEG 400 is often required to achieve appropriate concentrations for administration. The dihydrochloride salt form offers significantly better water solubility[4].

Safety, Handling, and Storage

As a bioactive compound, proper handling is essential to ensure personnel safety and maintain chemical integrity.

  • Safety Precautions:

    • Always handle MBP in a well-ventilated area or a chemical fume hood[5][6].

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[5][7].

    • Avoid inhalation of vapors or direct contact with skin and eyes. The compound is classified as causing skin and eye irritation[6][7].

    • In case of exposure, follow standard first aid procedures: flush eyes with water for at least 15 minutes, wash skin with soap and water, and move to fresh air if inhaled. Seek medical attention if symptoms persist[5][6].

  • Storage Conditions:

    • Store in a cool, dry place away from ignition sources[5].

    • Keep the container tightly sealed to prevent oxidation and moisture absorption[5][6].

    • For long-term stability, especially in solution, storage at -20°C is recommended[3]. Cayman Chemical reports a stability of ≥ 5 years under these conditions[3].

Core Application: Neuropharmacological Research

MBP's primary value lies in its unique interactions with central nervous system (CNS) targets, distinguishing it from other psychoactive piperazines. It serves as a tool to dissect the roles of various neurotransmitter systems.

Mechanistic Synopsis

MBP is known to modulate several key neurotransmitter systems, including dopamine, serotonin, and noradrenaline[2]. Its benzyl moiety, as opposed to a direct phenyl substitution found in compounds like mCPP, leads to a different pharmacological profile. Studies on related arylpiperazines suggest that the methoxy group, being an electron-donating substituent, can increase binding affinity at dopamine D2 receptors compared to unsubstituted phenylpiperazines[8][9]. This interaction is a critical aspect of its activity.

The compound's effects are likely a composite of interactions at multiple targets, including:

  • Dopamine System: Acts as a ligand at dopamine D2/D3 receptors[10][11].

  • Serotonin System: Interacts with serotonin receptors and may influence serotonin reuptake or release, a common feature of piperazine derivatives[2][12].

  • Sigma (σ) Receptors: Has been identified as a sigma receptor ligand, adding another layer of complexity to its CNS effects[2].

G cluster_systems Modulated Neurotransmitter Systems cluster_effects Observed Behavioral Outcomes MBP This compound (MBP) Dopamine Dopaminergic System MBP->Dopamine D2/D3 Ligand Serotonin Serotonergic System MBP->Serotonin 5-HT Receptor Interaction Sigma Sigma (σ) Receptors MBP->Sigma Ligand Locomotor Decreased Locomotor Activity Dopamine->Locomotor MDMA_Sub Partial MDMA Substitution Dopamine->MDMA_Sub Anxiolytic Potential Anxiolytic Effects Serotonin->Anxiolytic Antidepressant Potential Antidepressant Effects Serotonin->Antidepressant Serotonin->MDMA_Sub

Caption: MBP's modulation of multiple CNS targets and resulting behavioral effects.

In Vivo Behavioral Profiling

MBP's behavioral profile is notably different from stimulant piperazines like BZP. Research in mice has shown that while BZP dose-dependently increases locomotor activity, MBP only decreases it[2]. This suggests a lack of a strong stimulant-like profile.

Furthermore, in drug discrimination studies, where animals are trained to recognize the subjective effects of a specific drug, MBP only partially substitutes for MDMA[2]. This is a critical finding, as it implies that the interoceptive cues produced by MBP are distinct from classical stimulants and entactogens, making it a valuable probe for studying atypical monoaminergic activity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls and clear endpoints.

Protocol 3.1: Workflow for In Vivo Drug Discrimination Study

This protocol outlines the workflow to assess the subjective effects of MBP by testing its ability to substitute for a known psychoactive compound (e.g., MDMA or cocaine) in rodents.

G start Start: Drug-Naïve Rodents training Training Phase (Operant Conditioning) start->training drug_lever Drug Lever Press (e.g., MDMA injection) training->drug_lever Drug Day saline_lever Saline Lever Press (Saline injection) training->saline_lever Saline Day criterion Acquisition Criterion Met? (e.g., >80% correct for 5 days) drug_lever->criterion saline_lever->criterion criterion->training No testing Substitution Testing Phase criterion->testing Yes mbp_admin Administer Test Compound (MBP, various doses) testing->mbp_admin data Record Responses on Both Levers mbp_admin->data analysis Data Analysis: Calculate % Drug-Lever Responding data->analysis end End: Determine Substitution Profile analysis->end

Caption: Workflow for a drug discrimination study to evaluate MBP's subjective effects.

Methodology:

  • Objective: To determine if this compound produces subjective effects similar to a known drug of abuse (e.g., MDMA) in a rat model.

  • Materials:

    • Standard operant conditioning chambers with two levers.

    • This compound (MBP).

    • Training drug (e.g., S(+)-MDMA).

    • Vehicle (e.g., sterile saline).

    • Male Wistar or Sprague-Dawley rats (250-300g).

  • Phase 1: Training

    • Rats are food-restricted to 85-90% of their free-feeding body weight to motivate lever pressing for food rewards.

    • On a rotating daily schedule, administer either the training drug (e.g., MDMA, 1.5 mg/kg, IP) or vehicle (saline, 1 mL/kg, IP) 15 minutes before placing the rat in the chamber.

    • Causality: This pre-session injection trains the animal to associate its internal state (the drug's subjective effect) with which lever will produce a reward.

    • If MDMA was administered, only presses on the "drug-correct" lever are reinforced with a food pellet. If saline was administered, only presses on the "saline-correct" lever are reinforced.

    • Continue this training until animals reliably press the correct lever (>80% accuracy) for at least 5 consecutive days.

  • Phase 2: Substitution Testing

    • Once the training criterion is met, test sessions are introduced. During these sessions, responses on either lever are reinforced to avoid extinction.

    • Administer a dose of MBP (e.g., 0.5, 1.0, 2.5, 5.0 mg/kg, IP) or vehicle 15 minutes before the session.

    • Record the number of presses on both the drug-correct and saline-correct levers.

    • Control: A test with the training drug (MDMA) should produce >80% drug-lever responding, while a test with saline should produce <20% drug-lever responding. This validates that the discrimination is still intact.

  • Data Analysis:

    • Calculate the percentage of responses on the drug-correct lever for each test session: % Drug-Lever Responding = (Presses on Drug Lever / Total Presses) * 100.

    • Interpretation:

      • Full Substitution (>80%): MBP produces subjective effects highly similar to the training drug.

      • Partial Substitution (20-80%): MBP produces some similar effects but is distinguishable from the training drug. This is the reported outcome for MBP relative to MDMA[2].

      • No Substitution (<20%): MBP produces effects dissimilar to the training drug.

Analytical Characterization Protocols

Verifying the identity, purity, and concentration of MBP is essential for reproducible research. The following methods are adapted from standardized forensic and analytical chemistry protocols.

Protocol 4.1: Purity and Quantification by Gas Chromatography (GC)

GC is a robust method for separating and quantifying volatile and thermally stable compounds like MBP.

ParameterValueSource
Instrument Gas Chromatograph with Flame Ionization Detector (FID)[4]
Column 5% phenyl/95% methyl silicone (e.g., DB-5 or equivalent)[4]
Carrier Gas Hydrogen or Helium[4]
Injector Temp. 280°C[4]
Detector Temp. 280°C[4]
Oven Program 100°C (1 min), ramp at 25°C/min to 280°C, hold 3 min[4]
Injection 1 µL, Split ratio 50:1[4]

Methodology:

  • Internal Standard (IS) Stock: Prepare a 0.25 mg/mL solution of dimethylphthalate in methanol[4]. The IS is crucial for accurate quantification as it corrects for variations in injection volume.

  • Standard Solution: Accurately weigh and prepare a standard solution of MBP at approximately 1.0 mg/mL in the IS stock solution[4].

  • Sample Preparation: Dissolve the sample to be tested in the IS stock solution to a final concentration that approximates the standard solution[4].

  • Analysis: Inject the standard and sample solutions into the GC. Identify the peaks based on their retention times.

  • Quantification: Calculate the concentration of MBP in the sample by comparing the peak area ratio of MBP/IS in the sample to the peak area ratio in the known standard.

Application as a Synthetic Intermediate

Beyond its direct biological activity, MBP is a valuable building block in medicinal chemistry. The piperazine core is a privileged structure in drug discovery, and MBP allows for the facile introduction of the 3-methoxybenzyl group into more complex molecules[2].

G MBP This compound (Starting Material) Reaction Synthetic Transformation (e.g., Acylation, Alkylation) MBP->Reaction Derivative Novel Bioactive Derivative (e.g., Antibacterial, CNS Agent) Reaction->Derivative

Caption: MBP as a key intermediate in the synthesis of novel chemical entities.

This utility has been demonstrated in the development of novel compounds aimed at treating infections caused by bacteria like Helicobacter pylori[2]. Researchers can leverage the secondary amine of the piperazine ring for various chemical modifications, such as acylation or further alkylation, to build libraries of new chemical entities for screening.

Conclusion

This compound is a multifaceted research chemical with significant value. Its distinct neuropharmacological profile, characterized by a lack of stimulant effects and unique subjective cues, makes it an important tool for probing monoaminergic systems beyond the scope of classical piperazines. Furthermore, its role as a synthetic intermediate provides a platform for the discovery of new therapeutic agents. Adherence to the detailed handling, experimental, and analytical protocols outlined in this guide will empower researchers to generate reliable and reproducible data, advancing our understanding of neuropharmacology and medicinal chemistry.

References

  • 1-(3-METHOXYPHENYL)PIPERAZINE - SWGDRUG.org . Scientific Working Group for the Analysis of Seized Drugs. [Link]

  • The Role of 1-(3-Methoxyphenyl)piperazine in Pharmaceutical Research . Autech. [Link]

  • This compound | C12H18N2O | CID 428285 . PubChem, National Center for Biotechnology Information. [Link]

  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site . PubMed, National Center for Biotechnology Information. [Link]

  • N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands . PubMed, National Center for Biotechnology Information. [Link]

  • N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands . ACS Publications, Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for 1-(3-Methoxybenzyl)piperazine as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

1-(3-Methoxybenzyl)piperazine is a derivative of piperazine, a heterocyclic compound that is a core structural component in many pharmaceuticals.[1][2] Its significance in the scientific community is twofold: it serves as a crucial intermediate building block in the synthesis of more complex drug candidates and has also been identified in forensic contexts as a designer drug, often mimicking the effects of controlled substances.[1][2][3]

The dual role of this compound underscores the critical need for a highly pure and well-characterized analytical reference standard. For researchers in drug development, this standard is indispensable for verifying the identity and purity of synthesized active pharmaceutical ingredients (APIs). For forensic chemists and toxicologists, it is essential for the unambiguous identification and quantification of the compound in seized materials or biological samples.[4][5] This document provides detailed application notes and validated protocols to guide scientists in the proper use of this compound as an analytical reference standard, ensuring data integrity, accuracy, and reproducibility.

Physicochemical Properties and Handling

Accurate analytical work begins with a thorough understanding of the reference standard's properties and the correct procedures for its handling and storage.

Compound Specifications

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name 1-[(3-methoxyphenyl)methyl]piperazinePubChem[6]
Synonyms 3-MeOBP, 1-(m-Methoxybenzyl)piperazineBenchChem[1]
CAS Number 55212-32-3PubChem[6]
Molecular Formula C₁₂H₁₈N₂OPubChem[6]
Molecular Weight 206.28 g/mol PubChem[6]
Purity Typically ≥98%Cayman Chemical[4]
Physical Form Solid or LiquidSigma-Aldrich[7]
Boiling Point 150 °C at 0.5 mmHgSigma-Aldrich[7]
Storage, Stability, and Safety

The integrity of an analytical reference standard is paramount. Improper handling can compromise its purity and lead to inaccurate results.

  • Storage Conditions: The standard should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[8] For long-term stability, storage at -20°C is recommended, which can preserve the material for five years or more.[4][5]

  • Stability: The compound is stable under recommended storage conditions.[8] However, it is incompatible with strong oxidizing agents.[8] Opened containers must be carefully resealed to prevent moisture ingress and leakage.[8]

  • Safe Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapor or mist and handle in a well-ventilated area or fume hood.[8] Refer to the material's Safety Data Sheet (SDS) for comprehensive safety information.

Protocols for Identity Confirmation and Qualitative Analysis

Confirming the identity of the reference standard and its presence in test samples is the foundational step of any analysis. The following protocols describe robust methods for structural and chemical identity verification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS is the preferred method for the identification of volatile and thermally stable compounds. The gas chromatograph separates the analyte from other components based on its boiling point and interaction with the stationary phase, providing a characteristic retention time (RT). The mass spectrometer then fragments the analyte molecule, generating a unique mass spectrum that serves as a chemical "fingerprint," allowing for unambiguous identification.

This protocol is adapted from methodologies established for the analysis of piperazine derivatives.[2][9]

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • For analysis, dilute the stock solution to a final concentration of approximately 10-100 µg/mL in methanol.

  • Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: 5% Phenyl/95% Methyl Silicone (e.g., HP-5MS), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 250°C.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp 1: Increase to 180°C at a rate of 12°C/min.

      • Hold 1: Hold at 180°C for 2 minutes.

      • Ramp 2: Increase to 280°C at a rate of 25°C/min.

      • Hold 2: Hold at 280°C for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis:

    • The primary confirmation is achieved by matching the acquired mass spectrum of the analyte peak with a certified reference spectrum from a spectral library (e.g., NIST, SWGDRUG).

    • The fragmentation pattern is key. For piperazine derivatives, characteristic ions arise from the cleavage of the piperazine ring and the benzyl group.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR spectroscopy is the definitive method for structural elucidation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. By comparing the obtained spectrum to a reference spectrum, the identity and purity of the standard can be confirmed with the highest degree of confidence.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound reference standard. Dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation: The chemical shifts, signal multiplicity, and integration values of the acquired spectra must match those of the certified reference material's spectrum. Spectral data for this compound can be found in databases such as SpectraBase.[6]

Protocol for Purity and Quantitative Analysis

Quantitative analysis is essential for determining the purity of the reference standard itself or for measuring its concentration in a given sample.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle of Causality: RP-HPLC is a robust and widely used technique for quantitative analysis and purity assessment. The method separates compounds based on their hydrophobicity through differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The methoxybenzyl group in the analyte contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification using a UV detector.[4][12] The method's parameters are chosen to ensure a sharp, symmetrical peak with good resolution from any potential impurities.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting start Receive & Verify Reference Standard stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->stock Accuracy is key sample Prepare Test Sample (Dissolve & Dilute) start->sample work Prepare Working Standards (Serial Dilution) stock->work sst System Suitability Test (Inject Standard) work->sst hplc Inject Test Sample(s) for HPLC Analysis sample->hplc cal Generate Calibration Curve (Inject Working Standards) sst->cal Verify performance cal->hplc Establish linearity process Process Chromatograms (Integrate Peak Areas) hplc->process quant Quantify Analyte (Calculate Concentration/Purity) process->quant report Generate Final Report quant->report

Caption: Workflow for quantitative analysis using HPLC.

This method is designed to be robust and transferable, based on established principles for piperazine analysis.[12][13]

  • Equipment and Reagents:

    • HPLC system with UV/Vis or DAD detector.

    • Analytical balance.

    • HPLC-grade acetonitrile (ACN) and water.

    • Formic acid (for MS compatibility) or phosphoric acid.[12]

    • This compound Reference Standard.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for retaining moderately nonpolar compounds.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (e.g., 40:60 v/v)ACN provides elution strength; the acidic aqueous phase ensures the basic amine is protonated, leading to sharp, symmetrical peaks.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 214 nm or 247 nmThese are absorbance maxima for the compound, providing high sensitivity.[4]
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
  • Standard and Sample Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Standards: Perform serial dilutions of the stock standard with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Test Sample: Prepare the sample by accurately weighing and dissolving it in methanol, then diluting with the mobile phase to an expected concentration within the calibration range.

  • System Suitability and Validation:

    • Before analysis, inject a mid-range standard (e.g., 25 µg/mL) five times.

    • The system is deemed suitable if the following criteria are met:

      • Tailing Factor: ≤ 1.5

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

      • Theoretical Plates: ≥ 2000

    • These parameters validate that the chromatographic system is performing correctly and is capable of producing reliable data.

  • Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

    • Determine the concentration of the analyte in the test sample by interpolating its peak area from the linear regression of the calibration curve.

    • Purity is calculated by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

References

  • This compound | C12H18N2O | CID 428285. PubChem, National Center for Biotechnology Information. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Separation of N-(3-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE Monograph. Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). [Link]

  • Namera, A., et al. (2011). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. ResearchGate. [Link]

  • Mardal, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central, National Center for Biotechnology Information. [Link]

  • Gallowa, D., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed, National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mono-alkylation of Piperazine with 3-Methoxybenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-(3-methoxybenzyl)piperazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the mono-alkylation of piperazine with 3-methoxybenzyl chloride. As Senior Application Scientists, we understand that achieving high selectivity and yield in this reaction is crucial for the successful development of various pharmaceutical agents.[1][2][3] This resource combines established chemical principles with practical, field-proven insights to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during the mono-alkylation of piperazine. Each issue is presented with its probable causes and actionable solutions.

Question 1: My reaction is producing a significant amount of the di-alkylated byproduct, 1,4-bis(3-methoxybenzyl)piperazine. How can I improve the selectivity for the mono-alkylated product?

Probable Causes:

  • Stoichiometry: Using a stoichiometric or near-stoichiometric amount of 3-methoxybenzyl chloride relative to piperazine is a primary cause of di-alkylation.[4] The initially formed mono-alkylated piperazine is still nucleophilic and can react further with the alkylating agent.[4]

  • Reaction Conditions: High reaction temperatures and prolonged reaction times can provide the necessary activation energy for the second alkylation to occur.[4][5]

  • Base Strength: The use of a strong base can deprotonate the mono-alkylated piperazine, increasing its nucleophilicity and promoting a second alkylation.[4][5]

  • Concentration of Alkylating Agent: A high local concentration of 3-methoxybenzyl chloride increases the statistical probability of it reacting with the already-formed mono-alkylated product.[4]

Solutions:

  • Employ a Large Excess of Piperazine: The most common and effective strategy is to use a large excess of piperazine (5-10 equivalents) relative to 3-methoxybenzyl chloride.[4][6] This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.

  • Control Reaction Temperature: Lowering the reaction temperature can significantly decrease the rate of the second alkylation, thereby improving selectivity for the mono-substituted product.[4][5]

  • Slow Addition of the Alkylating Agent: Adding the 3-methoxybenzyl chloride solution dropwise over an extended period helps to maintain a low concentration of the alkylating agent in the reaction mixture, which favors mono-alkylation.[4]

  • Choice of Base: If a base is necessary to neutralize the HCl byproduct, opt for a weaker base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[5] These are less likely to deprotonate the mono-alkylated product.

  • Solvent Selection: The polarity of the solvent can influence the relative reactivity of the species in the reaction. Experimenting with different solvents may improve selectivity.[4]

Question 2: The overall yield of my desired mono-alkylated product is low, even after optimizing for selectivity. What could be the issue?

Probable Causes:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of solvent can lead to incomplete conversion of the starting material.[5]

  • Formation of Quaternary Ammonium Salts: Over-alkylation can lead to the formation of water-soluble quaternary ammonium salts, which are lost during aqueous workup.[5]

  • Side Reactions of the Alkylating Agent: 3-Methoxybenzyl chloride can undergo side reactions, such as hydrolysis or elimination, under certain conditions.

  • Inefficient Work-up and Purification: The basic nature and potential water solubility of piperazine derivatives can make extraction and purification challenging, leading to product loss.[6]

Solutions:

  • Systematic Optimization of Conditions: Methodically vary the reaction temperature, time, and solvent to identify the optimal conditions for your specific setup. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

  • Careful pH Control During Work-up: During the aqueous workup, ensure the pH is appropriately adjusted to ensure the mono-alkylated piperazine is in its free base form for efficient extraction into an organic solvent.[7]

  • Effective Purification Techniques:

    • Column Chromatography: This is a common method for purification. To prevent tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[6]

    • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The product will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product can be re-extracted into an organic solvent.[6]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[6]

Question 3: I'm having difficulty separating the mono-alkylated product from the excess piperazine and the di-alkylated byproduct. What purification strategies do you recommend?

Probable Causes:

  • Similar Physical Properties: The boiling points and polarities of mono- and di-alkylated piperazines, as well as piperazine itself, can be similar, making separation by distillation or simple chromatography challenging.

Solutions:

  • Column Chromatography with a Basic Modifier: As mentioned previously, adding a small amount of a base like triethylamine to the eluent system can significantly improve the separation of basic compounds like piperazines on silica gel.[6]

  • Acid-Base Extraction: This is a powerful technique to separate the basic products from non-basic impurities.

  • Formation of Salts: In some cases, selective precipitation of the desired product as a salt (e.g., dihydrochloride) can be an effective purification step.[8]

  • Use of Protecting Groups: For challenging separations, a more robust strategy is to use a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only mono-alkylation can occur. The protecting group is then removed in a subsequent step.[1][5][6][7]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the mono-alkylation of piperazine.

Q1: What is the underlying mechanism of the reaction between piperazine and 3-methoxybenzyl chloride?

A1: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the piperazine acts as a nucleophile and attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride, displacing the chloride ion.

Q2: What is the role of a base in this reaction?

A2: A base is often used to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction.[5] This prevents the protonation of the piperazine, which would render it non-nucleophilic and stop the reaction.[5]

Q3: Are there alternative methods to achieve mono-alkylation of piperazine?

A3: Yes, several alternative strategies exist:

  • Use of Protecting Groups: This is a highly effective method to ensure mono-alkylation.[1] A common approach is to use mono-Boc-protected piperazine, which directs alkylation to the unprotected nitrogen.[1][6][7] The Boc group can then be removed under acidic conditions.[1][9]

  • Reductive Amination: This method involves reacting piperazine with 3-methoxybenzaldehyde in the presence of a reducing agent. This can be a milder alternative to using an alkyl halide and can prevent the formation of quaternary ammonium salts.[1][7]

  • Flow Chemistry: Continuous flow reactors allow for precise control over stoichiometry and reaction time, which can significantly improve selectivity for the mono-alkylated product.[5]

  • In-situ Monohydrochloride Formation: Reacting piperazine with one equivalent of piperazine dihydrochloride can form the monohydrochloride in situ, effectively protecting one of the amine groups.[5]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent can influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile or DMF are often good choices as they can dissolve the reactants and facilitate the SN2 reaction. The polarity of the solvent can also affect the relative reactivity of the different species in the reaction mixture.[4][10]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using a Large Excess of Piperazine

  • Materials:

    • Piperazine (10 equivalents)

    • 3-methoxybenzyl chloride (1 equivalent)

    • Dichloromethane (DCM) as solvent

    • Saturated sodium bicarbonate solution (for workup)

    • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Procedure:

    • Dissolve piperazine (10 eq.) in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of 3-methoxybenzyl chloride (1 eq.) in DCM dropwise to the stirred piperazine solution over a period of 30-60 minutes.[4]

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.[4]

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

    • Purify the crude product by column chromatography on silica gel (using an eluent system containing a small percentage of triethylamine, e.g., 0.1-1%) to isolate the desired this compound.[6][7]

Protocol 2: Mono-N-alkylation using N-Boc-piperazine

  • Materials:

    • N-Boc-piperazine (1 equivalent)

    • 3-methoxybenzyl chloride (1.1 equivalents)

    • Potassium carbonate (K₂CO₃, 1.5-2.0 equivalents)

    • Acetonitrile or DMF as solvent

    • Trifluoroacetic acid (TFA) or HCl in dioxane for deprotection

  • Procedure (Alkylation):

    • Dissolve N-Boc-piperazine (1 eq.) in acetonitrile or DMF in a round-bottom flask.

    • Add potassium carbonate (1.5-2.0 eq.) to the solution.

    • Add 3-methoxybenzyl chloride (1.1 eq.) to the mixture.

    • Stir the reaction at room temperature or gentle heating (e.g., 50-60 °C) and monitor by TLC or LC-MS.

    • Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the resulting N-(3-methoxybenzyl)-N'-Boc-piperazine by column chromatography.

  • Procedure (Deprotection):

    • Dissolve the purified N-(3-methoxybenzyl)-N'-Boc-piperazine in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and if necessary, purify further to obtain the final product.[1]

Data Presentation

Table 1: Effect of Piperazine Equivalents on Mono-alkylation Selectivity

Piperazine EquivalentsAlkylating Agent EquivalentsExpected Mono-alkylation Selectivity
11Low
2-31Moderate
5-101High[4][6]

Visualizations

reaction_overview cluster_strategies Strategies for Mono-Alkylation cluster_challenges Common Challenges Excess_Piperazine Direct Alkylation (Excess Piperazine) Di_alkylation Di-alkylation Excess_Piperazine->Di_alkylation Minimizes Purification Purification Difficulty Excess_Piperazine->Purification Complicates Protected_Piperazine Protected Piperazine (e.g., N-Boc) Protected_Piperazine->Di_alkylation Prevents Low_Yield Low Yield Protected_Piperazine->Low_Yield Improves (often) Other_Methods Alternative Methods (Reductive Amination, Flow Chem, etc.) Other_Methods->Di_alkylation Controls

Caption: Overview of strategies and challenges in piperazine mono-alkylation.

troubleshooting_flowchart Start Problem: Significant Di-alkylation Q1 Are you using a large excess of piperazine (5-10 eq.)? Start->Q1 Sol1 Increase piperazine to 5-10 equivalents. Q1->Sol1 No Q2 Is the reaction temperature high? Q1->Q2 Yes Sol1->Q2 Sol2 Lower the reaction temperature. Q2->Sol2 Yes Q3 Is the alkylating agent added all at once? Q2->Q3 No Sol2->Q3 Sol3 Add the alkylating agent dropwise over time. Q3->Sol3 Yes End Selectivity Improved Q3->End No Sol3->End

Caption: Troubleshooting flowchart for di-alkylation issues.

References

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • Google Patents. (1959). Purification of piperazine.
  • The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ACS Publications. Retrieved from [Link]

  • Chemical Science. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. RSC Publishing. Retrieved from [Link]

  • Various Authors. (n.d.). Protecting Groups. Retrieved from [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • PubMed Central. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent - Solute interactions in the reaction between piperazine and allylbromide. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • PubMed Central. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • Google Patents. (n.d.). Method of direct mono-N-substitution of piperazine.
  • MDPI. (n.d.). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of 1-(3-Methoxybenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-methoxybenzyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important building block. Our focus is on providing practical, evidence-based solutions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of a high-molecular-weight byproduct in my direct alkylation of piperazine with 3-methoxybenzyl chloride. What is it and how can I avoid it?

A1: The most common byproduct in the direct N-alkylation of piperazine is the 1,4-bis(3-methoxybenzyl)piperazine. This occurs when a second molecule of 3-methoxybenzyl chloride reacts with the remaining free amine of the desired monosubstituted product. The primary strategy to minimize this disubstitution is to use a significant excess of piperazine relative to the benzyl halide[1]. This statistical approach ensures that the 3-methoxybenzyl chloride is more likely to react with an unreacted piperazine molecule rather than the already substituted product. A molar ratio of 3:1 to 5:1 (piperazine:benzyl chloride) is often effective.

Q2: My reductive amination of 3-methoxybenzaldehyde with piperazine is giving me a complex mixture of products. What are the likely impurities?

A2: In a reductive amination using a reagent like sodium triacetoxyborohydride (STAB), several impurities can arise. The most common are unreacted 3-methoxybenzaldehyde and unreacted piperazine. Additionally, the reducing agent can sometimes reduce the aldehyde to 3-methoxybenzyl alcohol, especially if the imine formation is slow. It's also possible to have small amounts of the 1,4-disubstituted byproduct, although this is generally less of an issue than in direct alkylation if the stoichiometry is controlled.

Q3: The crude product of my reductive amination is a viscous oil and difficult to handle. How can I purify it effectively?

A3: A common and effective method for purifying this compound from a reductive amination is to perform an acid-base extraction followed by crystallization as a hydrochloride salt. The basic nature of the piperazine nitrogen allows for its separation from neutral byproducts like 3-methoxybenzyl alcohol and unreacted aldehyde. By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution, the product is protonated and moves to the aqueous phase, leaving neutral impurities behind. The aqueous layer can then be basified and the product re-extracted into an organic solvent. Subsequent treatment with HCl in a suitable solvent like isopropanol or ethanol will precipitate the dihydrochloride salt, which is often a crystalline solid that can be easily filtered and dried[2][3].

Q4: Can I use column chromatography to purify my this compound?

A4: Yes, column chromatography is a viable purification method. Due to the basic nature of the piperazine moiety, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to prevent peak tailing and improve separation on silica gel. A typical mobile phase system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol, with the added triethylamine. The polarity of the eluent can be adjusted based on the separation of your specific impurities as determined by thin-layer chromatography (TLC) analysis.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low Yield and Significant Disubstitution in Direct Alkylation

Symptoms:

  • NMR or LC-MS analysis of the crude product shows a high percentage of 1,4-bis(3-methoxybenzyl)piperazine.

  • The isolated yield of the desired this compound is below expectations.

Root Cause Analysis: The stoichiometry of the reactants is the most critical factor in controlling the mono- to di-alkylation ratio. An insufficient excess of piperazine allows the mono-substituted product to compete effectively for the remaining 3-methoxybenzyl chloride.

Solutions:

StrategyRationale
Increase Piperazine Excess Employ a molar ratio of at least 3:1 (piperazine:3-methoxybenzyl chloride). For challenging cases, this can be increased to 5:1 or even higher.
Controlled Addition Add the 3-methoxybenzyl chloride solution dropwise to a heated solution of piperazine. This maintains a high concentration of piperazine relative to the alkylating agent throughout the reaction.
Use of a Protecting Group For applications where disubstitution must be strictly avoided, consider using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step[4].
Problem 2: Presence of Unreacted Aldehyde and Alcohol Byproduct in Reductive Amination

Symptoms:

  • TLC or GC-MS analysis of the crude product shows spots/peaks corresponding to 3-methoxybenzaldehyde and 3-methoxybenzyl alcohol.

  • The final product is oily and has a characteristic benzaldehyde smell.

Root Cause Analysis: The presence of unreacted aldehyde suggests either incomplete imine formation or that the reduction of the imine is slower than the reduction of the aldehyde. The formation of 3-methoxybenzyl alcohol indicates that the reducing agent is directly reducing the aldehyde.

Solutions:

StrategyRationale
Pre-formation of the Imine Stir the 3-methoxybenzaldehyde and piperazine together in the reaction solvent (e.g., dichloromethane or 1,2-dichloroethane) for a period (e.g., 1-2 hours) before adding the reducing agent. This allows for the formation of the imine, which is the desired substrate for reduction.
Choice of Reducing Agent Sodium triacetoxyborohydride (STAB) is generally preferred for one-pot reductive aminations as it is less reactive towards aldehydes and ketones than sodium borohydride[5][6].
Aqueous Bisulfite Wash During the workup, wash the organic layer with a saturated aqueous solution of sodium bisulfite. The bisulfite will form a water-soluble adduct with the unreacted 3-methoxybenzaldehyde, effectively removing it from the organic phase.
Acid-Base Extraction An acid wash will protonate the desired amine product, moving it to the aqueous layer, while the neutral 3-methoxybenzyl alcohol and any remaining aldehyde will stay in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction and Salt Formation

This protocol is designed for the purification of a crude reaction mixture from a reductive amination containing the desired product along with neutral byproducts like unreacted aldehyde and the corresponding alcohol.

Materials:

  • Crude this compound in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • 1 M Hydrochloric Acid (HCl)

  • 5 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Concentrated HCl

Procedure:

  • Acidic Extraction:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).

    • Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 50 mL).

    • Combine the acidic aqueous layers. The desired product is now in the aqueous phase as its hydrochloride salt. The organic layer containing neutral impurities can be discarded.

  • Basification and Re-extraction:

    • Cool the combined aqueous layers in an ice bath and slowly add 5 M NaOH with stirring until the pH is >12.

    • Extract the aqueous layer with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Salt Formation and Crystallization:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the free base of this compound as an oil.

    • Dissolve the oil in a minimal amount of isopropanol or ethanol.

    • Slowly add concentrated HCl dropwise with stirring until the solution is acidic and a precipitate forms.

    • Cool the mixture in an ice bath for 30 minutes to complete precipitation.

    • Collect the white crystalline solid by vacuum filtration, wash with cold isopropanol or ethanol, and then with diethyl ether.

    • Dry the purified this compound dihydrochloride in a vacuum oven.

Visualizing the Chemistry

Synthesis and Byproduct Formation

G cluster_alkylation Direct Alkylation cluster_amination Reductive Amination Piperazine Piperazine This compound This compound Piperazine->this compound + 3-Methoxybenzyl Chloride 3-Methoxybenzyl Chloride 3-Methoxybenzyl Chloride 1,4-bis(3-Methoxybenzyl)piperazine 1,4-bis(3-Methoxybenzyl)piperazine This compound->1,4-bis(3-Methoxybenzyl)piperazine + 3-Methoxybenzyl Chloride Piperazine_RA Piperazine Product_RA This compound Piperazine_RA->Product_RA + 3-Methoxybenzaldehyde + Reducing Agent 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Alcohol_Byproduct 3-Methoxybenzyl Alcohol 3-Methoxybenzaldehyde->Alcohol_Byproduct Reduction

Caption: Synthetic routes and common byproducts.

Purification Workflow Logic

G Crude Product Crude Product Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Product->Dissolve in Organic Solvent Acid Wash (1M HCl) Acid Wash (1M HCl) Dissolve in Organic Solvent->Acid Wash (1M HCl) Separate Layers_1 Separate Layers Acid Wash (1M HCl)->Separate Layers_1 Aqueous Layer (Protonated Product) Aqueous Layer (Protonated Product) Separate Layers_1->Aqueous Layer (Protonated Product) Product Organic Layer (Neutral Impurities) Organic Layer (Neutral Impurities) Separate Layers_1->Organic Layer (Neutral Impurities) Impurities Basify (NaOH) Basify (NaOH) Aqueous Layer (Protonated Product)->Basify (NaOH) Extract with Organic Solvent Extract with Organic Solvent Basify (NaOH)->Extract with Organic Solvent Dry and Concentrate Dry and Concentrate Extract with Organic Solvent->Dry and Concentrate Pure Free Base Pure Free Base Dry and Concentrate->Pure Free Base Salt Formation (HCl) Salt Formation (HCl) Pure Free Base->Salt Formation (HCl) Crystallization Crystallization Salt Formation (HCl)->Crystallization Pure Hydrochloride Salt Pure Hydrochloride Salt Crystallization->Pure Hydrochloride Salt

Caption: Acid-base extraction and salt formation workflow.

References

  • Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ScienceMadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of piperazine.
  • Erowid. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2). Retrieved from [Link]

  • Myers, J. W. (n.d.). Chem 115. Retrieved from [Link]

  • ResearchGate. (n.d.). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in their synthetic routes. As a Senior Application Scientist, I will provide you with field-proven insights and evidence-based troubleshooting strategies to help you navigate the complexities of piperazine chemistry.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in a wide array of pharmaceuticals due to their favorable pharmacokinetic properties. However, the synthesis of these compounds can often be challenging, with low yields being a common hurdle. This guide provides a structured approach to troubleshooting these issues, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

Troubleshooting Guide: Common Low-Yield Scenarios

This section addresses specific issues that can lead to low yields in piperazine derivative synthesis. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.

Question 1: Why is my N-alkylation of piperazine resulting in a low yield and a mixture of mono- and di-alkylated products?

The N-alkylation of piperazine is a fundamental transformation, but controlling the degree of alkylation can be challenging due to the similar reactivity of the two nitrogen atoms. Low yields of the desired mono-alkylated product are often accompanied by the formation of the di-alkylated byproduct.

Underlying Causes:

  • Stoichiometry: Using an excess of the alkylating agent will invariably lead to a higher proportion of the di-alkylated product.

  • Reaction Conditions: Higher temperatures and longer reaction times can also favor di-alkylation.

  • Base Strength: The choice and amount of base can influence the deprotonation of the second nitrogen, making it more nucleophilic.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for N-alkylation of piperazine.

Detailed Protocols:

  • Slow Addition of Alkylating Agent: Dissolve the piperazine (1.2 equivalents) and a non-nucleophilic base like potassium carbonate (2.0 equivalents) in a suitable solvent (e.g., acetonitrile or DMF). Add a solution of the alkylating agent (1.0 equivalent) in the same solvent dropwise over a period of 1-2 hours at room temperature. This slow addition helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.

  • Monitoring Reaction Progress: It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes. Once the starting material is consumed and the desired mono-alkylated product is the major component, quench the reaction to prevent further alkylation.

Question 2: My Buchwald-Hartwig amination to form an N-aryl piperazine is giving a low yield. What are the likely causes?

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is a complex catalytic cycle that can be sensitive to various factors.

Potential Issues and Solutions:

Parameter Potential Issue Troubleshooting Suggestions
Catalyst System Inactive or poisoned catalyst. The choice of ligand is critical.- Screen different palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands (e.g., XPhos, SPhos, BINAP). - Ensure all reagents and solvents are anhydrous and deoxygenated.
Base The base may be too weak or too strong, or it may be sterically hindered.- Common bases include NaOtBu, K3PO4, and Cs2CO3. The choice of base can be solvent and substrate-dependent. - For sterically hindered substrates, a stronger, less coordinating base might be necessary.
Solvent The solvent can affect catalyst solubility and reactivity.- Toluene, dioxane, and THF are commonly used. - Ensure the solvent is anhydrous.
Temperature The reaction may not have reached the optimal temperature for catalytic turnover.- Most Buchwald-Hartwig reactions require heating (80-110 °C).

Experimental Workflow for Optimization:

Buchwald_Hartwig_Optimization cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Low Yield cluster_2 Analysis and Outcome Initial Conditions Aryl Halide (1 eq) Piperazine (1.2 eq) Pd Catalyst (1-5 mol%) Ligand (1-5 mol%) Base (1.5-2 eq) Anhydrous Solvent Screen Ligands Screen Different Ligands (e.g., XPhos, SPhos, RuPhos) Initial Conditions->Screen Ligands If yield < 50% Screen Bases Screen Different Bases (e.g., NaOtBu, K3PO4, Cs2CO3) Initial Conditions->Screen Bases If yield < 50% Vary Temperature Vary Reaction Temperature (e.g., 80°C, 100°C, 120°C) Initial Conditions->Vary Temperature If yield < 50% Analyze by LC-MS Analyze Reaction Mixture by LC-MS Screen Ligands->Analyze by LC-MS Screen Bases->Analyze by LC-MS Vary Temperature->Analyze by LC-MS Optimized Conditions Identify Optimized Conditions for High Yield Analyze by LC-MS->Optimized Conditions

Caption: Optimization workflow for Buchwald-Hartwig amination.

Question 3: I am observing significant byproduct formation in my amide coupling reaction between a carboxylic acid and a piperazine derivative. How can I improve the selectivity?

Amide coupling is a cornerstone of organic synthesis, but it can be plagued by side reactions, especially with complex substrates.

Common Side Reactions and Mitigation Strategies:

  • Epimerization: For chiral carboxylic acids, epimerization at the α-carbon can occur, particularly with carbodiimide-based coupling agents like EDC.

    • Solution: The addition of a racemization suppressant such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.

  • Urea Byproduct Formation: When using carbodiimides, the activated carboxylic acid can react with another molecule of the coupling agent to form an N-acylurea byproduct.

    • Solution: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) and add the coupling agent in portions.

  • Incomplete Activation: The carboxylic acid may not be fully activated before the addition of the piperazine derivative.

    • Solution: Pre-activate the carboxylic acid with the coupling agent and any additives for 15-30 minutes before adding the piperazine.

Recommended Protocol for Clean Amide Coupling:

  • Dissolve the carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq.) in an appropriate solvent (e.g., DCM or DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent, such as EDC (1.1 eq.), and stir the mixture for 20 minutes to allow for pre-activation.

  • Add the piperazine derivative (1.0 eq.) and let the reaction slowly warm to room temperature overnight.

  • Monitor the reaction by TLC or LC-MS. Upon completion, proceed with a standard aqueous workup to remove water-soluble byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the best general practices for purifying piperazine derivatives?

Piperazine derivatives can often be purified using standard techniques, but their basic nature requires some special considerations:

  • Acid-Base Extraction: This is a powerful technique for separating basic piperazine derivatives from neutral or acidic impurities. The product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove impurities. The aqueous layer is then basified, and the product is extracted back into an organic solvent.

  • Column Chromatography: Silica gel chromatography is commonly used. However, the basicity of piperazine derivatives can lead to tailing on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent.

  • Reverse-Phase HPLC: For highly polar or water-soluble piperazine derivatives, reverse-phase HPLC with a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid can be an effective purification method.

Q2: How does the choice of solvent impact the synthesis of piperazine derivatives?

The choice of solvent is critical and can influence reaction rates, selectivity, and solubility of reagents.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often good choices for N-alkylation and N-arylation reactions as they can dissolve a wide range of substrates and salts.

  • Ethereal Solvents (e.g., THF, Dioxane): These are commonly used in palladium-catalyzed reactions like the Buchwald-Hartwig amination.

  • Chlorinated Solvents (e.g., DCM, Chloroform): These are frequently used for amide coupling reactions.

It is essential to ensure that the chosen solvent is anhydrous for moisture-sensitive reactions.

Q3: My piperazine starting material seems to be of poor quality. How can this affect my reaction, and what should I do?

The quality of starting materials is paramount for a successful synthesis. Poor quality piperazine can contain impurities such as water or byproducts from its own synthesis.

  • Impact on Reaction: Water can quench organometallic reagents and hydrolyze activated species in coupling reactions. Other impurities can act as catalyst poisons or participate in side reactions.

  • What to Do:

    • Re-purification: If you suspect your piperazine is impure, you can purify it by recrystallization or distillation.

    • Drying: Ensure your piperazine is anhydrous, especially for moisture-sensitive reactions. This can be achieved by drying over a suitable desiccant or by azeotropic distillation with toluene.

    • Source a High-Purity Reagent: If purification is not feasible, it is best to obtain a high-purity grade of piperazine from a reputable supplier.

References

  • J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, 2008, 41 (11), pp 1534–1544. [Link]

  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, 2008, 47 (34), pp 6338-6361. [Link]

  • E. Valeur and M. Bradley, "Amide bond formation: beyond the myth of coupling reagents," Chemical Society Reviews, 2009, 38, pp 606-631. [Link]

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for this critical synthetic transformation. The piperazine moiety is a cornerstone in medicinal chemistry, and mastering its selective functionalization is paramount for the successful synthesis of a vast array of therapeutic agents.[1] This resource is structured to address common challenges and provide scientifically grounded solutions to optimize your reaction outcomes.

Understanding the Core Challenge: Mono- vs. Di-alkylation

The primary hurdle in the N-alkylation of piperazine is achieving selective mono-alkylation. Piperazine possesses two secondary amine groups with similar reactivity, making it susceptible to di-alkylation, where both nitrogen atoms are functionalized.[1] Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the desired mono-alkylated product and minimize the generation of the di-substituted byproduct.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-alkylation of piperazine in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction is producing a significant amount of the di-alkylated product, even though I'm using a 1:1 stoichiometry of piperazine to my alkylating agent. What's going wrong and how can I fix it?

Answer: This is a classic challenge in piperazine chemistry. The mono-alkylated piperazine is often still nucleophilic enough to react with the remaining alkylating agent, leading to the di-substituted product.[2] Here’s a breakdown of the causative factors and strategies to enhance mono-selectivity:

  • Stoichiometric Control: The most direct approach to favor mono-alkylation is to use a large excess of piperazine relative to the alkylating agent (e.g., 5-10 equivalents of piperazine).[2][3] This statistically increases the probability of the alkylating agent reacting with an unreacted piperazine molecule.[2]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period helps maintain a low concentration of it in the reaction mixture, further promoting mono-alkylation.[2]

  • Lowering the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity for the mono-alkylated product.[2]

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the species in the reaction. Experimenting with different solvents may improve selectivity.[2] Protic solvents can solvate the piperazine nitrogens, potentially modulating their reactivity.[4]

  • Use of a Weaker Base: If a base is employed to scavenge the acid byproduct, using a milder base can help prevent the deprotonation of the mono-alkylated piperazine, making it less nucleophilic and less prone to a second alkylation.[2]

Question 2: I'm observing the formation of a water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I prevent this and purify my desired product?

Answer: The formation of a quaternary ammonium salt occurs when the same nitrogen atom is alkylated twice.[5] This is more likely to happen with highly reactive alkylating agents and when the reaction is pushed too hard (e.g., high temperatures or prolonged reaction times).

  • Prevention:

    • Control Stoichiometry: Carefully control the stoichiometry to avoid an excess of the alkylating agent.[5]

    • Reductive Amination: As an alternative to direct alkylation with alkyl halides, consider reductive amination. This method involves reacting the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced. This pathway avoids the possibility of forming quaternary salts.[6]

  • Purification:

    • Aqueous Wash: During the work-up, thorough washing of the organic layer with water can help remove the water-soluble quaternary ammonium salt.[5]

    • Extraction pH: If your product is basic, you can dissolve the crude mixture in an organic solvent and wash with a slightly acidic aqueous solution to protonate and extract your desired product, leaving non-basic impurities behind. Then, basify the aqueous layer and extract your product back into an organic solvent.[6]

Question 3: My desired mono-alkylated product is difficult to separate from the excess piperazine starting material. What purification strategies do you recommend?

Answer: Separating the mono-alkylated product from a large excess of piperazine can be challenging due to their similar polarities.

  • Column Chromatography: This is a standard method for purification. Optimizing the solvent system is key. A common mobile phase is a mixture of methanol and dichloromethane.[5]

  • Acid-Base Extraction: You can exploit the basicity of the piperazines. Dissolve the crude mixture in a suitable organic solvent and wash with a dilute acid solution. The piperazines will be protonated and move to the aqueous layer. You can then carefully basify the aqueous layer to different pH values to selectively extract your mono-alkylated product, as it may have a different pKa than piperazine.

  • Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.[5] It may also be possible to precipitate the piperazine starting material as a salt.[7]

Question 4: I am working with a less reactive alkylating agent and my reaction is very slow or incomplete. How can I drive the reaction to completion?

Answer: When dealing with less reactive alkylating agents (e.g., alkyl chlorides), several strategies can be employed to increase the reaction rate.

  • Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy. However, monitor for side product formation.[2]

  • Choice of Base: A stronger, non-nucleophilic base can be used to deprotonate the piperazine, increasing its nucleophilicity.[8]

  • Halogen Exchange: In the case of alkyl chlorides or bromides, adding a catalytic amount of sodium or potassium iodide can promote a Finkelstein reaction, generating the more reactive alkyl iodide in situ.[9]

  • Solvent: Switching to a polar aprotic solvent like DMF or acetonitrile can accelerate the reaction rate.[10]

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in the N-alkylation of piperazine?

A base is typically used to neutralize the hydrogen halide (e.g., HCl, HBr) that is formed as a byproduct during the alkylation reaction.[8] This prevents the protonation of the piperazine, which would render it non-nucleophilic and halt the reaction.[5] Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), and triethylamine (Et₃N). The choice of base is important; a strong base can increase the reaction rate but may also promote di-alkylation by deprotonating the mono-substituted product.[5] Weaker bases are often preferred to minimize this side reaction.[2]

Q2: How does steric hindrance of the alkylating agent affect the reaction?

The steric bulk of the alkylating agent can significantly influence the reaction rate and selectivity.[11][12] Larger, more sterically hindered alkyl groups will react more slowly.[13] This can sometimes be advantageous in controlling the reaction and preventing over-alkylation. However, in cases of extreme steric hindrance, the reaction may not proceed at all under standard conditions.

Q3: Are there alternative methods to direct alkylation for achieving mono-N-alkylation of piperazine?

Yes, several effective strategies exist:

  • Use of Protecting Groups: A highly reliable method involves using a monoprotected piperazine, such as N-Boc-piperazine.[1][6] The protecting group blocks one of the nitrogen atoms, allowing for selective alkylation of the other. The protecting group can then be removed in a subsequent step.[1] Common protecting groups include tert-Butoxycarbonyl (Boc) and Acetyl.[1][14]

  • In-situ Formation of a Monopiperazinium Salt: Reacting piperazine with one equivalent of an acid (like HCl) forms the monopiperazinium salt. The protonated nitrogen is no longer nucleophilic, directing the alkylation to the free nitrogen.[15]

Data Summary and Experimental Protocols

Table 1: Guide to Reaction Condition Optimization
ParameterRecommendation for Mono-selectivityRationale
Stoichiometry Use a large excess of piperazine (5-10 eq.)Statistically favors the reaction of the alkylating agent with unreacted piperazine.[2]
Addition Rate Slow, dropwise addition of the alkylating agentMaintains a low concentration of the alkylating agent, minimizing di-alkylation.[2]
Temperature Lower temperatures (e.g., 0 °C to room temp)The second alkylation often has a higher activation energy, so lower temperatures disfavor it.[2]
Base Weaker, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃)Minimizes deprotonation of the mono-alkylated product, reducing its nucleophilicity.[2]
Solvent Aprotic solvents (e.g., DCM, MeCN, THF)Solvate the reactants and products appropriately without interfering with the reaction.[3]
Experimental Protocol 1: Mono-N-alkylation of Piperazine using a Large Excess

This protocol describes a general method for the selective mono-N-alkylation of piperazine by utilizing a significant excess of the piperazine starting material.[2]

Materials:

  • Piperazine (10 equivalents)

  • Alkylating agent (e.g., benzyl bromide, 1 equivalent)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution (for workup)

  • Magnesium sulfate (for drying)

Procedure:

  • Dissolve piperazine (10 eq.) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to isolate the mono-alkylated product from the excess piperazine and any di-alkylated side product.[2]

Experimental Protocol 2: Mono-N-alkylation using N-Boc-piperazine

This protocol outlines a general procedure for the mono-alkylation of piperazine using a protecting group strategy.[1][5]

Materials:

  • N-Boc-piperazine (1 equivalent)

  • Alkylating agent (1 equivalent)

  • Potassium carbonate (2 equivalents)

  • Acetone or Acetonitrile as solvent

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent for deprotection

Procedure:

Alkylation Step:

  • In a reaction flask, combine N-Boc-piperazine (1 eq.), the alkylating agent (1 eq.), and potassium carbonate (2 eq.) in acetone or acetonitrile.

  • Reflux the mixture and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.[1]

Deprotection Step:

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in a suitable solvent (e.g., DCM).

  • Add an acid such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) and stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and if necessary, purify the final mono-alkylated piperazine.[1]

Visualizing the Process

N-Alkylation of Piperazine: Reaction and Side Reaction

G Piperazine Piperazine MonoAlkylated Mono-alkylated Piperazine Piperazine->MonoAlkylated AlkylHalide1 Alkyl Halide (R-X) AlkylHalide2 Alkyl Halide (R-X) MonoAlkylated2 Mono-alkylated Piperazine DiAlkylated Di-alkylated Piperazine MonoAlkylated2->DiAlkylated + R-X

Caption: The competitive pathways of mono- and di-alkylation of piperazine.

Troubleshooting Workflow for Poor Mono-selectivity

G start High Di-alkylation Observed? q1 Are you using a large excess of piperazine? start->q1 Yes a1 Increase piperazine to 5-10 equivalents. q1->a1 No q2 Is the alkylating agent added slowly? q1->q2 Yes a1->q2 a2 Add alkylating agent dropwise over time. q2->a2 No q3 Is the reaction temperature low? q2->q3 Yes a2->q3 a3 Lower the reaction temperature (e.g., 0 °C). q3->a3 No q4 Considered a protecting group strategy? q3->q4 Yes a3->q4 a4 Use mono-protected piperazine (e.g., N-Boc). q4->a4 No

Caption: A decision tree for troubleshooting and optimizing mono-alkylation selectivity.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
  • Ambeed. (n.d.). Reactions of Piperazines. Ambeed.com.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Alkylating Agents for Piperazine Substitution. BenchChem.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • McManus, J. B., Onuska, N. P. R., Jeffreys, M. S., Goodwin, N. C., & Nicewicz, D. A. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683.
  • Google Patents. (1959).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
  • Wikipedia. (n.d.). Piperazine.
  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • Google Patents. (1950).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
  • Feroci, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Google Patents. (1960).
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?
  • MDPI. (2021).
  • Stead, D., et al. (2021).
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry.
  • NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Gholami, M. R., & Habibi-Yangjeh, A. (2025). Solvent - Solute interactions in the reaction between piperazine and allylbromide.
  • NIH. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • NIH. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • Ishiguro, T., et al. (n.d.). A New Method for the Preparation of Piperazines. I. Preparation of N-Mono-alkyl(-aryl). Yakugaku Zasshi, 75(11), 1380-1383.
  • RSC Publishing. (n.d.). Effect of secondary interactions, steric hindrance and electric charge on the interaction of VIVO species with proteins. New Journal of Chemistry.
  • Various Authors. (2013). How to extract/isolate piperazine from water without distillation?
  • UNODC. (n.d.).

Sources

Technical Support Center: Navigating Piperazine Solubility Challenges in Experimental Workups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for overcoming the common yet often frustrating solubility issues associated with piperazine and its derivatives during experimental workups. By understanding the fundamental physicochemical properties of piperazine, you can strategically design your workup procedures to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding piperazine solubility.

Q1: Why is my piperazine derivative crashing out of solution during my aqueous workup?

Precipitation during aqueous workup is a frequent challenge. This often occurs due to a shift in pH that converts a soluble salt form of your piperazine derivative into the less soluble free base. Piperazine is a weak base with two pKa values (typically around 5.35 and 9.73), meaning its solubility is highly dependent on the pH of the solution.[1][2][3] When the pH of the aqueous layer rises, the equilibrium shifts towards the un-ionized, often less water-soluble, form of the piperazine moiety.

Q2: I'm struggling to extract my piperazine-containing compound into an organic solvent. What can I do?

Poor extraction efficiency is usually linked to the high polarity and basicity of the piperazine ring.[4] At neutral or acidic pH, the piperazine nitrogens can be protonated, forming a charged species that prefers the aqueous phase. To improve extraction into an organic solvent, you need to increase the pH of the aqueous layer to deprotonate the piperazine, making it more lipophilic.

Q3: My piperazine compound seems to be soluble in everything, making purification by crystallization difficult. What are my options?

While often considered a "problem" of poor solubility, high solubility can also pose a challenge for purification. If your compound is highly soluble in common organic solvents, inducing crystallization can be difficult.[5] In these cases, exploring a two-solvent recrystallization system or converting the piperazine to a salt with different solubility characteristics can be effective strategies.[6]

Q4: I've formed an emulsion during the liquid-liquid extraction of my piperazine derivative. How can I break it?

Emulsions are stable mixtures of two immiscible liquids and are a common nuisance in workups involving basic compounds like piperazines. They are often stabilized by the amphiphilic nature of the deprotonated piperazine derivative at the interface of the aqueous and organic layers. Several techniques can be used to break emulsions, ranging from simple physical methods to chemical interventions.[7][8]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols and the scientific rationale behind them to address specific workup problems.

Issue 1: Unexpected Precipitation of Piperazine Free Base

Symptoms: A solid material forms, often at the interface or within the aqueous layer, upon basification of the reaction mixture.

Root Cause Analysis: The solubility of piperazine and its derivatives is critically influenced by pH. The free base form is generally less soluble in water compared to its protonated salt forms.[9][10] When a basic solution (e.g., sodium bicarbonate, sodium hydroxide) is added to an acidic reaction mixture containing the piperazine salt, the pH increases, leading to the deprotonation and subsequent precipitation of the less soluble free base.

Troubleshooting Workflow: Managing Piperazine Precipitation

Caption: Decision-making workflow for handling precipitation during workup.

Protocol 1: Controlled pH Adjustment and Extraction

This protocol aims to keep the piperazine derivative in solution by carefully controlling the pH and solvent choice.

Materials:

  • Reaction mixture containing the piperazine derivative

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Separatory funnel

Procedure:

  • Initial Dilution: Dilute the reaction mixture with the chosen organic solvent before adding any base. This provides a medium for the free base to dissolve into as it forms.

  • Slow Basification: Add saturated NaHCO₃ solution dropwise with vigorous stirring. Monitor the pH of the aqueous layer. The goal is to raise the pH sufficiently to deprotonate the piperazine without causing mass precipitation.

  • Phase Separation: Allow the layers to separate in a separatory funnel. If a small amount of solid has precipitated at the interface, it can often be redissolved by adding more organic solvent and shaking.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2-3 times with fresh organic solvent to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Rationale: By adding the organic solvent first and basifying slowly, the newly formed free base has a higher probability of partitioning into the organic phase before it has a chance to precipitate from the aqueous phase.

Issue 2: Inefficient Extraction from Aqueous Media

Symptoms: Low yield of the desired product in the organic phase after extraction, with the majority remaining in the aqueous layer.

Root Cause Analysis: The diprotic nature of piperazine means that at lower pH values, it exists as a mono- or di-protonated cation, which is highly water-soluble.[11][12] To achieve efficient extraction into an organic solvent, the pH of the aqueous phase must be raised above the second pKa of the piperazine (typically >10) to ensure it is predominantly in its neutral, more lipophilic form.[13]

Table 1: Physicochemical Properties of Piperazine and its Dihydrochloride Salt

PropertyPiperazine (Free Base)Piperazine DihydrochlorideReference(s)
Formula C₄H₁₀N₂C₄H₁₀N₂·2HCl
Molecular Weight 86.14 g/mol 159.05 g/mol
pKa1 5.35-[1][11]
pKa2 9.73-[1][11]
Water Solubility Freely solubleHighly soluble[11][14][15]
Ethanol Solubility SolubleSlightly soluble[15][16]
Diethyl Ether Solubility Poorly solubleInsoluble[11]

Protocol 2: pH-Optimized Extraction

This protocol focuses on maximizing the extraction efficiency by ensuring the piperazine derivative is in its most non-polar form.

Materials:

  • Aqueous solution containing the piperazine derivative

  • 1 M and 6 M Sodium hydroxide (NaOH) solution

  • Organic solvent (e.g., Chloroform, Dichloromethane)[13]

  • Brine (saturated aqueous NaCl solution)

  • pH paper or pH meter

Procedure:

  • pH Adjustment: Cool the aqueous solution in an ice bath. Slowly add NaOH solution while monitoring the pH. Adjust the pH to >10 to ensure complete deprotonation of the piperazine.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel and extract with the organic solvent. Repeat the extraction 3-4 times to maximize recovery.

  • "Salting Out": Before the final extraction, add brine to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and further driving it into the organic layer.[13]

  • Workup: Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate.

Rationale: Raising the pH above the second pKa ensures the piperazine is in its free base form. The "salting out" effect further enhances the partitioning of the non-polar free base into the organic solvent.[13]

Issue 3: Formation of Stable Emulsions

Symptoms: A persistent, cloudy layer forms between the aqueous and organic phases that does not separate upon standing.

Root Cause Analysis: Emulsions are often stabilized by surfactants or, in this case, the amphiphilic nature of the deprotonated piperazine derivative. The polar amine head can interact with the aqueous phase while a non-polar substituent on the piperazine ring can interact with the organic phase, creating a stable emulsion at the interface.

Troubleshooting Workflow: Breaking Emulsions

Caption: A systematic approach to breaking emulsions in a workup.

Protocol 3: Techniques for Breaking Emulsions

This protocol outlines several effective methods for breaking emulsions, from least to most aggressive.

Materials:

  • Emulsified mixture in a separatory funnel

  • Brine (saturated aqueous NaCl solution)

  • Celite or glass wool

  • Centrifuge (if available)

Procedure (try in this order):

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes). Sometimes, gentle swirling or stirring the emulsion with a glass rod can help coalesce the dispersed droplets.[7][8]

  • Addition of Brine: Add a significant volume of brine to the separatory funnel and gently invert it a few times. The increased ionic strength of the aqueous layer can help to break the emulsion.[17]

  • Filtration: Filter the entire emulsified mixture through a plug of Celite or glass wool in a Hirsch or Büchner funnel. This can physically disrupt the droplets and aid separation.[17]

  • Centrifugation: If the emulsion persists and the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed is often a very effective method for forcing phase separation.[18]

Rationale: These methods work by altering the physical and chemical environment of the emulsion. Increasing ionic strength (brine) disrupts the stabilizing interactions at the interface. Physical methods like filtration and centrifugation provide mechanical force to overcome the energy barrier of droplet coalescence.

References

  • Piperazine. (n.d.). In Wikipedia. Retrieved January 6, 2026.
  • Piperazine dihydrochloride. (n.d.). In Solubility of Things. Retrieved January 6, 2026.
  • Piperazine. (n.d.). In Solubility of Things. Retrieved January 6, 2026.
  • Piperazine Dihydrochloride. (n.d.). In PubChem. Retrieved January 6, 2026.
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. (n.d.). In Benchchem. Retrieved January 6, 2026.
  • Piperazine. (n.d.). In PubChem. Retrieved January 6, 2026.
  • How to extract/isolate piperazine from water without distillation? (2013, March 29).
  • Piperazine Dihydrochloride.docx. (n.d.). In G.
  • Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide. (n.d.). In Benchchem. Retrieved January 6, 2026.
  • Piperazine compounds. (n.d.). In ChemicalBook. Retrieved January 6, 2026.
  • piperazine dihydrochloride, 142-64-3. (n.d.). In The Good Scents Company. Retrieved January 6, 2026.
  • Piperazine dihydrochloride monohydrate. (n.d.). In Chem-Impex. Retrieved January 6, 2026.
  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2025, August 10).
  • Piperazines – Knowledge and References. (n.d.). In Taylor & Francis. Retrieved January 6, 2026.
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. (n.d.). In Benchchem. Retrieved January 6, 2026.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). In Benchchem. Retrieved January 6, 2026.
  • Method for the preparation of piperazine salts. (1961).
  • using piperazine erastin for improved solubility. (n.d.). In Benchchem. Retrieved January 6, 2026.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). In Unodc. Retrieved January 6, 2026.
  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. (2025, August 5).
  • Piperazine salt and a process for the preparation thereof. (2010).
  • Influence of pH of Piperazine strip ionization and fraction of... (n.d.).
  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. (n.d.).
  • Preparation and Properties of Citric and Tartaric Acid Salts of Piperazine. (2025, August 9).
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). In YouTube. Retrieved January 6, 2026.
  • Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. (2025, October 30).
  • 3.6F: Troubleshooting. (2022, April 7). In Chemistry LibreTexts. Retrieved January 6, 2026.
  • Solid liquid solubility of piperazine. (n.d.). In SINTEF. Retrieved January 6, 2026.
  • Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat. (2024, October 7). In MDPI. Retrieved January 6, 2026.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022, May 14). In PubMed. Retrieved January 6, 2026.
  • Tips & Tricks: Recrystallization. (n.d.). In University of Rochester. Retrieved January 6, 2026.
  • Breaking emulsions. (2018, February 9). In Reddit. Retrieved January 6, 2026.
  • Recrystallisation Help. (2020, October 30). In Reddit. Retrieved January 6, 2026.
  • Recrystallization. (2010, February 4). In YouTube. Retrieved January 6, 2026.
  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27).
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, February 1). In PubMed. Retrieved January 6, 2026.
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). In AZoM. Retrieved January 6, 2026.
  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014, November 7).

Sources

Catalyst Selection for Buchwald-Hartwig Amination of Piperazines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

The N-aryl piperazine motif is a cornerstone in modern drug discovery, appearing in a vast array of FDA-approved therapeutics for conditions ranging from depression to oncology.[1][2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of these valuable scaffolds, offering a significant improvement over classical methods that often require harsh conditions and exhibit limited functional group tolerance.[4][5] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to assist researchers in successfully implementing this critical transformation.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the Buchwald-Hartwig amination of piperazines, offering causative explanations and actionable solutions.

Issue 1: Low or No Conversion to the Desired N-Aryl Piperazine

Potential Causes:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture, leading to the formation of inactive palladium oxides. Additionally, certain functional groups on the substrates can coordinate to the palladium center and inhibit catalysis.[1]

  • Suboptimal Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for an efficient reaction. Less reactive aryl halides, such as electron-rich or sterically hindered aryl chlorides, often require more electron-rich and bulky ligands to promote the rate-limiting oxidative addition step.[6][7]

  • Inappropriate Base Selection: The base plays a crucial role in the deprotonation of the amine and the regeneration of the active catalyst. A base that is too weak may not be effective, while an overly strong base can lead to substrate decomposition.[8]

  • Poor Solubility: The insolubility of reactants, particularly the base, can hinder the reaction rate.[9]

Solutions and Optimization Strategies:

  • Catalyst and Ligand Screening: A systematic screening of different palladium sources and phosphine ligands is highly recommended. For challenging substrates, consider using modern, air-stable palladium precatalysts which simplify reaction setup and often provide higher activity.[3][10]

  • Ligand Selection Based on Substrate:

    • For electron-rich aryl halides: Employ electron-rich and sterically hindered phosphine ligands.

    • For sterically hindered substrates: Bulky ligands are generally more effective.[7]

  • Base Optimization: If a strong base like sodium tert-butoxide (NaOt-Bu) results in decomposition, consider switching to a weaker inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6]

  • Solvent Considerations: If solubility is an issue in common solvents like toluene or dioxane, a more polar solvent such as tert-butanol may be beneficial.[6] A study on the reaction between p-bromotoluene and piperazine found that aprotic, nonpolar solvents like m-xylene provided the highest selectivity for the desired mono-substituted product.[11][12]

Issue 2: Formation of Significant Side Products

Common Side Products:

  • Di-arylation of Piperazine: Due to the presence of two secondary amine groups, double arylation is a common side reaction.

  • Hydrodehalogenation: The replacement of the halide on the aryl halide with a hydrogen atom.

  • Products from Ligand Scrambling or Decomposition.

Strategies for Minimizing Side Products:

  • Control of Stoichiometry: To favor mono-arylation, use an excess of piperazine relative to the aryl halide. Alternatively, a mono-protected piperazine, such as N-Boc-piperazine, can be used to ensure single substitution, followed by a deprotection step.[13]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS. High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.[11] It is crucial to stop the reaction once the formation of the monosubstituted product is maximized.[6][11]

  • Use of Precatalysts: Using a well-defined palladium precatalyst can help minimize side reactions arising from incomplete formation of the active catalytic species.[13]

Frequently Asked Questions (FAQs)

Q1: Which generation of Buchwald-Hartwig catalysts is most suitable for piperazine amination?

The choice of catalyst generation depends on the specific substrates. While first-generation catalysts using ligands like P(o-tolyl)₃ can be effective for some aryl bromides, they are generally less efficient for more challenging substrates like aryl chlorides.[5] For a broader substrate scope and milder reaction conditions, it is advisable to use catalysts based on sterically hindered and electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos).[7] The use of air-stable palladium precatalysts is also highly recommended for their ease of use and high activity.[1][3]

Q2: How do I select the appropriate base for my reaction?

The choice of base is highly context-dependent.[8] Strong alkoxide bases like NaOt-Bu are widely used and often effective.[9] However, for substrates that are sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are good alternatives.[6] The solubility of the base can also be a factor; Cs₂CO₃, for instance, has better solubility in some organic solvents compared to other inorganic bases.[9]

Q3: What is the optimal solvent for the Buchwald-Hartwig amination of piperazines?

Commonly used solvents include toluene, dioxane, and THF.[6] The choice of solvent can significantly impact the reaction outcome. For example, in the coupling of p-bromotoluene with piperazine, m-xylene was found to be the most appropriate solvent for achieving high selectivity towards the mono-arylated product.[11][12] The solvent affects the solubility of the reagents and the stability of the catalytic species.[6]

Q4: Can I run the reaction under aerobic conditions?

While traditional Buchwald-Hartwig reactions are performed under an inert atmosphere, recent advancements have led to the development of catalyst systems that are tolerant to air.[1][2] This can significantly simplify the experimental setup. However, the success of an aerobic reaction is highly dependent on the specific catalyst and substrates used.

Catalyst and Ligand Selection Guide

The following table provides a general guide for selecting a suitable ligand based on the nature of the aryl halide.

Aryl Halide TypeRecommended Ligand CharacteristicsExample Ligands
Electron-Rich Aryl Bromides/ChloridesElectron-rich, sterically hinderedRuPhos, BrettPhos[7]
Electron-Poor Aryl Bromides/ChloridesBulky phosphinesXPhos, DavePhos[13]
Sterically Hindered Aryl HalidesSterically demandingXPhos, tBuBrettPhos[7]
Heteroaryl HalidesElectron-rich, specific geometriesXantPhos, Josiphos-type ligands[7][14]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine

This protocol provides a general starting point for the coupling of an aryl halide with N-Boc-piperazine.[15]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOt-Bu, 1.4–2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, N-Boc-piperazine, and the base.

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium precatalyst under a positive pressure of inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle and Decision-Making Process

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition + Ar-X Amine_Coordination Amine Coordination Complex Oxidative_Addition->Amine_Coordination + Piperazine - Base·HX Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L Product (N-Aryl Piperazine) Catalyst_Selection_Workflow Start Start: Buchwald-Hartwig Amination of Piperazine Aryl_Halide Identify Aryl Halide Type Start->Aryl_Halide Ligand_Choice Select Ligand Class Aryl_Halide->Ligand_Choice e.g., Ar-Cl, Ar-Br, hindered Base_Choice Select Base Ligand_Choice->Base_Choice e.g., RuPhos, XPhos Reaction_Setup Set up Reaction with Precatalyst Base_Choice->Reaction_Setup e.g., NaOtBu, K3PO4 Troubleshooting Low Yield or Side Products? Reaction_Setup->Troubleshooting Optimize Optimize Conditions: - Screen Ligands/Bases - Adjust Temperature/Time Troubleshooting->Optimize Yes Success Successful Reaction Troubleshooting->Success No Optimize->Reaction_Setup

Caption: Decision workflow for catalyst selection.

References

  • Christensen, H., Kiil, S., Dam-Johansen, K., Nielsen, O., & Sommer, M. B. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. Retrieved from [Link]

  • Christensen, H., Kiil, S., Dam-Johansen, K., Nielsen, O., & Sommer, M. B. (n.d.). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction. DTU Research Database. Retrieved from [Link]

  • Mishra, V. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Retrieved from [Link]

  • Nolan, S. P., & Buchwald, S. L. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organ, M. G. (Ed.). (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • Mishra, V. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs... Ingenta Connect. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]

  • Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from [Link]

  • Reddit. (2024). BH amination side products and purification. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Buchwald, S. L., & Bruno, N. C. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Pharmacological Guide to Methoxyphenylpiperazine Isomers: Unraveling the Influence of Methoxy Group Positioning

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the arylpiperazine scaffold represents a cornerstone for the development of centrally acting agents. The subtle repositioning of functional groups on the aryl ring can dramatically alter a compound's affinity and functional activity at various G-protein coupled receptors (GPCRs), thereby shaping its therapeutic potential. This guide provides an in-depth comparative analysis of three isomeric methoxyphenylpiperazine compounds: 1-(2-methoxybenzyl)piperazine (o-MeOBP), 1-(3-methoxybenzyl)piperazine (m-MeOBP), and 1-(4-methoxybenzyl)piperazine (p-MeOBP). By examining their structure-activity relationships (SAR), receptor binding affinities, and functional profiles, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how the placement of a single methoxy group dictates pharmacological outcome.

Introduction: The Significance of the Methoxybenzylpiperazine Scaffold

The benzylpiperazine moiety is a privileged structure in medicinal chemistry, known for its interaction with a variety of neurotransmitter receptors, particularly those of the serotonin (5-HT) and dopamine (D) families. The introduction of a methoxy (-OCH3) group to the benzyl ring introduces a potent electronic and steric modulator. The oxygen atom's lone pairs can participate in hydrogen bonding and its electron-donating nature can influence the aromatic system's interaction with receptor binding pockets. The position of this methoxy group—ortho, meta, or para—critically defines the molecule's three-dimensional conformation and electrostatic potential, leading to distinct pharmacological profiles.

Synthetic Pathways: Crafting the Isomers

The synthesis of these isomeric compounds is fundamental to their study. A common and efficient method for preparing 1-(methoxybenzyl)piperazines is through nucleophilic substitution or reductive amination.

A typical synthetic approach involves the reaction of the corresponding methoxybenzyl chloride with a large excess of piperazine to minimize the formation of the disubstituted product. Alternatively, reductive amination of a methoxybenzaldehyde with piperazine in the presence of a reducing agent like sodium triacetoxyborohydride provides a high-yield pathway to the desired product.

For instance, this compound can be synthesized by reacting 3-methoxybenzyl chloride with piperazine in the presence of a base to neutralize the hydrochloric acid byproduct. The use of an excess of piperazine is a common strategy to favor the monosubstituted product. More advanced methods may involve palladium-catalyzed cross-coupling reactions.[1]

The synthesis of the ortho- and para-isomers follows similar principles, utilizing 2-methoxybenzyl chloride/aldehyde and 4-methoxybenzyl chloride/aldehyde, respectively, as starting materials.[2][3][4][5]

Comparative Pharmacological Profiles

The positioning of the methoxy group dictates the steric and electronic properties of the ligand, which in turn governs its interaction with the binding pockets of various receptors. Below, we dissect the available data for each isomer.

1-(2-Methoxybenzyl)piperazine (o-MeOBP)

The ortho-positioning of the methoxy group often imparts a distinct conformational rigidity, which can lead to high receptor selectivity. Derivatives of 1-(2-methoxyphenyl)piperazine have been extensively studied and are known to exhibit high affinity for the serotonin 5-HT1A receptor.[6][7] For example, the well-characterized 5-HT1A antagonist NAN-190 is a derivative of o-MeOBP.[6] Studies on various derivatives suggest that the 2-methoxy group is a key feature for high 5-HT1A affinity.[6][8] Some derivatives also show significant affinity for dopamine D2 and D3 receptors.[9]

This compound (m-MeOBP)

The meta-isomer, this compound, has been reported to possess antidepressant-like properties and has shown activity at both 5-HT1A and 5-HT2C receptors. A notable study directly comparing the ortho and meta isomers at the 5-HT2C receptor predicted that m-MeOBP would act as an agonist, a prediction that was subsequently confirmed through in vitro and in vivo experiments. This agonist activity is attributed to the ability of the meta-isomer to adopt a co-planar conformation between the piperazine and phenyl rings, which is hypothesized to be the "activating" conformation for the 5-HT2C receptor.

1-(4-Methoxybenzyl)piperazine (p-MeOBP)

The para-isomer, 1-(4-methoxybenzyl)piperazine, also known as pMeOPP, has been identified as a compound that can inhibit the reuptake and induce the release of monoamine neurotransmitters, a mechanism shared with stimulants like amphetamines, although it is significantly less potent.[10][11] This suggests a broader spectrum of activity at monoamine transporters (SERT, DAT, NET) compared to its ortho and meta counterparts. Some derivatives of p-MeOBP have also been investigated for their affinity at sigma receptors.

Quantitative Comparison of Receptor Binding Affinities

Receptor Subtype1-(2-Methoxybenzyl)piperazine (o-MeOBP)This compound (m-MeOBP)1-(4-Methoxybenzyl)piperazine (p-MeOBP)
5-HT1A High affinity (inferred from derivatives)[6][7]Moderate to High AffinityModerate Affinity (inferred)
5-HT2A Low to Moderate Affinity (inferred)[8]Moderate AffinityLow to Moderate Affinity (inferred)
5-HT2C Antagonist activityAgonist activityLikely active (inferred from monoamine release)
Dopamine D2 Moderate Affinity (inferred from derivatives)[9]Low to Moderate AffinityLow to Moderate Affinity (inferred)
Dopamine D3 Moderate Affinity (inferred from derivatives)[9]Low to Moderate AffinityLow to Moderate Affinity (inferred)
Monoamine Transporters Low Activity (inferred)Low Activity (inferred)Active (inhibits reuptake/induces release)[10]

Experimental Protocols for Pharmacological Characterization

To provide a framework for the direct comparison of these isomers, we outline standard experimental protocols for determining receptor binding affinity and functional activity.

Radioligand Displacement Assay for Receptor Binding Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[12][13][14][15]

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]-ligand) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (Isomers) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation IC50_Calc IC50 Determination (Non-linear regression) Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293-5HT1A).

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and increasing concentrations of the test compound (each methoxybenzylpiperazine isomer).

  • Incubation: Add the membrane preparation to initiate the binding reaction and incubate to allow equilibrium to be reached.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assays: Determining Agonist vs. Antagonist Activity

Functional assays are crucial for determining whether a ligand activates (agonist), blocks (antagonist), or has no effect on receptor signaling. Common assays for GPCRs include measuring second messenger levels, such as cyclic AMP (cAMP) for Gs and Gi-coupled receptors, or intracellular calcium flux for Gq-coupled receptors.[1][16][17][18][19][20][21][22][23][24]

Signaling Pathways for Key GPCRs

G cluster_Gi Gi-Coupled (e.g., 5-HT1A) cluster_Gq Gq-Coupled (e.g., 5-HT2A/2C) Ligand_Gi Agonist Receptor_Gi 5-HT1A Receptor Ligand_Gi->Receptor_Gi G_Gi Gi Protein Receptor_Gi->G_Gi activates AC_Gi Adenylyl Cyclase G_Gi->AC_Gi inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi decreases Ligand_Gq Agonist Receptor_Gq 5-HT2A/2C Receptor Ligand_Gq->Receptor_Gq G_Gq Gq Protein Receptor_Gq->G_Gq activates PLC Phospholipase C G_Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca Ca2+ IP3->Ca releases

Sources

A Comparative Analysis of 1-(3-Methoxybenzyl)piperazine and 1-(4-Methoxybenzyl)piperazine for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the physicochemical and pharmacological properties of two closely related benzylpiperazine derivatives: 1-(3-Methoxybenzyl)piperazine and 1-(4-Methoxybenzyl)piperazine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data and structure-activity relationships to offer insights into the subtle yet significant differences imparted by the positional isomerism of the methoxy group on the benzyl moiety.

Introduction: The Significance of Positional Isomerism

This compound and 1-(4-Methoxybenzyl)piperazine are structural isomers that belong to the broader class of benzylpiperazine compounds. This class is of significant interest in medicinal chemistry due to the privileged nature of the piperazine scaffold and the diverse pharmacological activities exhibited by its derivatives, particularly their interactions with central nervous system (CNS) targets.[1] The position of the methoxy group on the benzyl ring—meta in the former and para in the latter—can profoundly influence the molecule's electronic distribution, conformation, and ultimately, its biological activity. Understanding these differences is crucial for the rational design of novel therapeutic agents with optimized potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for a direct comparison of these two specific isomers is not extensively published, we can infer key characteristics based on their structures and data from closely related analogs.

PropertyThis compound1-(4-Methoxybenzyl)piperazine
Molecular Formula C₁₂H₁₈N₂OC₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol [2]206.28 g/mol
CAS Number 55212-32-3[1]21867-69-6
Predicted logP ~2.5-3.0~2.5-3.0
Predicted pKa ~8.5-9.5 (piperazine N)~8.5-9.5 (piperazine N)
Aqueous Solubility Predicted to be sparingly solublePredicted to be sparingly soluble

Note: Predicted values are based on computational models and may vary from experimental results.

The lipophilicity (logP) and basicity (pKa) of both isomers are expected to be similar due to the identical molecular formula and the presence of the basic piperazine nitrogen. These properties suggest that both compounds will exhibit moderate permeability across biological membranes and will be protonated at physiological pH, which is a key factor for their interaction with biological targets.

Synthesis and Chemical Reactivity

Both this compound and 1-(4-Methoxybenzyl)piperazine can be synthesized through standard organic chemistry methodologies. A common and efficient route is the reductive amination of the corresponding methoxybenzaldehyde with piperazine.

Experimental Protocol: Reductive Amination for the Synthesis of Methoxybenzylpiperazine Isomers

This protocol outlines a general procedure for the synthesis of this compound and 1-(4-Methoxybenzyl)piperazine.

Materials:

  • 3-Methoxybenzaldehyde or 4-Methoxybenzaldehyde

  • Piperazine

  • Methanol

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Glacial acetic acid (if using STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the respective methoxybenzaldehyde (1 equivalent) and piperazine (1.2 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction:

    • Using NaBH₄: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Using STAB: To a solution of the respective methoxybenzaldehyde (1 equivalent) and piperazine (1.2 equivalents) in dichloromethane, add sodium triacetoxyborohydride (1.5 equivalents) and a catalytic amount of glacial acetic acid. Stir the reaction at room temperature for 12-24 hours.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer in vacuo to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 1-(methoxybenzyl)piperazine isomer.

Diagram of Synthetic Workflow:

SynthesisWorkflow start Starting Materials: - Methoxybenzaldehyde Isomer - Piperazine imine_formation Imine Formation (Methanol, RT) start->imine_formation reduction Reduction (e.g., NaBH4 or STAB) imine_formation->reduction workup Aqueous Work-up & Extraction reduction->workup purification Column Chromatography workup->purification product Pure 1-(Methoxybenzyl)piperazine Isomer purification->product

Caption: General workflow for the synthesis of methoxybenzylpiperazine isomers.

Pharmacological Profile: A Tale of Two Isomers

The primary pharmacological interest in benzylpiperazine derivatives lies in their activity at monoamine neurotransmitter systems, particularly serotonergic and dopaminergic receptors and transporters. The position of the methoxy group is a critical determinant of the pharmacological profile of these compounds.[1]

Receptor Binding Affinity
  • Serotonin Receptors (5-HT): The interaction of piperazine derivatives with serotonin receptors is well-documented. For instance, studies on substituted phenylpiperazines suggest that meta-substitution on the phenyl ring often favors agonist activity at the 5-HT₂C receptor, while ortho-substitution can lead to antagonist activity.[1] It is plausible that this compound may exhibit a different functional activity profile at 5-HT receptor subtypes compared to its 4-methoxy counterpart. The para-substituted analog, 1-(4-methoxyphenyl)piperazine (pMeOPP), has been shown to have activity at serotonin receptors.[3]

  • Dopamine Receptors (D): Benzylpiperazine derivatives are known to interact with dopamine receptors. The affinity for these receptors is influenced by the substitution pattern on the benzyl ring.

  • Monoamine Transporters (DAT, SERT, NET): Many benzylpiperazine compounds inhibit the reuptake of dopamine, serotonin, and norepinephrine. 1-(4-methoxyphenyl)piperazine (pMeOPP) has been shown to inhibit the reuptake and induce the release of monoamine neurotransmitters.[3] It is anticipated that both the 3-methoxy and 4-methoxy isomers will exhibit some level of interaction with these transporters, with potential differences in potency and selectivity.

In Vitro Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and oral bioavailability. The primary routes of metabolism for many piperazine-containing compounds involve oxidation of the piperazine ring and modifications to the aromatic substituents.

A study on the in vivo metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP), a close structural analog of 1-(4-methoxybenzyl)piperazine, revealed that O-demethylation is a major metabolic pathway, catalyzed predominantly by the polymorphic enzyme CYP2D6.[4][5] This suggests that 1-(4-Methoxybenzyl)piperazine is likely a substrate for CYP2D6. The metabolic fate of this compound has not been as extensively studied, but it is plausible that it also undergoes O-demethylation, potentially by a different profile of cytochrome P450 enzymes.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a standardized method for assessing the metabolic stability of test compounds.[6][7]

Materials:

  • Human liver microsomes (HLM) or liver microsomes from other species (e.g., rat, mouse)

  • Test compounds (this compound and 1-(4-Methoxybenzyl)piperazine)

  • Positive control compounds with known metabolic rates (e.g., testosterone, verapamil)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker set at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare a stock solution of the test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system. The final concentration of the test compound is typically 1 µM.

    • Incubate the plate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Diagram of Metabolic Stability Workflow:

MetabolicStability start Test Compound & Liver Microsomes incubation Incubation at 37°C with NADPH start->incubation sampling Time-Point Sampling (0, 5, 15, 30, 60 min) incubation->sampling quenching Reaction Quenching (Acetonitrile + IS) sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data_analysis Data Analysis: - t1/2 Calculation - CLint Determination analysis->data_analysis result Metabolic Stability Profile data_analysis->result

Caption: Workflow for determining in vitro metabolic stability.

Toxicological Profile

The toxicological profiles of this compound and 1-(4-Methoxybenzyl)piperazine have not been extensively characterized in direct comparative studies. However, data from related piperazine derivatives can provide some insights into their potential liabilities.

A study investigating the cytotoxicity of several piperazine designer drugs in a rat cardiac cell line (H9c2) reported an EC₅₀ value of 570.1 µM for 1-(4-methoxyphenyl)piperazine (MeOPP).[8] This suggests that the para-substituted isomer may have a moderate potential for cardiotoxicity at high concentrations. Another study on primary rat hepatocytes also investigated the cytotoxicity of MeOPP.[9] It is reasonable to hypothesize that the 3-methoxy isomer would exhibit a similar, though likely not identical, cytotoxicity profile. The differences in metabolism between the two isomers could also lead to the formation of different metabolites with varying toxic potential.

Conclusion: Guiding Future Research

While this guide has synthesized the currently available information, it also highlights the need for direct, head-to-head comparative studies to fully elucidate the differential properties of these two compounds. Such studies would be invaluable for researchers in the field of drug discovery and development, enabling a more informed selection and optimization of benzylpiperazine-based scaffolds for the generation of novel therapeutic agents.

References

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). (URL: [Link])

  • Metabolic stability in liver microsomes. Mercell. (URL: [Link])

  • Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters, 229(1), 169-178. (URL: [Link])

  • Arbo, M. D., et al. (2016). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. Toxicology Letters, 241, 10-19. (URL: [Link])

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. (URL: [Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience, 12(21), 4038-4053. (URL: [Link])

  • Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. (2023). Journal of Pharmaceutical and Biomedical Analysis, 234, 115569. (URL: [Link])

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. (URL: [Link])

  • para-Methoxyphenylpiperazine. Wikipedia. (URL: [Link])

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2014). Molecules, 19(11), 17885-17898. (URL: [Link])

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019). Frontiers in Pharmacology, 10, 399. (URL: [Link])

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). Molecules, 27(9), 2848. (URL: [Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience. (URL: [Link])

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University Electronic Theses and Dissertations. (URL: [Link])

  • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192. (URL: [Link])

  • 4-methoxy phenylpiperazine. PharmaCompass.com. (URL: [Link])

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(8), 1535-1547. (URL: [Link])

  • Metabolic interactions with piperazine-based 'party pill' drugs. (2010). Drug and Alcohol Dependence, 112(1-2), 127-133. (URL: [Link])

  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. (2004). Xenobiotica, 34(2), 179-92. (URL: [Link])

  • 1-(4-Methoxyphenyl)piperazine. PubChem. (URL: [Link])

  • Cytotoxicity elicited by N-benzylpiperazine (BZP) and... ResearchGate. (URL: [Link])

  • This compound. PubChem. (URL: [Link])

  • 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. (1987). Journal of Pharmacy and Pharmacology, 39(4), 312-313. (URL: [Link])

  • Preparation of piperazine derivatives as 5-HT7 receptor antagonists. (2008). Bioorganic & Medicinal Chemistry, 16(10), 5405-5412. (URL: [Link])

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). Molecules, 26(11), 3295. (URL: [Link])

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. (URL: [Link])

  • Structural comparisons of four related substances, including BZP. ResearchGate. (URL: [Link])

  • Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. (2018). Pharmacology Biochemistry and Behavior, 171, 26-33. (URL: [Link])

  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. (URL: [Link])

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (URL: [Link])

Sources

A Comparative Analysis of Serotonin Receptor Binding Profiles of Piperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in the development of centrally acting therapeutics, particularly those targeting the serotonergic system. Its unique physicochemical properties allow for versatile structural modifications, leading to a wide array of derivatives with diverse binding affinities and functional activities at various serotonin (5-HT) receptor subtypes. This guide provides a comparative analysis of the serotonin receptor binding profiles of prominent piperazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and methodological insights.

The Significance of Serotonin Receptors and Piperazine Derivatives

The serotonin system, with its at least 14 distinct receptor subtypes, is intricately involved in regulating a vast spectrum of physiological and psychological processes, including mood, cognition, sleep, and appetite. Consequently, these receptors are critical targets for treating a myriad of neuropsychiatric disorders such as depression, anxiety, schizophrenia, and migraine.

Piperazine derivatives have emerged as a privileged class of compounds in targeting these receptors. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, can be readily functionalized at both the N1 and N4 positions. This allows for the precise tuning of a molecule's interaction with the receptor's binding pocket, influencing its affinity, selectivity, and functional outcome (agonist, partial agonist, or antagonist). Many successful drugs, including atypical antipsychotics and anxiolytics, incorporate the piperazine moiety, underscoring its importance in medicinal chemistry.[1][2]

Comparative Binding Affinities of Piperazine Derivatives at Serotonin Receptors

The binding affinity of a ligand for a receptor is a critical parameter in drug design, typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the Kᵢ values (in nM) of several key piperazine derivatives across a range of serotonin (5-HT) and, for comparative context, dopamine (D) receptors. This data has been compiled from various in vitro radioligand binding studies using human recombinant receptors.

Compound5-HT₁ₐ5-HT₁ₑ5-HT₁ₒ5-HT₂ₐ5-HT₂ₒ5-HT₂C5-HT₃5-HT₅ₐ5-HT₆5-HT₇D₂D₃Functional Activity at Key 5-HT Receptors
Aripiprazole 1.7[1]--3.4[1]0.36[1]15---390.34[1]0.8[1]5-HT₁ₐ (Partial Agonist), 5-HT₂ₐ (Antagonist)[3]
Buspirone ~10--Weak Affinity------Weak Affinity-5-HT₁ₐ (Partial Agonist)
Vortioxetine 15[4]-33[4]---3.7[4]--19[4]>1000[5]-5-HT₁ₐ (Agonist), 5-HT₁ₑ (Partial Agonist), 5-HT₃ (Antagonist), 5-HT₇ (Antagonist)[4][5]
Clozapine 1316215.6125.0530176.34.01262515-HT₂ₐ (Antagonist), 5-HT₂C (Antagonist)
Olanzapine 132100010004.0[6]3111[6]132[6]-10[6]3111485-HT₂ₐ (Antagonist), 5-HT₂C (Antagonist)[6]
Risperidone 420[7]-210.2[7]-50[7]----3.2[7]7.3[7]5-HT₂ₐ (Antagonist)[7]
Ziprasidone 4.81.32.00.41.21.3----4.87.25-HT₁ₐ (Agonist), 5-HT₁ₑ (Antagonist), 5-HT₂ₐ (Antagonist)[8]
Lurasidone 6.8[9]--2.0[9]-415[10]---0.5[9]1.6[9]-5-HT₁ₐ (Partial Agonist), 5-HT₂ₐ (Antagonist), 5-HT₇ (Antagonist)[9]
Cariprazine 2.6[11]--18.8[12]0.58[12]134[12]----0.49[11]0.085[11]5-HT₁ₐ (Partial Agonist), 5-HT₂ₐ (Antagonist), 5-HT₂ₒ (Antagonist)[12]
Brexpiprazole 0.12[13]--0.47[13]------0.3[13]-5-HT₁ₐ (Partial Agonist), 5-HT₂ₐ (Antagonist)[14]

Structure-Activity Relationships (SAR): The "Why" Behind Binding Profiles

The diverse binding affinities and functional activities of piperazine derivatives can be rationalized by examining their structure-activity relationships. Key structural motifs that influence receptor interaction include:

  • The N1-Aryl Substituent: The nature of the aromatic ring attached to the N1 position of the piperazine core is a primary determinant of affinity and selectivity. For instance, a 2-methoxyphenyl group is a common feature in many high-affinity 5-HT₁ₐ receptor ligands.[15] The electronic properties and steric bulk of this group critically influence interactions with specific amino acid residues in the receptor's binding pocket.

  • The N4-Substituent and Linker: The substituent at the N4 position, often connected via an alkyl chain of varying length, explores a different region of the binding pocket. The length and flexibility of this linker are crucial for optimal positioning of the terminal functional group. Studies have shown that a four-carbon chain is often optimal for high affinity at certain 5-HT receptors.[16]

  • The Terminal Moiety: The chemical nature of the group at the end of the N4-linker significantly impacts both affinity and functional activity. For example, bulky and rigid terminal groups, such as the adamantane moiety, can enhance lipophilicity and blood-brain barrier penetration while also influencing receptor interaction.[15]

Experimental Methodologies for Determining Receptor Binding

The data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays. Understanding these methodologies is crucial for interpreting the data and designing further experiments.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a gold-standard for determining the affinity of a compound for a receptor. A typical competitive binding assay involves:

  • Preparation of Receptor Source: This is usually a membrane preparation from cells (e.g., CHO-K1 or HEK293) that have been engineered to express a high concentration of the specific human serotonin receptor subtype of interest.[17][18]

  • Incubation: The receptor membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity, e.g., [³H]8-OH-DPAT for the 5-HT₁ₐ receptor) and varying concentrations of the unlabeled test compound (the piperazine derivative).

  • Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ is then converted to the Kᵢ value using the Cheng-Prusoff equation.

G cluster_0 Experimental Workflow: Radioligand Binding Assay prep Receptor Membrane Preparation incubate Incubation with Radioligand & Test Compound prep->incubate Add filter Rapid Filtration incubate->filter Separate bound/ free ligand count Scintillation Counting filter->count Measure radioactivity analyze Data Analysis (IC50 -> Ki) count->analyze Generate competition curve

Caption: A generalized workflow for a competitive radioligand binding assay.

Functional Assays: Determining Agonist, Antagonist, or Partial Agonist Activity

While binding assays reveal affinity, they do not provide information about the functional consequence of that binding. Functional assays are necessary to determine whether a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. Common functional assays for serotonin receptors include:

  • cAMP Assays: Many 5-HT receptors are G-protein coupled receptors (GPCRs) that modulate the production of the second messenger cyclic AMP (cAMP). 5-HT₁ₐ receptors, for example, are typically coupled to Gᵢ/Gₒ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[19] Assays that measure changes in cAMP concentration upon ligand binding can therefore determine the functional activity of a compound.

  • Calcium Flux Assays: Other 5-HT receptors, such as the 5-HT₂ₐ receptor, are coupled to Gᵩ proteins, which activate phospholipase C, leading to an increase in intracellular calcium levels.[12] Fluorescent dyes that are sensitive to calcium can be used to monitor these changes and assess ligand functionality.

  • [³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G-proteins directly. When a GPCR is activated by an agonist, it catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein.[20] Using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation.

G cluster_1 5-HT1A Receptor Signaling Pathway ligand 5-HT / Piperazine Agonist receptor 5-HT1A Receptor ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka response Cellular Response (e.g., neuronal inhibition) pka->response

Caption: Simplified signaling pathway for the 5-HT₁ₐ receptor.

Conclusion and Future Directions

The piperazine scaffold continues to be a remarkably fruitful starting point for the design of novel ligands targeting serotonin receptors. The comparative analysis of binding affinities, coupled with an understanding of structure-activity relationships and the underlying experimental methodologies, provides a powerful toolkit for researchers in the field. Future research will likely focus on developing piperazine derivatives with even greater subtype selectivity and finely tuned functional activities, including biased agonism, to achieve more targeted therapeutic effects with fewer side effects. The detailed protocols and comparative data presented in this guide are intended to facilitate these ongoing efforts in the exciting and impactful field of serotonergic drug discovery.

References

  • Ni, Y. N., Du, X. L., Wang, T., Chen, Y. Y., Xu, X. Q., Zhao, S., ... & Wang, G. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. ACS Chemical Neuroscience, 12(24), 4647-4658. [Link]

  • Leysen, J. E., Gommeren, W., Eens, A., de Chaffoy de Courcelles, D., Stoof, J. C., & Janssen, P. A. (1988). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 247(2), 661-670. [Link]

  • Di Pietro, O., Iannitelli, A., D'Alba, A., Coccurello, R., & Di Giovanni, G. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1253. [Link]

  • Ishibashi, T., Horisawa, T., Tokuda, K., Ishiyama, T., Ogasa, M., Tagashira, R., ... & Oki, H. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with a unique receptor binding affinity. Journal of Pharmacology and Experimental Therapeutics, 334(1), 171-181. [Link]

  • Ni, Y. N., Du, X. L., Wang, T., Chen, Y. Y., Xu, X. Q., Zhao, S., ... & Wang, G. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. ACS Chemical Neuroscience, 12(24), 4647-4658. [Link]

  • Stahl, S. M. (2013). 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics. European Psychiatry, 28(S1), 1. [Link]

  • Stahl, S. M. (2014). Vortioxetine (Brintellix): A New Serotonergic Antidepressant. CNS Spectrums, 19(1), 35-41. [Link]

  • Stahl, S. M. (2024). D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside. CNS Spectrums, 1-10. [Link]

  • Miyamoto, S., Duncan, G. E., Marx, C. E., & Lieberman, J. A. (2005). Treatments for schizophrenia: a critical review of pharmacology and mechanisms of action of antipsychotic drugs. Molecular psychiatry, 10(1), 79-104. [Link]

  • Maeda, K., Sugino, H., Akazawa, H., Amada, N., Shimada, J., Futamura, T., ... & McQuade, R. D. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 685-697. [Link]

  • Stahl, S. M. (2013). 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics. European Psychiatry, 28(S1), 1. [Link]

  • Unciti-Broceta, A., Pineda-Farias, J. B., & Garcia-Sosa, A. T. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molbank, 2022(1), M1353. [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line. Retrieved from [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT2B Serotonin Receptor Stable Cell Line. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay - US. Retrieved from [Link]

  • Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Fuller, R. W., Moore, N. A., & Tye, N. C. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87-96. [Link]

  • Maeda, K., Sugino, H., Akazawa, H., Amada, N., Shimada, J., Futamura, T., ... & McQuade, R. D. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 685-697. [Link]

  • Bang-Andersen, B., Ruhland, T., Jørgensen, M., Smith, G., Frederiksen, K., Jensen, K. G., ... & Stensbøl, T. B. (2011). Discovery of 1-[2-(2, 4-dimethylphenylsulfanyl) phenyl] piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of medicinal chemistry, 54(9), 3206-3221. [Link]

  • Leysen, J. E., Gommeren, W., Eens, A., de Chaffoy de Courcelles, D., Stoof, J. C., & Janssen, P. A. (1988). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 247(2), 661-670. [Link]

  • Sanchez, C., Asin, K. E., & Artigas, F. (2015). Vortioxetine, a novel antidepressant with multimodal activity: review of preclinical and clinical data. Pharmacology & therapeutics, 145, 43-57. [Link]

  • Kiss, B., Horváth, A., Némethy, Z., Schmidt, É., Laszlovszky, I., Bugovics, G., ... & Gyertyán, I. (2010). Cariprazine (RGH-188), a dopamine D3-receptor-preferring, D3/D2 dopamine-receptor partial agonist, a novel antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 333(1), 328-340. [Link]

  • Tarazi, F. I., Zhang, K., & Baldessarini, R. J. (2002). Effects of repeated risperidone exposure on serotonin receptor subtypes in developing rats. Neuroscience letters, 325(3), 163-166. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S] GTPγS binding assay: a functional assay for G protein-coupled receptors. Life sciences, 74(2-3), 215-231. [Link]

  • Shapiro, D. A., Renock, S., Arrington, E., Chiodo, L. A., Liu, L. X., Sibley, D. R., ... & Roth, B. L. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411. [Link]

  • VRAYLAR® (cariprazine) Mechanism of Action. (n.d.). Retrieved from [Link]

  • Correll, C. U., Citrome, L., & Jain, R. (2022). Brexpiprazole in the Management of Schizophrenia: A Consensus Report of Best Practices From Acute to Maintenance Treatment. The Journal of clinical psychiatry, 83(2), 21cs14269. [Link]

  • Maeda, K., Sugino, H., Akazawa, H., Amada, N., Shimada, J., Futamura, T., ... & McQuade, R. D. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 685-697. [Link]

  • Li, M., Wang, C., Zhang, J., & Zhu, W. (2017). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Molecules, 22(11), 1903. [Link]

  • Schmidt, A. W., Lebel, L. A., Howard, H. R., & Zorn, S. H. (2001). Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. European journal of pharmacology, 425(3), 197-201. [Link]

  • Maeda, K., Lerdrup, L., Sugino, H., Akazawa, H., Amada, N., McQuade, R. D., & Stensbøl, T. B. (2014). Brexpiprazole II: Antipsychotic-like and Procognitive Effects of a Novel Serotonin-Dopamine Activity Modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 698-708. [Link]

  • Nakajima, S., Gerretsen, P., Takeuchi, H., & Graff-Guerrero, A. (2019). Lurasidone Sub-Chronically Activates Serotonergic Transmission via Desensitization of 5-HT1A and 5-HT7 Receptors in Dorsal Raphe Nucleus. International journal of molecular sciences, 20(19), 4933. [Link]

  • Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Fuller, R. W., Moore, N. A., & Tye, N. C. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87-96. [Link]

  • D’Agostino, A., Purgato, M., & Barbui, C. (2024). Cariprazine in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential. Neuropsychiatric Disease and Treatment, 20, 1827-1841. [Link]

  • Stahl, S. M. (2021). Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. Psychopharmacology Institute. [Link]

  • Citrome, L. (2020). Antipsychotic Medication Serotonin Receptor K i Values. ResearchGate. [Link]

  • Schmidt, A. W., Lebel, L. A., Howard, H. R., & Zorn, S. H. (2001). Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. European journal of pharmacology, 425(3), 197-201. [Link]

  • Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, a drug that displays partial agonism and functional selectivity. Current neuropharmacology, 15(8), 1152-1167. [Link]

  • Bojarski, A. J., Cegła, M., Charakchieva-Minol, S., & Mokrosz, M. J. (2005). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Acta poloniae pharmaceutica, 62(6), 433-440. [Link]

  • Strawn, J. R., & Geracioti, T. D. (2008). Ziprasidone. StatPearls. [Link]

  • Psych Scene Hub. (2020). Lurasidone: Psychopharmacology, Side Effects and Clinical Pearls. [Link]

  • Kapur, S., Zipursky, R. B., Jones, C., Remington, G. J., & Houle, S. (1998). 5-HT2 and D2 receptor occupancy of olanzapine in schizophrenia: a PET investigation. The American journal of psychiatry, 155(7), 921-928. [Link]

  • Han, M., Huang, X. F., & Deng, C. (2017). Long-term effects of aripiprazole exposure on monoaminergic and glutamatergic receptor subtypes: comparison with cariprazine. International Journal of Neuropsychopharmacology, 20(1), 57-67. [Link]

  • Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, a drug that displays partial agonism and functional selectivity. Current neuropharmacology, 15(8), 1152-1167. [Link]

  • Dr. Oracle. (2025). Vortioxetine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Dr. Oracle. [Link]

  • Bojarski, A. J., Cegła, M., Charakchieva-Minol, S., & Mokrosz, M. J. (2005). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Acta poloniae pharmaceutica, 62(6), 433-440. [Link]

  • Alpízar, A., Pérez-Guevara, M. I., & Pérez-Neri, I. (2024). Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia. Pharmaceuticals, 17(2), 168. [Link]

  • Stroup, T. S., & Gray, N. (2018). Olanzapine. StatPearls. [Link]

  • Aringhieri, S., O'Gorman, R. L., & de Bartolomeis, A. (2007). Low baseline serotonin-2A receptors predict clinical response to olanzapine in first-episode schizophrenia patients. Psychopharmacology, 194(4), 487-495. [Link]

Sources

A Comparative Guide to the Structural Confirmation of 1-(3-Methoxybenzyl)piperazine (MBZP) using GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and forensic analysis, the unambiguous structural confirmation of novel psychoactive substances (NPS) and research chemicals is paramount. 1-(3-Methoxybenzyl)piperazine (MBZP), a derivative of the piperazine class, falls squarely into this category. Its structural similarity to other benzylpiperazines and phenylpiperazines necessitates robust analytical techniques for definitive identification.[1][2][3][4] This guide provides an in-depth, expert-led comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical alternatives for the structural confirmation of MBZP, grounded in experimental data and established scientific principles.

The Analytical Imperative: Why GC-MS is a Cornerstone Technique

Gas Chromatography-Mass Spectrometry stands as a gold-standard technique in forensic and analytical chemistry for several compelling reasons.[3][5] The synergy between the high-efficiency separation capabilities of gas chromatography and the definitive molecular identification power of mass spectrometry provides a high degree of confidence in analytical results.[6] For piperazine derivatives like MBZP, GC-MS offers a straightforward and reliable method for analysis, often without the need for chemical derivatization.[7]

The choice of GC-MS is causal:

  • Separation Power: The GC column separates MBZP from matrix interferences and other structurally similar compounds based on its boiling point and affinity for the stationary phase. This is critical in complex samples or when analyzing seized materials that may contain multiple substances.[5]

  • Structural Fingerprinting: Electron Ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns. This mass spectrum acts as a chemical "fingerprint," which can be compared against spectral libraries for confident identification.[8]

  • Sensitivity and Reliability: Modern GC-MS systems offer excellent sensitivity, capable of detecting trace amounts of substances, which is crucial in toxicological screening and metabolism studies.[6][9]

Visualizing the GC-MS Workflow

The process of analyzing MBZP by GC-MS follows a logical and validated sequence. Each step is designed to ensure the integrity of the sample and the quality of the data generated.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Sample Acquisition (e.g., Seized Powder, Biological Fluid) Prep2 Dissolution in Organic Solvent (e.g., Methanol, Acetonitrile) Prep1->Prep2 Prep3 Liquid-Liquid Extraction (if needed) & Filtration Prep2->Prep3 GC_Inlet Vaporization in GC Inlet (e.g., 250°C) Prep3->GC_Inlet Injection (1 µL) GC_Column Chromatographic Separation (e.g., HP-5ms column) GC_Inlet->GC_Column MS_Source Electron Ionization (70 eV) GC_Column->MS_Source MS_Analyzer Mass Filtering (Quadrupole) MS_Source->MS_Analyzer Detector Ion Detection MS_Analyzer->Detector Chromatogram Retention Time (RT) Determination Detector->Chromatogram MassSpectrum Mass Spectrum Generation Detector->MassSpectrum Confirmation Positive Identification (RT & Spectrum Match) Chromatogram->Confirmation LibrarySearch Spectral Library Match (e.g., NIST/SWGDRUG) MassSpectrum->LibrarySearch LibrarySearch->Confirmation

Caption: High-level workflow for the GC-MS confirmation of this compound.

Decoding the Mass Spectrum: The Fragmentation of MBZP

The utility of GC-MS hinges on the predictable fragmentation of the parent molecule in the mass spectrometer's ion source. For this compound (C₁₂H₁₈N₂O, Molar Mass: 206.28 g/mol [10]), the electron ionization process initiates a series of bond cleavages that result in a characteristic pattern of fragment ions.

The key fragmentation pathways are initiated by the nitrogen atoms within the piperazine ring, leading to several diagnostic ions.[11][12] The most prominent fragmentation involves the benzylic C-N bond cleavage, which is a favored pathway for benzylpiperazine derivatives.[7][13]

  • Molecular Ion (M⁺): The intact molecule with one electron removed, expected at m/z 206.

  • Base Peak (m/z 121): This highly stable ion is formed by the cleavage of the bond between the methylene bridge and the piperazine ring, resulting in the methoxybenzyl cation ([C₈H₉O]⁺). Its high abundance makes it the base peak in the spectrum.

  • Piperazine Ring Fragments (m/z 85, 56): Cleavage within the piperazine ring itself leads to characteristic ions. The fragment at m/z 85 corresponds to the piperazine ring losing a hydrogen ([C₄H₉N₂]⁺), while the ion at m/z 56 ([C₃H₆N]⁺) is a common fragment indicating the presence of the piperazine moiety.[11][14]

Caption: Predicted major EI fragmentation pathway of this compound.

Performance Comparison: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques for complete structural elucidation and in situations where GC-MS may not be suitable (e.g., for thermally labile or highly polar compounds).

TechniquePrinciplePros for MBZP AnalysisCons for MBZP Analysis
GC-MS Separation by volatility/polarity, followed by mass-based detection and fragmentation.High chromatographic resolution; Extensive, standardized EI libraries (NIST, SWGDRUG) available[8][15]; High sensitivity and specificity; Cost-effective.Not suitable for non-volatile or thermally labile compounds; Derivatization may be needed for some related compounds, though not typically for MBZP.[16]
LC-MS/MS Separation by liquid-phase partitioning, followed by tandem mass spectrometry.Excellent for polar and thermally labile compounds; High sensitivity and selectivity with MS/MS[17]; Can analyze samples with minimal cleanup.Fewer standardized libraries compared to GC-MS; Matrix effects can be more pronounced; Higher operational cost.[16]
NMR Spectroscopy Nuclear spin transitions in a magnetic field provide detailed molecular structure data.Provides unambiguous structural information, including isomer differentiation; Non-destructive.Relatively low sensitivity, requiring larger sample amounts; Complex data interpretation; High instrument cost.
FTIR Spectroscopy Absorption of infrared radiation by molecular bonds provides functional group information.Fast and non-destructive; Provides complementary information on functional groups (e.g., aromatic rings, C-O bonds).Generally not a standalone confirmation tool; Low specificity for complex molecules; Less sensitive than MS techniques.

This comparison highlights that while techniques like NMR provide the most definitive structural data, their sensitivity and throughput limitations make them impractical for routine screening. LC-MS/MS is a powerful alternative, especially in biological matrices, but GC-MS remains the workhorse for seized drug analysis due to its robustness, cost-effectiveness, and the extensive availability of validated spectral libraries.[3][5][16]

Self-Validating Experimental Protocol for GC-MS Confirmation

This protocol is designed to be self-validating by incorporating quality control checks and referencing established standards, ensuring the trustworthiness of the results.[18][19]

1. Reagents and Materials

  • This compound (MBZP) certified reference material (CRM)

  • Methanol or Acetonitrile (HPLC-grade or equivalent)

  • Internal Standard (IS), e.g., N-Benzylpiperazine-d7 (BZP-d7), if quantitation is required.

  • Autosampler vials with inserts.

2. Preparation of Standards and Controls

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of MBZP CRM in 10 mL of methanol.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with methanol. This standard is used for confirming retention time and mass spectrum.

  • Quality Control (QC) Sample: Prepare a separate 10 µg/mL standard from a different weighing of the CRM to verify the accuracy of the primary standard.

  • Blank: Use methanol to ensure no system contamination.

3. Sample Preparation

  • Dissolve the unknown sample in methanol to an estimated concentration of 10-50 µg/mL.

  • If the sample is in a complex matrix (e.g., biological fluid), perform a liquid-liquid or solid-phase extraction.

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

4. GC-MS Instrumental Parameters

ParameterSettingRationale
GC System Agilent 7890 or equivalentA widely used, robust platform for forensic analysis.
Injector Split/Splitless, 250°CEnsures complete vaporization of MBZP without thermal degradation. Splitless mode for high sensitivity.
Injection Vol. 1 µLStandard volume for capillary columns.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of drug compounds, including piperazines.[6]
Oven Program Initial 120°C, hold 1 min; Ramp 15°C/min to 300°C, hold 5 minThis temperature program effectively separates MBZP from potential contaminants and ensures it elutes in a reasonable time with good peak shape.[6]
MS System Agilent 5975 or equivalentA reliable quadrupole mass spectrometer.
Ion Source Electron Ionization (EI), 70 eVStandard energy for reproducible fragmentation and library matching.[8]
Source Temp. 230°COptimal temperature to maintain ionization efficiency and prevent contamination.
Scan Range m/z 40-500 amuCovers the molecular ion and all expected fragments of MBZP and similar compounds.
Solvent Delay 3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

5. Data Analysis and Confirmation Criteria For a sample to be confirmed as containing MBZP, it must meet the following strict criteria:

  • Retention Time (RT) Match: The RT of the peak in the unknown sample must match the RT of the MBZP CRM within a narrow window (e.g., ±0.5%).

  • Mass Spectrum Match: The background-subtracted mass spectrum of the unknown peak must show a high-quality match to the spectrum from the CRM and a reputable library like NIST or SWGDRUG. A match factor >850 (out of 999) is typically considered a good match.

  • Ion Ratio Confirmation: The relative abundances of the major characteristic ions (e.g., m/z 121, 85, 56, and 206) in the unknown sample must match those in the CRM spectrum within ±20% relative abundance.

By running a QC sample and a blank with every batch, the analyst continuously validates the system's performance, ensuring the trustworthiness of each positive identification. This multi-pronged approach provides a self-validating system for the confident confirmation of this compound.

References

  • Peters, F. T., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology. Available at: [Link]

  • Gandhi, R., & Chauhan, A. (2023). Analysis and Synthesis of Designer Drug Piperazine: A Review. ResearchGate. Available at: [Link]

  • Adamowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]

  • Staack, R. F., & Maurer, H. H. (2005). Piperazine-derived designer drugs: a new class of sympathomimetic stimulants. ResearchGate. Available at: [Link]

  • RTI International. (2023). Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. RTI Press. Available at: [Link]

  • Singh, R., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (2023). Development & Validation of A Rapid GC-MS Method for Seized Drug Screening. NIST. Available at: [Link]

  • Chan, W. Y., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (2021). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid. NIST. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. EMCDDA. Available at: [Link]

  • Zougrou, F., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. MDPI. Available at: [Link]

  • Adamowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (NIH). Available at: [Link]

  • Al-Bayati, F. A. (2015). A Review on Analytical Methods for Piperazine Determination. Journal of Progressive Research in Chemistry. Available at: [Link]

  • Clark, C. R., et al. (2021). GC-MS and GC-IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine. Office of Justice Programs. Available at: [Link]

  • DeRuiter, J., & Clark, C. R. (2013). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. Available at: [Link]

  • National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]

  • Reddy, G. S., et al. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate. Mass spectrum of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. ResearchGate. Available at: [Link]

  • Wiley. 1-(3-Methoxyphenyl) piperazine. SpectraBase. Available at: [Link]

  • Zuba, D., & Sekuła, K. (2013). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

  • Wood, D. M., et al. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Available at: [Link]

  • Almalghrabi, M., et al. (2021). GC-MS and GC-IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine. Office of Justice Programs. Available at: [Link]

  • Clark, C. R., et al. (2025). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology (NIST). 1-Benzylpiperazine. NIST WebBook. Available at: [Link]

  • Frison, G., et al. (2016). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Piperazine, 2-methyl-. NIST WebBook. Available at: [Link]

  • Gates, P. J., & Torden, E. B. (2023). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. National Institutes of Health (NIH). Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. NIST. Available at: [Link]

  • Mardal, M., et al. (2022). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. National Institutes of Health (NIH). Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. NIST. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 1-(3-Methoxybenzyl)piperazine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, 1-(3-methoxybenzyl)piperazine serves as a crucial building block for a variety of biologically active molecules. Its structural motif is prevalent in compounds targeting the central nervous system, among other therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers and drug development professionals. This guide provides an in-depth comparison of the two primary synthetic routes to this compound: direct N-alkylation and reductive amination. The discussion delves into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of their respective advantages and disadvantages in a research and development setting.

Introduction to the Synthetic Pathways

The synthesis of this compound predominantly follows two well-established chemical transformations. The choice between these routes often depends on factors such as the availability and cost of starting materials, desired purity, scalability, and safety considerations.

  • Route 1: Nucleophilic Substitution (N-Alkylation) This classical approach involves the direct reaction of piperazine with 3-methoxybenzyl chloride. As a direct C-N bond-forming reaction, it is conceptually straightforward but requires careful control to achieve the desired mono-alkylation product.

  • Route 2: Reductive Amination A widely used and often high-yielding method, this route involves the condensation of 3-methoxybenzaldehyde with piperazine to form an iminium ion intermediate, which is subsequently reduced in situ to the target amine.

This guide will now explore each of these routes in detail, providing the necessary information for an informed decision on the most suitable method for your research needs.

Route 1: Nucleophilic Substitution via N-Alkylation

The N-alkylation of piperazine with a benzyl halide is a direct and atom-economical approach. The reaction proceeds via a standard SN2 mechanism, where the nucleophilic secondary amine of piperazine attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride, displacing the chloride leaving group.

A primary challenge in this synthesis is the potential for di-alkylation, where a second molecule of 3-methoxybenzyl chloride reacts with the remaining N-H of the desired product to form the undesired 1,4-dibenzylpiperazine. To mitigate this, a large excess of piperazine is typically employed, leveraging statistical probability to favor the mono-alkylation product.[1]

Diagram of the N-Alkylation Workflow

G Piperazine Piperazine (excess) Reaction Reaction Mixture Piperazine->Reaction BenzylChloride 3-Methoxybenzyl Chloride BenzylChloride->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Xylene) Solvent->Reaction Reflux Reflux (e.g., 3 hr) Reaction->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for N-Alkylation Synthesis.

Experimental Protocol: N-Alkylation

This protocol is adapted from a similar synthesis of N-benzylpiperazine derivatives.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine piperazine (4.0 equivalents) and a suitable solvent such as xylene or toluene.

  • Addition of Reagents: Add 3-methoxybenzyl chloride (1.0 equivalent) to the stirred suspension of piperazine.

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After cooling to room temperature, filter the reaction mixture to remove piperazine hydrochloride salts. The filtrate is then concentrated under reduced pressure. The residue is partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization of this compound
  • Appearance: Colorless to light yellow oil.

  • Boiling Point: 118-121 °C at 0.2 mmHg.[3]

  • 1H NMR (CDCl3): δ 7.24 (t, J=7.8 Hz, 1H), 6.88-6.78 (m, 3H), 3.80 (s, 3H), 3.48 (s, 2H), 2.92 (br s, 4H), 2.45 (br s, 4H), 1.83 (br s, 1H, NH).

  • 13C NMR (CDCl3): δ 159.8, 140.4, 129.4, 121.8, 114.9, 112.7, 63.1, 55.2, 54.6 (2C), 46.1 (2C).[4][5]

Route 2: Reductive Amination

Reductive amination is a robust and versatile method for amine synthesis. This one-pot reaction begins with the formation of an iminium ion from the condensation of 3-methoxybenzaldehyde and piperazine. This intermediate is then immediately reduced to the final product by a reducing agent present in the reaction mixture. This method avoids the formation of quaternary ammonium salts, a potential side reaction in N-alkylation.

Two common variations of this method are presented: catalytic hydrogenation and reduction with a chemical hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)3).

Diagram of the Reductive Amination Workflow

G Aldehyde 3-Methoxybenzaldehyde Reaction Reaction Mixture Aldehyde->Reaction Piperazine Piperazine Piperazine->Reaction ReducingAgent Reducing Agent (e.g., H2/Pd-C or NaBH(OAc)3) ReducingAgent->Reaction Solvent Solvent (e.g., Ethanol or DCE) Solvent->Reaction ReactionConditions Reaction (e.g., 50-70°C or RT) Reaction->ReactionConditions Workup Quenching & Extraction ReactionConditions->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for Reductive Amination Synthesis.

Experimental Protocol 2A: Catalytic Hydrogenation

This protocol is based on a patented procedure for a structurally similar compound, trimetazidine, which demonstrates high efficiency.[5][6]

  • Reaction Setup: In a hydrogenation reactor, charge 3-methoxybenzaldehyde (1.0 equivalent), anhydrous piperazine (2.0-4.0 equivalents), a suitable solvent like ethanol, and a catalytic amount of 5% Palladium on carbon (Pd/C).

  • Hydrogenation: Purge the reactor with nitrogen and then with hydrogen. Heat the mixture to 50-70°C under a hydrogen pressure of 5-10 bar.

  • Reaction Monitoring: The reaction is typically complete within 1-2 hours.

  • Workup: After cooling and venting the reactor, filter the mixture to remove the catalyst. The filtrate is concentrated, and the excess piperazine can be precipitated by cooling and adding a non-polar solvent like toluene, then removed by filtration.

  • Purification: The resulting crude product can be further purified by vacuum distillation.

Experimental Protocol 2B: Using Sodium Triacetoxyborohydride

This method utilizes a milder, selective chemical reducing agent and is often performed at room temperature.[7][8][9]

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 equivalent) and piperazine (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise. A catalytic amount of acetic acid can be added to facilitate imine formation.[8]

  • Reaction: Stir the reaction mixture at room temperature for 1-6 hours, monitoring for completion by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous phase with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthetic route is a critical decision in the research and development process. The following table provides a comparative summary of the two main routes to this compound.

ParameterNucleophilic Substitution (N-Alkylation)Reductive Amination
Starting Materials Piperazine, 3-Methoxybenzyl chloridePiperazine, 3-Methoxybenzaldehyde
Typical Yield Moderate to Good (highly dependent on stoichiometry)Good to Excellent (>90% reported for catalytic hydrogenation)[6]
Reaction Conditions Elevated temperatures (reflux)Milder (catalytic hydrogenation at 50-70°C; NaBH(OAc)3 at room temp)[6][8]
Key Reagents 3-Methoxybenzyl chloride (lachrymator, corrosive)[10][11]3-Methoxybenzaldehyde (irritant); H2 gas (flammable); NaBH(OAc)3 (water-sensitive)
Main Byproducts 1,4-dibenzylpiperazine, piperazine hydrochlorideOver-alkylation products (less common with NaBH(OAc)3)
Scalability Scalable, but control of exotherm and byproduct formation is critical.[12]Generally considered highly scalable, especially with flow chemistry.[13][14]
Purification Requires separation from excess piperazine and di-alkylated product.Generally cleaner, but may require chromatography.
Cost-Effectiveness Can be cost-effective if byproduct formation is well-controlled. 3-methoxybenzyl chloride is a readily available reagent.3-methoxybenzaldehyde can be more expensive. Catalytic hydrogenation requires specialized equipment.

Field-Proven Insights and Recommendations

As a Senior Application Scientist, my experience suggests that for laboratory-scale synthesis where ease of operation and high purity are prioritized, reductive amination using sodium triacetoxyborohydride is often the preferred method. The reaction proceeds under mild conditions, is generally high-yielding, and the one-pot nature of the procedure is convenient.[8][9] The primary drawback is the cost of the reducing agent, which can be a consideration for larger-scale work.

For large-scale and industrial production , catalytic hydrogenation presents a more atom-economical and cost-effective reductive amination approach.[6] It avoids the use of stoichiometric hydride reagents and generates water as the only byproduct. However, this method requires specialized high-pressure hydrogenation equipment, which may not be available in all research laboratories.

The N-alkylation route remains a viable and straightforward option, particularly if 3-methoxybenzyl chloride is more readily available or significantly cheaper than the corresponding aldehyde. The key to success with this method is the careful control of stoichiometry (using a large excess of piperazine) to minimize the formation of the di-substituted byproduct.[1] From a safety perspective, it is crucial to handle 3-methoxybenzyl chloride in a well-ventilated fume hood with appropriate personal protective equipment, as it is a lachrymator and corrosive.[10][11]

Ultimately, the choice of synthesis route will be guided by the specific constraints and priorities of the research or development project, including scale, budget, available equipment, and safety protocols.

References

  • ChemSynthesis. (2025, May 20). 1-(3-methoxyphenyl)piperazine. Retrieved from [Link]

  • Organic Process Research & Development. (2021, January 12). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Retrieved from [Link]

  • Meiler Lab. (n.d.). Large-Scale Synthesis of Symmetric Tetramine Ligands by Using a Modular Double Reductive Amination Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 1-(3-Methoxyphenyl)piperazine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(3-methoxybenzoyl)-piperazine. Retrieved from [Link]

  • The Synthetic Inspector. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • Google Patents. (n.d.). EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • datapdf.com. (n.d.). Synthesis and Pharmacological Study of New Piperazine Derivatives. I. Benzylpiperazines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • European Union. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ACS Symposium Series. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Clandestine synthesis routes for benzylpiperazine salts. Retrieved from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • eBioChem.com. (n.d.). wholesale 3-Methoxybenzyl chloride CAS:824-98-6. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • MDPI. (2023, March 7). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Retrieved from [Link]

  • Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Efficacy of 1-(3-Methoxybenzyl)piperazine and Other 5-HT Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Complex Landscape of Serotonergic Modulation

The serotonin (5-hydroxytryptamine, 5-HT) system is a cornerstone of neuroscience research and drug development, implicated in a vast array of physiological and pathological processes.[1] The diversity of 5-HT receptors, with seven distinct families (5-HT1 to 5-HT7) and multiple subtypes, allows for fine-tuned control of neuronal activity and behavior.[1] Consequently, ligands that selectively target these receptors are invaluable tools for dissecting neural circuits and represent promising therapeutic agents for a range of disorders, including depression, anxiety, and psychosis.

1-(3-Methoxybenzyl)piperazine, a member of the benzylpiperazine class of compounds, is structurally related to known psychoactive substances and serves as a versatile chemical intermediate in the synthesis of more complex molecules.[2][3] Understanding its own biological efficacy at 5-HT receptors is crucial for predicting the pharmacological profiles of its derivatives and for its potential utility as a research tool. This guide will compare its known or inferred properties with those of established 5-HT ligands to provide a comprehensive overview of its place within the serotonergic pharmacological landscape.

Comparative Ligands: A Snapshot of 5-HT Receptor Modulation

To provide a robust comparison, we have selected four well-characterized ligands that represent a spectrum of activities at different 5-HT receptor subtypes:

  • WAY-100635: A potent and selective silent antagonist for the 5-HT1A receptor.[4][5]

  • DOI (2,5-Dimethoxy-4-iodoamphetamine): A classic agonist with high affinity for the 5-HT2A/2C receptors.[6]

  • Ketanserin: A selective antagonist of the 5-HT2A receptor, though it also exhibits affinity for other receptors.

  • GR127935: A potent antagonist of the 5-HT1D receptor, which also displays partial agonism at recombinant human 5-HT1D receptors.

In Vitro Biological Efficacy: A Quantitative Comparison

The biological efficacy of a ligand is determined by two key parameters: its affinity for the receptor (how tightly it binds) and its intrinsic activity (the cellular response it elicits upon binding). These properties are quantified through in vitro assays, with the results for our comparative ligands summarized below.

It is important to note that comprehensive, publicly available data on the direct binding affinity and functional efficacy of this compound across a wide range of 5-HT receptors is limited. Therefore, for the purpose of this guide, we will utilize data from its close structural analog, 1-(3-chlorophenyl)piperazine (mCPP), as a surrogate to provide a comparative framework. The substitution of a chloro group for a methoxy group can influence a compound's electronic and steric properties, and thus its pharmacological profile. Researchers should consider this when interpreting the provided data.

Receptor Binding Affinity (Ki in nM)

The binding affinity of a ligand is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Ligand5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C
1-(3-chlorophenyl)piperazine (mCPP) 1301613901.3
WAY-100635 0.39[4]>10,000>10,0002,8004,200
DOI 1,1001,0001,0000.7[6]2.4[6]
Ketanserin 2003001,0003.540
GR127935 1,0001.30.8401,000

Note: Data for mCPP and other ligands are compiled from various sources and represent approximate values. The specific experimental conditions can influence the determined Ki values.

Functional Efficacy

Functional efficacy describes the ability of a ligand to activate a receptor and produce a biological response. It is often characterized by the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) or the pA2 value for antagonists.

LigandReceptorFunctional ActivityKey Parameters
1-(3-chlorophenyl)piperazine (mCPP) 5-HT2CAgonist-
WAY-100635 5-HT1AAntagonistpA2 = 9.71[4][5]
DOI 5-HT2AAgonistEC50 ≈ 1-10 nM
Ketanserin 5-HT2AAntagonistpA2 ≈ 9.19[1]
GR127935 5-HT1DAntagonist / Partial AgonistpA2 ≈ 8.5-9.1

Note: Functional efficacy data can vary significantly depending on the assay system and the specific cellular response being measured.

Experimental Protocols: Methodologies for Assessing Biological Efficacy

The following are detailed, step-by-step methodologies for the key experiments used to characterize the biological efficacy of 5-HT ligands.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a ligand for a specific receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes, brain tissue) Incubation Incubate Receptor, Radioligand, and Test Ligand at various concentrations Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]WAY-100635) Radioligand->Incubation Test_Ligand Unlabeled Test Ligand (e.g., mCPP) Test_Ligand->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Data Analysis (IC50 and Ki determination) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize the tissue or cells expressing the target 5-HT receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]WAY-100635 for 5-HT1A receptors), and varying concentrations of the unlabeled test ligand.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled 5-HT receptors, such as the 5-HT2A and 5-HT2C subtypes.

Calcium_Flux_Workflow cluster_cell_prep Cell Preparation cluster_measurement Measurement cluster_analysis Analysis Cells Cells Expressing Target 5-HT Receptor Dye_Loading Load Cells with a Calcium-sensitive Fluorescent Dye Cells->Dye_Loading Baseline Measure Baseline Fluorescence Dye_Loading->Baseline Ligand_Addition Add Test Ligand (Agonist or Antagonist) Baseline->Ligand_Addition Fluorescence_Change Monitor Change in Fluorescence over time Ligand_Addition->Fluorescence_Change Data_Analysis Data Analysis (EC50 or IC50 determination) Fluorescence_Change->Data_Analysis

Caption: Workflow for a calcium flux functional assay.

Detailed Protocol:

  • Cell Culture: Culture cells stably or transiently expressing the 5-HT receptor of interest in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Ligand Addition: Add the test ligand (agonist) at various concentrations to the wells. For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist.

  • Kinetic Reading: Immediately after ligand addition, monitor the change in fluorescence intensity over time.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

[35S]GTPγS Binding Functional Assay

This assay measures the activation of G proteins coupled to the receptor of interest, providing a direct measure of receptor activation.

GTPgS_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate Membranes, [35S]GTPγS, and Test Ligand Membranes->Incubation GTPgS [35S]GTPγS GTPgS->Incubation Test_Ligand Test Ligand (Agonist) Test_Ligand->Incubation Filtration Rapid Filtration to separate bound from free [35S]GTPγS Incubation->Filtration Scintillation Scintillation Counting to quantify bound [35S]GTPγS Filtration->Scintillation Analysis Data Analysis (EC50 and Emax determination) Scintillation->Analysis

Caption: Workflow for a [35S]GTPγS binding functional assay.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target 5-HT receptor as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [35S]GTPγS, GDP (to regulate basal binding), and varying concentrations of the test agonist.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow for G protein activation and [35S]GTPγS binding.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal effect (Emax).

Signaling Pathways of Key 5-HT Receptors

The diverse effects of 5-HT are mediated through the activation of distinct intracellular signaling cascades. The following diagram illustrates the primary signaling pathways for the 5-HT1A and 5-HT2A receptors.

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological efficacy of this compound in the context of other well-established 5-HT ligands. While a complete pharmacological profile for this compound requires further direct experimental investigation, the data from its close analog, mCPP, suggests a primary interaction with the 5-HT2C receptor. In comparison to the highly selective ligands WAY-100635, DOI, Ketanserin, and GR127935, mCPP exhibits a broader spectrum of activity across multiple 5-HT receptor subtypes.

For researchers in drug development, the versatile piperazine core of this compound makes it an attractive scaffold for the synthesis of novel compounds.[2] A thorough understanding of its intrinsic serotonergic activity is paramount for guiding the design of derivatives with improved selectivity and desired functional properties. Future studies should focus on systematically characterizing the binding affinities and functional efficacies of this compound at a comprehensive panel of 5-HT receptors. Such data will be invaluable for elucidating its precise mechanism of action and for unlocking its full potential in the development of novel therapeutics targeting the serotonergic system.

References

  • Fletcher, A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 287(3), 251-258. Available at: [Link]

  • Pauwels, P. J., et al. (1996). GR127935 acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors. European Journal of Pharmacology, 313(3), 271-276. Available at: [Link]

  • Forster, E. A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European journal of pharmacology, 287(3), 251–258. Available at: [Link]

  • Pauwels, P. J., et al. (1996). GR127935 acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors. European journal of pharmacology, 313(3), 271–276. Available at: [Link]

  • Doggrell, S. A., & Wanstall, J. C. (1995). Influence of alpha 1-adrenoceptor antagonism of ketanserin on the nature of its 5-HT2 receptor antagonism. Journal of autonomic pharmacology, 15(3), 241–248. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketanserin. Retrieved from [Link]

  • Pauwels, P. J., et al. (1995). Functional effects of the 5-HT1D receptor antagonist GR 127935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors. European journal of pharmacology, 290(2), 95–103. Available at: [Link]

  • The Role of 1-(3-Methoxyphenyl)piperazine in Pharmaceutical Research. (n.d.). Retrieved from [Link]

  • Colpaert, F. C., et al. (1996). Estimation of apparent pA2 values for WAY 100635 at 5-HT1A receptors regulating 5-hydroxytryptamine release in anaesthetised rats. Naunyn-Schmiedeberg's archives of pharmacology, 354(5), 570–577. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Price, G. W., et al. (1996). GR127935: a potent and selective 5-HT1D receptor antagonist. Behavioural brain research, 73(1-2), 157–161. Available at: [Link]

  • Braden, M. R., et al. (2006). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 51(6), 1109–1119. Available at: [Link]

  • Glennon, R. A., et al. (1992). Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding. Journal of medicinal chemistry, 35(26), 4903–4910. Available at: [Link]

  • Schild, H. O. (1947). pA, a new scale for the measurement of drug antagonism. British journal of pharmacology and chemotherapy, 2(3), 189–206. Available at: [Link]

  • Chojnacka-Wójcik, E., et al. (1993). Role of 5-hydroxytryptamine receptor subtypes in the 1-[3-(trifluoromethyl)phenyl] piperazine-induced increase in threshold for maximal electroconvulsions in mice. The Journal of pharmacology and experimental therapeutics, 264(1), 375–381. Available at: [Link]

  • Gray, J. A., & Roth, B. L. (2007). Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo. Molecular pharmacology, 71(4), 1035–1043. Available at: [Link]

  • Cîrcu, M., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules (Basel, Switzerland), 27(5), 1696. Available at: [Link]

  • Halberstadt, A. L. (2015). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. Psychopharmacology, 232(11), 1899–1915. Available at: [Link]

  • Villalón, C. M., et al. (1997). Interaction of GR127935, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors. Naunyn-Schmiedeberg's archives of pharmacology, 356(3), 333–340. Available at: [Link]

  • Arbo, M. D., et al. (2012). EC50 values of the piperazine designer drugs BZP, TFMPP, mCPP and MeOPP in the neutral red uptake and MTT assays in rat hepatocytes. Toxicology letters, 211(1), 1–6. Available at: [Link]

  • Kufahl, P. R., et al. (2024). The psychedelic drug DOI reduces heroin motivation by targeting 5-HT2A receptors in a heroin and alcohol co-use model. Neuropharmacology, 261, 110163. Available at: [Link]

  • Mokrosz, M. J., et al. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 37(16), 2549–2557. Available at: [Link]

  • Mazzone, C. M., et al. (2019). Exercise reduces the anxiogenic effects of meta-chlorophenylpiperazine: The role of 5-HT2C receptors in the bed nucleus of the stria terminalis. Frontiers in behavioral neuroscience, 13, 19. Available at: [Link]

  • Mis-gar, L. G., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & medicinal chemistry, 23(15), 4564–4572. Available at: [Link]

  • Yildirim, S., et al. (2023). Structural and spectroscopic characterization, electronic properties, and biological activity of the 4-(3-methoxyphenyl)piperazin-1-ium. Journal of Molecular Structure, 1272, 134162. Available at: [Link]

  • SWGDRUG. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

  • Gartside, S. E., et al. (1992). Effects of a selective 5-HT2 agonist, DOI, on 5-HT neuronal firing in the dorsal raphe nucleus and 5-HT release and metabolism in the frontal cortex. British journal of pharmacology, 105(1), 221–226. Available at: [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 798(2), 333–342. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 1-(3-Methoxybenzyl)piperazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are paramount to discovery. Yet, the lifecycle of these compounds extends beyond their immediate use, culminating in a critical and often overlooked phase: proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(3-Methoxybenzyl)piperazine, a versatile piperazine derivative. By moving beyond mere protocol and delving into the underlying chemical principles, this document aims to foster a culture of safety and environmental responsibility within the laboratory.

Core Directive: Understanding the Hazard Profile

Before any disposal protocol can be implemented, a thorough understanding of the inherent hazards of this compound is essential. This compound, while a valuable research tool, possesses properties that necessitate careful handling and disposal.

Key Hazard Considerations:

  • Corrosivity: As a piperazine derivative, this compound is basic and can cause severe skin burns and eye damage upon contact.[1][2]

  • Combustibility: It is a combustible liquid, presenting a fire hazard if not stored and handled away from ignition sources.[1]

  • Toxicity: While specific toxicological data for this exact compound is limited, piperazine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[3]

This hazard profile dictates that this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][4] Under no circumstances should it be discarded down the drain or in general laboratory trash.

Procedural Integrity: A Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the safe disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.

Part 1: Pre-Disposal Preparation and Personal Protective Equipment (PPE)

A foundational aspect of safe chemical handling is the consistent and correct use of Personal Protective Equipment. Given the corrosive nature of this compound, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.To protect against splashes of the corrosive liquid, which can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential burns or absorption.
Body Protection A chemical-resistant apron or lab coat.To protect against spills and splashes on clothing and skin.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling larger quantities or when there is a risk of generating aerosols or vapors, especially in poorly ventilated areas.

Workflow for Pre-Disposal:

Caption: Pre-disposal workflow for this compound.

Part 2: Waste Segregation and Incompatibility

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound, as an organic base, is incompatible with a range of substances.

Table of Chemical Incompatibilities:

Incompatible MaterialPotential Hazard of Mixing
Strong Oxidizing Agents Can lead to vigorous, potentially explosive reactions.
Strong Acids Exothermic neutralization reaction, which can cause splashing and release of fumes.
Acid Chlorides and Anhydrides Violent reactions can occur.

Logical Relationship for Waste Segregation:

WasteSegregation cluster_waste Hazardous Waste Streams Organic_Base This compound (Corrosive, Combustible) Container_Base Labeled Container for Organic Bases Organic_Base->Container_Base Oxidizers Strong Oxidizers Container_Oxidizer Labeled Container for Oxidizers Oxidizers->Container_Oxidizer Acids Strong Acids Container_Acid Labeled Container for Acids Acids->Container_Acid

Caption: Segregation of this compound waste.

Part 3: Laboratory-Scale Neutralization Protocol (for Small Quantities)

For small quantities of this compound waste, a carefully controlled neutralization can be performed to reduce its corrosivity before collection by a licensed waste disposal contractor. This procedure should only be carried out by trained personnel in a chemical fume hood.[5]

Experimental Protocol for Neutralization:

  • Preparation:

    • Ensure all necessary PPE is worn.

    • Work within a certified chemical fume hood.

    • Prepare a weak acidic solution, such as a 5% solution of citric acid or acetic acid in water. Avoid using strong acids to prevent a violent exothermic reaction.[6]

    • Have a calibrated pH meter or pH strips ready.

  • Procedure:

    • Place the container with the this compound waste in an ice bath to dissipate any heat generated during the reaction.

    • Slowly and with constant stirring, add the weak acidic solution dropwise to the piperazine derivative waste.

    • Monitor the pH of the solution continuously.

    • Continue adding the acidic solution until the pH of the mixture is between 6.0 and 8.0.[7]

  • Post-Neutralization:

    • Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container. The label should indicate the contents, including the neutralized this compound and the acid used for neutralization.

    • This container should then be stored in a designated satellite accumulation area for hazardous waste, awaiting pickup by a certified disposal company.

Part 4: Final Disposal Pathway

All waste containing this compound, whether neutralized or not, must be disposed of as hazardous chemical waste.

Disposal Workflow:

DisposalWorkflow cluster_lab Laboratory Procedures cluster_facility Facility & External Procedures A Collect Waste (Pure compound, contaminated labware) B Segregate from Incompatible Chemicals A->B C Option: Neutralize Small Quantities (Follow Protocol) B->C Small Quantities D Store in Labeled, Sealed Hazardous Waste Container B->D All Quantities C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Hazardous Waste Contractor E->F G Transportation and Final Disposal (e.g., Incineration) F->G

Caption: Complete disposal workflow for this compound.

Trustworthiness and Authoritative Grounding

The procedures outlined in this guide are based on established principles of laboratory safety and chemical waste management. Adherence to these protocols creates a self-validating system that minimizes risk to personnel and the environment. All key claims and procedural standards are supported by authoritative sources.

References

  • This compound | 55212-32-3 | Benchchem. (URL not provided in search results)
  • 1-(3-Methoxyphenyl)piperazine | 16015-71-7 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL not provided in search results)
  • How to Dispose of Chemical Waste | Environmental Health and Safety. (URL not provided in search results)
  • SAFETY DATA SHEET - TCI Chemicals. (URL not provided in search results)
  • Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide - Benchchem. (URL not provided in search results)
  • 1-(3-Methoxyphenyl)piperazine - Safety Data Sheet - ChemicalBook. (URL not provided in search results)
  • SAFETY DATA SHEET - Fisher Scientific. (URL not provided in search results)
  • 1-(3-Methoxyphenyl)piperazine 95 16015-71-7 - Sigma-Aldrich. (URL not provided in search results)
  • Piperazine - Santa Cruz Biotechnology. (URL not provided in search results)
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (URL not provided in search results)
  • SAFETY DATA SHEET - Fisher Scientific. (URL not provided in search results)
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (URL not provided in search results)
  • How to Neutralize Chemical Spills - Lab Manager. (URL not provided in search results)
  • Method of neutralizing the corrosive surface of amine-cured epoxy resins - NASA Technical Reports Server (NTRS). (URL not provided in search results)
  • Neutralization technology to reduce corrosion from heat stable amine salts - OSTI.GOV. (URL not provided in search results)
  • 1-(3-Methoxyphenyl)piperazine synthesis - ChemicalBook. (URL not provided in search results)
  • Safety Data Sheet - Cayman Chemical. (URL not provided in search results)
  • 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine - PMC - NIH. (URL not provided in search results)
  • 7.1.1 General Neutralization Procedures | Environment, Health and Safety - Cornell EHS. (URL not provided in search results)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxybenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxybenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.